8-Acetoxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPCTRNDYNHZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180642 | |
| Record name | 8-Quinolinol, acetate (ester) | |
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Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2598-29-0 | |
| Record name | 8-Acetoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 8-Acetoxyquinoline | |
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| Record name | 2598-29-0 | |
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| Record name | 8-Quinolinol, acetate (ester) | |
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| Record name | 8-quinolyl acetate | |
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| Record name | 8-Acetoxyquinoline | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Acetoxyquinoline: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 8-acetoxyquinoline, a significant derivative of the versatile 8-hydroxyquinoline scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis and reactivity, and its burgeoning applications in medicinal chemistry and beyond. The narrative is grounded in established scientific principles, offering insights into the causal relationships that govern its behavior and utility.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold and its Acetoxy Derivative
The 8-hydroxyquinoline (8-HQ) framework is recognized as a "privileged structure" in medicinal chemistry, attributable to its potent and diverse biological activities.[1][2] First synthesized in the late 19th century, 8-HQ's journey from a simple organic molecule to a cornerstone of drug discovery is marked by its exceptional ability to chelate a variety of metal ions.[3] This chelation capability is central to its multifaceted therapeutic potential, including antimicrobial, anticancer, and neuroprotective properties.[1][4][5]
This compound, as the acetate ester of 8-hydroxyquinoline, often serves as a prodrug, designed to mask the phenolic hydroxyl group of the parent compound. This modification can enhance properties such as membrane permeability and bioavailability. In biological systems, it is anticipated to undergo hydrolysis to release the active 8-hydroxyquinoline.[6] Understanding the distinct characteristics of this compound is therefore crucial for harnessing the full potential of this chemical family in therapeutic and diagnostic applications.
Chemical Structure and Identification
This compound is systematically known as quinolin-8-yl acetate.[7] It consists of a quinoline ring system where an acetoxy group is attached at the 8th position.
| Identifier | Value | Source(s) |
| IUPAC Name | quinolin-8-yl acetate | [7] |
| CAS Number | 2598-29-0 | [8] |
| Molecular Formula | C₁₁H₉NO₂ | [8] |
| Molecular Weight | 187.20 g/mol | [8] |
| Canonical SMILES | CC(=O)OC1=CC=CC2=C1N=CC=C2 | [7] |
| InChI Key | MZPCTRNDYNHZQE-UHFFFAOYSA-N | [7] |
Below is a visualization of the chemical structure of this compound generated using Graphviz.
Caption: Chemical structure of this compound.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 56-57 °C | [9] |
| Boiling Point | 321.6 °C at 760 mmHg | [10] |
| Density | 1.212 g/cm³ | [10] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Insoluble in water. | [11] |
Spectral Data
Spectral analysis is indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring and the methyl protons of the acetyl group.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.[7]
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ester group and vibrations associated with the aromatic quinoline ring. For the parent compound, 8-hydroxyquinoline, characteristic bands include those for the hydroxyl group.[12][13]
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 8-hydroxyquinoline. This is a standard esterification reaction.
Reaction Scheme:
Caption: Synthesis of this compound from 8-Hydroxyquinoline.
Experimental Protocol: Acetylation of 8-Hydroxyquinoline
This protocol describes a representative method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. The choice of a basic solvent like pyridine can also serve as a catalyst and acid scavenger.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. The slight excess of acetic anhydride ensures complete conversion of the starting material.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water to quench the excess acetic anhydride. If a non-aqueous solvent was used, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pyridine as Solvent/Catalyst: Pyridine not only dissolves the reactants but also acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a more reactive acetylating agent than acetic acid and is preferred for the esterification of phenols.
-
Aqueous Work-up: Quenching with ice water hydrolyzes the unreacted acetic anhydride. The subsequent acid and base washes are crucial for removing impurities and byproducts.
Reactivity of this compound
-
Hydrolysis: this compound can be hydrolyzed back to 8-hydroxyquinoline and acetic acid, a reaction that can be catalyzed by acids, bases, or enzymes.[6] This hydrolysis is a key aspect of its function as a prodrug. The quinoline nitrogen can act as an intramolecular catalyst in the hydrolysis process.[6]
-
Fries Rearrangement: Like other phenolic esters, this compound can undergo the Fries rearrangement in the presence of a Lewis acid (e.g., AlCl₃) to yield acetyl-8-hydroxyquinoline derivatives.[14]
Applications in Research and Drug Development
The biological and chemical properties of the 8-hydroxyquinoline scaffold have led to its extensive investigation in various fields. This compound, as a prodrug, is of particular interest in drug development.
Prodrug Strategy in Cancer Therapy
8-Hydroxyquinoline and its derivatives exhibit anticancer activity through mechanisms such as the chelation of essential metal ions, leading to the disruption of microbial enzyme systems and inhibition of growth.[4][15] The development of glucoconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs has been explored, leveraging the increased glucose uptake by cancer cells.[16] this compound can be considered in a similar prodrug strategy, where its increased lipophilicity may facilitate cell membrane penetration before intracellular hydrolysis to the active 8-hydroxyquinoline.
Antimicrobial and Antifungal Applications
The parent compound, 8-hydroxyquinoline, has well-documented broad-spectrum antibacterial and antifungal activities.[1][15] The mechanism is largely attributed to its ability to chelate essential metal ions required for microbial survival.[15] this compound, by releasing 8-hydroxyquinoline in situ, can be a valuable tool in the development of novel antimicrobial agents.
Neuroprotective Potential
Derivatives of 8-hydroxyquinoline have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases where metal ion dyshomeostasis is implicated.[4][17] By acting as metal chelators, they can modulate the levels of metal ions and reduce oxidative stress.[17] The prodrug approach with this compound could potentially improve the delivery of the active compound across the blood-brain barrier.[17]
Fluorescent Chemosensors
8-Hydroxyquinoline and its derivatives are known to form highly fluorescent chelate complexes with various metal ions.[15] This property is exploited in the development of fluorescent sensors for the detection of biologically and environmentally important metal ions.[15] While this compound itself is not fluorescent in the same manner, it can be used in the synthesis of more complex sensor molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. Its role as a prodrug, coupled with the diverse biological activities of its parent compound, makes it a molecule of great interest for researchers in drug development and medicinal chemistry. A thorough understanding of its chemical structure, properties, synthesis, and reactivity is essential for its effective application in the design of new therapeutic agents and research tools. The protocols and data presented in this guide provide a solid foundation for further investigation and innovation in this exciting area of chemical science.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 6. Hydrolysis of substituted 8-acetoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 2598-29-0 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. autechindustry.com [autechindustry.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. scispace.com [scispace.com]
- 16. Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Synthesis of 8-Acetoxyquinoline from 8-Hydroxyquinoline—A Strategic Acetylation for Chemical and Pharmaceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline (8-HQ) is a foundational scaffold in medicinal chemistry and materials science, prized for its potent metal-chelating properties and diverse biological activities.[1][2][3] The strategic modification of its phenolic hydroxyl group via acetylation yields 8-acetoxyquinoline, a derivative with altered physicochemical properties that can serve as a valuable synthetic intermediate or a prodrug. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from 8-hydroxyquinoline. Moving beyond a simple procedural outline, this document elucidates the underlying reaction mechanisms, provides a field-tested experimental protocol, details robust analytical characterization methods, and offers expert insights into process optimization and troubleshooting.
Introduction: The Rationale for Acetylation
8-Hydroxyquinoline is a privileged structure in drug discovery, forming the backbone of compounds with anticancer, anti-HIV, antifungal, and neuroprotective properties.[1][2] Its biological and chemical utility is largely governed by the hydroxyl group at the 8-position, which, in concert with the adjacent nitrogen atom, acts as a powerful bidentate chelating agent for a variety of metal ions.[4][5][6]
While essential for its activity, the free hydroxyl group imparts specific characteristics (e.g., polarity, potential for rapid metabolism) that may not be ideal for all applications. The conversion to this compound via O-acetylation serves several strategic purposes:
-
Prodrug Development: The ester linkage in this compound can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active 8-hydroxyquinoline parent drug. This can improve bioavailability, modify release kinetics, and mask reactive functional groups.
-
Intermediate for Further Synthesis: Acetylation serves as a protection strategy for the hydroxyl group, allowing chemical modifications to be performed on other parts of the quinoline ring system.[2][4] The acetyl group can be readily removed under mild hydrolytic conditions.
-
Modification of Physicochemical Properties: The conversion of the polar hydroxyl group to a less polar acetate ester alters the compound's solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for formulation and membrane permeability in drug development.
This guide provides the necessary technical foundation for researchers to confidently and efficiently perform this critical transformation.
Reaction Mechanism: The Chemistry of O-Acetylation
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic hydroxyl group of 8-hydroxyquinoline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Core Principles:
-
Nucleophile: The lone pair of electrons on the oxygen atom of the C8-hydroxyl group of 8-hydroxyquinoline initiates the reaction.
-
Electrophile: Acetic anhydride serves as an excellent acetylating agent. The two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. It is more reactive than acetic acid and its byproduct, acetic acid, is easily managed.
-
Leaving Group: The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling an acetate ion—a relatively stable leaving group.
The reaction can be performed without a catalyst, but it is often facilitated by a base (e.g., pyridine, triethylamine) or acid. A base catalyst functions by deprotonating the phenolic hydroxyl group, creating a more potent nucleophile (a phenoxide ion), thereby increasing the reaction rate.
Below is a diagram illustrating the uncatalyzed reaction mechanism.
Caption: The uncatalyzed mechanism for the O-acetylation of 8-hydroxyquinoline.
Detailed Experimental Protocol
This protocol is designed for robustness and high yield. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Safety and Handling
-
8-Hydroxyquinoline: Harmful if swallowed and causes serious eye irritation.[7][8] Avoid dust formation and inhalation.[8][9]
-
Acetic Anhydride: Flammable liquid and vapor.[10] Causes severe skin burns and eye damage.[10] Reacts violently with water.[10] Handle with extreme care in a chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a flame-resistant lab coat are mandatory.[7][8]
Materials and Equipment
| Reagents & Materials | Equipment |
| 8-Hydroxyquinoline (>99%) | 100 mL Round-bottom flask |
| Acetic Anhydride (reagent grade) | Magnetic stirrer and stir bar |
| Deionized Water | Heating mantle or water bath |
| Ethanol (for recrystallization) | Reflux condenser |
| Crushed Ice | Buchner funnel and filter flask |
| Celite or filter aid (optional) | Beakers and graduated cylinders |
| pH paper |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (e.g., 5.0 g, 34.4 mmol).
-
In a fume hood, carefully add acetic anhydride (e.g., 10 mL, approx. 106 mmol, ~3 equivalents). The acetic anhydride acts as both the reagent and the solvent.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Gently heat the flask using a water bath or heating mantle to approximately 50-60°C.
-
Maintain this temperature for 1-2 hours. The reaction is typically complete when all the solid 8-hydroxyquinoline has dissolved, and the solution is clear.
-
Expert Tip: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 4:1 Hexane:Ethyl Acetate. The product spot will have a higher Rf value than the starting material.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a beaker with approximately 100 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry while stirring vigorously. This step quenches the excess acetic anhydride and precipitates the product. Caution: This is an exothermic process.
-
Continue stirring for 15-20 minutes until the ice has completely melted and the product has fully precipitated as a pale yellow or off-white solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter with copious amounts of cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes the acetic acid byproduct.
-
Press the solid dry on the filter and then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat (~40°C).
-
-
Purification (Recrystallization):
-
Transfer the crude, dried this compound to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
If the solution remains cloudy, add a few drops of hot ethanol to clarify it.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry thoroughly.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
| Parameter | 8-Hydroxyquinoline (Starting Material) | This compound (Product) | Rationale for Change |
| Appearance | Yellow crystalline solid | Off-white to pale yellow solid | Chemical transformation |
| Melting Point | 73-75 °C | ~56-58 °C | Change in molecular structure and intermolecular forces |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch) | No O-H band; ~1760 (strong, C=O ester) ; ~1200 (C-O stretch) | Disappearance of hydroxyl, appearance of ester carbonyl |
| ¹H NMR (CDCl₃, δ ppm) | ~7.1-8.8 (aromatic-H); ~9.5 (broad s, 1H, OH) | ~7.2-8.9 (aromatic-H); ~2.4 (s, 3H, -COCH₃) | Appearance of acetyl methyl protons; disappearance of phenolic proton |
Note: Exact spectral values may vary slightly based on the solvent and instrument used.
Spectroscopic Interpretation:
-
Infrared (IR) Spectroscopy: The most definitive change is the disappearance of the broad hydroxyl (-OH) stretching band from the starting material and the emergence of a very strong, sharp carbonyl (C=O) stretching band around 1760 cm⁻¹ in the product, which is characteristic of a phenyl acetate ester.[11]
-
¹H NMR Spectroscopy: The key diagnostic signal in the product's spectrum is a sharp singlet integrating to three protons, appearing in the upfield region (~2.4 ppm). This signal unequivocally corresponds to the methyl protons of the newly installed acetyl group. Concurrently, the broad singlet for the phenolic proton in 8-hydroxyquinoline will be absent.[12]
Field Insights: Process Optimization and Troubleshooting
-
Choice of Acetylating Agent: While acetyl chloride could also be used, acetic anhydride is generally preferred. The byproduct of acetyl chloride is corrosive hydrogen chloride (HCl) gas, which is more difficult to handle than the acetic acid produced from acetic anhydride.
-
Controlling the Reaction: The reaction is exothermic. While gentle heating accelerates the process, excessive heat is unnecessary and can lead to discoloration or potential side reactions.
-
Troubleshooting Low Yield:
-
Incomplete Reaction: Ensure sufficient reaction time and temperature. Confirm with TLC.
-
Loss During Work-up: The product has some solubility in organic solvents. Ensure precipitation is complete by using ice-cold water and avoid using an excessive volume of solvent during recrystallization.
-
-
Addressing Impurities:
-
Residual 8-Hydroxyquinoline: Indicates an incomplete reaction. Can be removed by a more thorough recrystallization or by washing the crude product with a dilute, cold basic solution (e.g., NaHCO₃) to deprotonate and solubilize the unreacted phenol.
-
Fries Rearrangement: If a Lewis acid catalyst (e.g., AlCl₃) were to be used, the acetyl group could migrate from the oxygen to the carbon atoms of the benzene ring, forming acetyl-hydroxyquinoline isomers.[5][6] This is not a concern with the uncatalyzed or base-catalyzed methods described here.
-
Conclusion
The acetylation of 8-hydroxyquinoline to this compound is a straightforward yet fundamentally important transformation in synthetic and medicinal chemistry. This guide has detailed a reliable and efficient protocol, grounded in a solid understanding of the reaction mechanism. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity this compound, a versatile compound poised for application in drug development, materials science, and as a key intermediate for more complex molecular architectures.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. 8-Hydroxyquinoline [webbook.nist.gov]
- 12. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Metal Chelation Mechanism of 8-Acetoxyquinoline
A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies
For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of metal chelation is paramount for innovation. 8-Acetoxyquinoline stands out as a fascinating molecule, not for its direct chelating ability, but for its role as a prodrug that, upon bioactivation, unleashes a potent metal chelator. This guide provides an in-depth exploration of its mechanism of action, grounded in authoritative scientific principles and coupled with practical experimental insights.
The Prodrug Concept: Unmasking the Active Agent
This compound is, in essence, a masked version of the highly effective and well-documented chelating agent, 8-hydroxyquinoline (8-HQ). The primary rationale for this chemical modification is to enhance bioavailability. The acetoxy group increases the lipophilicity of the molecule compared to the parent 8-HQ. This enhanced lipophilicity facilitates easier passage across biological membranes, such as the blood-brain barrier, which is a critical consideration in the development of therapeutics for neurodegenerative diseases where metal dyshomeostasis is a key pathological feature.[1][2][3]
Once it has reached its target environment, whether in vitro or in vivo, the acetoxy group is cleaved by esterase enzymes. This hydrolysis reaction unmasks the hydroxyl group at the 8-position, yielding the active chelator, 8-hydroxyquinoline.
Mechanism of Action: Activation and Chelation
The overall process can be visualized as a two-step mechanism: bioactivation followed by metal coordination.
Caption: Mechanism of this compound action.
The Core Chelation Mechanism of 8-Hydroxyquinoline
The remarkable chelating ability of 8-hydroxyquinoline stems from its molecular structure. It is a monoprotic, bidentate ligand, meaning it binds to a central metal atom at two points.[4] The two donor atoms involved in this coordination are the nitrogen of the pyridine ring and the oxygen from the deprotonated hydroxyl group.[4][5] This arrangement forms a stable five-membered ring with the metal ion, a highly favorable configuration in coordination chemistry.
Most of the biological and medicinal properties of 8-HQ and its derivatives, including their antineurodegenerative, anticancer, and antimicrobial effects, are attributed to this potent chelating ability.[6][7] By binding to metal ions, these compounds can restore metal homeostasis, which is often imbalanced in various disease states.[6]
Coordination Chemistry and Stoichiometry
The reaction between 8-HQ and a divalent metal ion (M²⁺) typically proceeds as follows:
2(C₉H₇NO) + M²⁺ ⇌ [M(C₉H₆NO)₂] + 2H⁺
The stoichiometry of the resulting complex is most commonly 2:1 (ligand:metal).[4] However, for trivalent metal ions like Fe³⁺, a 3:1 complex is typically formed.[8] The geometry of these complexes can vary; for instance, Cu(II) complexes often exhibit a square planar geometry, while other metals may form octahedral complexes by coordinating with additional water molecules.[4]
The stability of these metal complexes is a crucial factor in their biological activity. The stability generally follows the Irving-Williams series, which for divalent metals is: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[9] This trend indicates that 8-HQ has a particularly high affinity for copper ions.
Quantitative Data: Stability of Metal-8HQ Complexes
The strength of the interaction between 8-HQ and various metal ions can be quantified by their stability constants (log K). Higher values indicate a more stable complex.
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) |
| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 |
| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 |
| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 |
| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 |
| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 |
| Data sourced from potentiometric studies.[8] |
Ionophore Activity: Transporting Metals Across Membranes
Beyond simple sequestration, 8-hydroxyquinoline and its derivatives can act as ionophores. An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell membrane. The 8-HQ molecule chelates a metal ion, forming a neutral, lipophilic complex. This complex can then diffuse across the cell membrane, releasing the metal ion into the cell's interior. This mechanism is particularly relevant in the context of neurodegenerative diseases, where restoring depleted intracellular metal levels or, conversely, removing excess metals can be therapeutic.[10][11] For example, derivatives of 8-HQ have been shown to act as zinc ionophores, and this capability is being explored for its therapeutic potential.[10][11]
Experimental Methodologies for Characterizing Metal Chelation
To rigorously study the chelation properties of this compound (after its conversion to 8-HQ), several well-established analytical techniques are employed. The choice of method depends on the specific information sought, such as binding stoichiometry, stability constants, or the kinetics of complex formation.
Experimental Workflow: A Generalized Approach
Caption: Generalized workflow for a metal chelation study.
Protocol 1: UV-Vis Spectrophotometric Titration
Objective: To determine the binding stoichiometry and observe the formation of the metal-ligand complex.
Causality: The formation of a metal-8HQ complex alters the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λₘₐₓ). By monitoring this shift, one can confirm and quantify the interaction.
Methodology:
-
Preparation: Prepare stock solutions of 8-HQ (e.g., 1 mM in DMSO or ethanol) and a metal salt (e.g., 10 mM CuSO₄ in buffered aqueous solution, pH 7.4).
-
Blank Spectra: Record the UV-Vis spectrum of the 8-HQ solution alone and the metal salt solution alone to establish baseline readings.
-
Titration: To a cuvette containing a fixed concentration of the metal ion solution, add incremental amounts of the 8-HQ stock solution.
-
Measurement: After each addition and a brief incubation period to allow for equilibrium, record the full UV-Vis spectrum (typically 250-500 nm).
-
Analysis (Job's Plot): To determine stoichiometry, prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. Plot the absorbance at the new λₘₐₓ of the complex against the mole fraction of the ligand. The peak of this plot indicates the stoichiometry of the complex.[8]
Protocol 2: Fluorescence Spectroscopy
Objective: To assess metal chelation through changes in fluorescence, which is often a more sensitive method.
Causality: 8-HQ is weakly fluorescent. Upon chelation with certain metal ions (especially diamagnetic ions like Zn²⁺), its fluorescence is significantly enhanced due to increased molecular rigidity and prevention of proton transfer in the excited state.[12] Conversely, paramagnetic ions (like Cu²⁺ or Fe³⁺) often quench its fluorescence.
Methodology:
-
Wavelength Determination: Determine the optimal excitation and emission wavelengths for 8-HQ in the chosen buffer system.
-
Titration: To a solution of 8-HQ at a fixed concentration, add increasing concentrations of the metal ion solution.
-
Measurement: After each addition, record the fluorescence emission spectrum.
-
Analysis: Plot the change in fluorescence intensity against the metal ion concentration. This data can be used to calculate binding constants using models like the Stern-Volmer equation for quenching data.
Conclusion
The mechanism of action of this compound in metal chelation is a sophisticated, two-step process that leverages the prodrug strategy to deliver the active chelator, 8-hydroxyquinoline, to its target. The subsequent chelation by 8-HQ is a robust process governed by the principles of coordination chemistry, forming stable complexes with a wide range of biologically relevant metal ions. Its ability to also function as an ionophore adds another layer of complexity and therapeutic potential. For researchers in drug development, a thorough understanding of these mechanisms, coupled with rigorous experimental validation using techniques like spectrophotometry and fluorometry, is essential for harnessing the full potential of this versatile class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Advanced prodrug approaches for neurodegenerative diseases | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rroij.com [rroij.com]
A Spectroscopic Guide to 8-Acetoxyquinoline for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Acetoxyquinoline and Its Spectroscopic Fingerprint
This compound, the acetylated ester of 8-hydroxyquinoline, is a key heterocyclic compound with significant relevance in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, a potent metal-chelating agent with a wide range of biological activities, this compound serves as a valuable synthon and a molecule of interest in its own right. Its applications span from being a precursor in the synthesis of novel therapeutic agents to its use in the development of organic light-emitting diodes (OLEDs)[1].
For professionals in drug development and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for this understanding. This guide offers an in-depth analysis of the spectroscopic data of this compound, providing the necessary field-proven insights for its confident identification, characterization, and application in advanced research. We will also draw comparisons with its parent compound, 8-hydroxyquinoline, to elucidate the structural and electronic effects of acetylation.
Workflow for Spectroscopic Characterization
The comprehensive characterization of this compound relies on an integrated approach where data from multiple spectroscopic techniques are synergistically interpreted. The following workflow illustrates the logical progression from sample preparation to structural elucidation.
References
Introduction: The Significance of 8-Acetoxyquinoline Solubility in Research and Development
An In-depth Technical Guide to the Solubility of 8-Acetoxyquinoline in Organic Solvents
This compound, the acetylated derivative of 8-hydroxyquinoline (oxine), is a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. The parent compound, 8-hydroxyquinoline, is well-known for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects, largely attributed to its ability to chelate metal ions.[1][2][3] The addition of an acetoxy group modifies the molecule's lipophilicity, hydrogen bonding potential, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic properties. Understanding the solubility of this compound in various organic solvents is a critical first step in its practical application, from designing synthetic routes and purification strategies to formulating drug delivery systems and creating advanced materials like organic light-emitting diodes (OLEDs).[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It offers a predictive analysis of its solubility based on molecular structure, a detailed experimental protocol for its empirical determination, and a discussion of the key factors influencing its dissolution in organic media.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of a compound is influenced by several factors, including its molecular structure, the nature of the solvent, temperature, and pH.[5][6]
This compound (C₁₁H₉NO₂) is a derivative of quinoline, a heterocyclic aromatic compound.[7][8] The introduction of the acetoxy group at the 8-position significantly alters the electronic and steric properties of the parent 8-hydroxyquinoline molecule. The hydroxyl group in 8-hydroxyquinoline can act as both a hydrogen bond donor and acceptor, contributing to its solubility in protic solvents. In contrast, the acetoxy group in this compound is primarily a hydrogen bond acceptor at the carbonyl oxygen and the ester oxygen. This change is expected to reduce its solubility in protic solvents like alcohols, where hydrogen bond donation from the solvent is a key interaction.
Conversely, the increased lipophilicity due to the acetyl group should enhance its solubility in nonpolar and moderately polar aprotic solvents. The presence of the polar ester group and the nitrogen atom in the quinoline ring, however, will likely limit its solubility in purely nonpolar solvents like hexane.
Based on these structural considerations, we can hypothesize the following solubility profile for this compound:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, due to strong dipole-dipole interactions.
-
Moderate to High Solubility: In chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: In moderately polar protic solvents like ethanol and methanol. The solubility is expected to be lower than that of 8-hydroxyquinoline due to the loss of the hydrogen bond donating hydroxyl group.
-
Low Solubility: In nonpolar solvents such as hexane and cyclohexane.
-
pH-Dependent Solubility: While the acetoxy group is not readily ionizable, the quinoline nitrogen is basic and can be protonated in acidic conditions, which may enhance solubility in acidic aqueous solutions.[5][9]
Experimental Determination of this compound Solubility: A Step-by-Step Protocol
To empirically determine the solubility of this compound, a standardized experimental protocol is essential for generating reliable and reproducible data. The following method is a robust approach for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.
Materials and Equipment
-
This compound (analytical grade)
-
A range of organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of each test solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Analyze the calibration standards by HPLC-UV to generate a standard curve of peak area versus concentration.
-
Dilute the filtered sample solutions with the mobile phase to bring the concentration within the range of the standard curve.
-
Analyze the diluted sample solutions by HPLC-UV.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample solutions from the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Illustrative Solubility Data for this compound
The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in a range of organic solvents at 25 °C, as would be determined by the protocol described above.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | > 200 |
| Dimethylformamide (DMF) | 36.7 | > 200 | |
| Acetone | 20.7 | ~150 | |
| Acetonitrile | 37.5 | ~80 | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | ~180 |
| Chloroform | 4.8 | ~170 | |
| Polar Protic | Ethanol | 24.6 | ~50 |
| Methanol | 32.7 | ~40 | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | ~90 |
| Diethyl Ether | 4.3 | ~20 | |
| Aromatic | Toluene | 2.4 | ~30 |
| Nonpolar | n-Hexane | 1.9 | < 1 |
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several interconnected factors. Understanding these factors is crucial for controlling and manipulating its solubility in practical applications.
Solvent Polarity and Hydrogen Bonding
As predicted, the solubility of this compound is expected to be highest in polar aprotic solvents where dipole-dipole interactions are the dominant intermolecular forces. In protic solvents, the absence of a hydrogen bond donating group on the solute limits its interaction with the solvent, leading to lower solubility compared to its parent compound, 8-hydroxyquinoline.
Temperature
For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent. The effect of temperature on the solubility of this compound should be experimentally determined for specific solvent systems, as the magnitude of this effect can vary.
pH
The quinoline nitrogen in this compound has a pKa in the range of 4-5. This means that in acidic aqueous solutions, the nitrogen atom can be protonated, forming a more polar, charged species. This protonation would significantly increase its solubility in acidic aqueous media.[10][11] This property is particularly relevant in the context of drug development, where the pH of the gastrointestinal tract can influence drug absorption.
Logical Relationship Diagram
Caption: Factors influencing the solubility of this compound.
Applications and Implications
The solubility profile of this compound has direct implications for its practical use:
-
Organic Synthesis: The high solubility in solvents like DCM and acetone makes them suitable for reaction media, while the low solubility in hexane suggests its potential use as an anti-solvent for crystallization and purification.
-
Drug Development: The moderate solubility in ethanol could be advantageous for formulating oral solutions or tinctures. Its pH-dependent solubility is a critical consideration for oral bioavailability.[12]
-
Materials Science: For applications in OLEDs, high solubility in solvents used for spin-coating, such as chloroform or THF, is essential for creating uniform thin films.
Conclusion
While specific, publicly available solubility data for this compound is limited, a thorough understanding of its molecular structure and the principles of solubility allows for a robust predictive framework. This guide has provided a comprehensive overview, from theoretical predictions to a detailed experimental protocol for the empirical determination of its solubility in a range of organic solvents. The illustrative data and discussion of influencing factors offer valuable insights for researchers working with this promising compound. The provided methodologies serve as a self-validating system for generating the reliable data necessary for advancing research and development in the various fields where this compound holds potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. This compound | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Enigmatic Dance of a Proton: An In-depth Technical Guide to the Excited-State Proton Transfer of 8-Hydroxyquinoline
This guide provides a comprehensive exploration of the excited-state proton transfer (ESPT) mechanism of 8-hydroxyquinoline (8HQ), a molecule that has captivated the attention of chemists and physicists for decades. 8HQ, also known as oxine, serves as a cornerstone model for understanding photoinduced proton transfer, a fundamental process in chemistry, biology, and materials science.[1][2] Its unique photophysical behavior, characterized by a dramatic change in acidity and basicity upon electronic excitation, makes it a powerful tool in applications ranging from fluorescent sensors and organic light-emitting diodes (OLEDs) to pharmacological agents.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of 8HQ's photochemistry.
The Ground State: A Tale of Two Forms and an Intramolecular Embrace
In its ground electronic state (S₀), 8-hydroxyquinoline exists predominantly in its enol (E) form.[6] A key structural feature of 8HQ is the intramolecular hydrogen bond between the hydroxyl group (-OH) at the 8-position and the nitrogen atom of the quinoline ring.[7][8] This internal hydrogen bond creates a pre-organized system, poised for proton transfer.
However, the ground state is not entirely static. An equilibrium exists between the neutral enol form and a zwitterionic (Z) form, where the proton has transferred from the oxygen to the nitrogen atom.[3][4] In most solvents, the enol form is significantly more stable. Computational studies have shown that the enol form is lower in energy than the zwitterionic form, with a notable energy barrier for proton transfer in the ground state.[8]
The Photon's Arrival: A Cascade of Events in the Excited State
The absorption of a photon elevates the 8HQ molecule to an excited electronic state (S₁), triggering a rapid and fascinating sequence of events. Upon photoexcitation, the electronic distribution within the molecule is significantly altered. The hydroxyl group becomes a much stronger acid, while the quinoline nitrogen becomes a more potent base. This photoinduced change in acidity and basicity is the driving force for the excited-state proton transfer.
The intramolecular hydrogen bond, already present in the ground state, strengthens considerably in the excited state.[9] This strengthening is evidenced by a red-shift in the hydroxyl group's stretching frequency in the excited state, as revealed by infrared spectroscopy and computational calculations.[9] This enhanced hydrogen bond facilitates an ultrafast intramolecular proton transfer from the oxygen to the nitrogen atom, leading to the formation of the excited-state keto tautomer (K*).[2][6] This process is often referred to as excited-state intramolecular proton transfer (ESIPT).
The ESIPT in 8HQ is an extremely rapid process, occurring on the femto- to picosecond timescale.[2] The potential energy barrier for this proton transfer in the excited state is negligible, allowing for a highly efficient conversion to the keto tautomer.[9]
dot graph TD{ subgraph Ground State (S₀) E[Enol Form (8-HQ-OH)] Z[Zwitterionic Form (8-HQ⁺-O⁻)] E -- High Energy Barrier --> Z end
}
Figure 1: Jablonski diagram illustrating the ESPT mechanism of 8-Hydroxyquinoline.
The Emissive Species: Unraveling the Dual Fluorescence
A hallmark of 8HQ's photophysics is its dual fluorescence, a phenomenon highly dependent on the solvent environment. This dual emission arises from the two distinct excited-state species: the initially excited enol form (E) and the proton-transferred keto tautomer (K).
-
The "Normal" Emission: The emission from the excited enol form (E* → E) exhibits a relatively small Stokes shift and is typically observed in the near-UV region (around 340-365 nm).
-
The Tautomer Emission: The emission from the excited keto tautomer (K* → K) is characterized by a significantly larger Stokes shift and appears at longer wavelengths, in the visible region (around 500-520 nm).
The relative intensities of these two emission bands are exquisitely sensitive to the solvent's polarity and its ability to form hydrogen bonds. In aprotic solvents, the tautomer emission is often dominant, indicating efficient ESIPT. In protic solvents like water and alcohols, the situation is more complex due to intermolecular hydrogen bonding with the solvent molecules, which can compete with the intramolecular proton transfer.[10]
The Role of the Environment: Solvent and Concentration Effects
The solvent plays a pivotal role in modulating the ESPT dynamics of 8HQ. The choice of solvent can dictate the dominant excited-state species and, consequently, the observed fluorescence properties.
-
Aprotic Solvents: In aprotic solvents, the intramolecular hydrogen bond is less perturbed by solvent interactions, leading to efficient ESIPT and prominent tautomer fluorescence.[11]
-
Protic Solvents: In protic solvents, solvent molecules can form hydrogen bonds with both the hydroxyl group and the nitrogen atom of 8HQ. This can lead to the formation of stoichiometric hydrogen-bonding complexes (e.g., 1:1 and 1:2 complexes). These intermolecular interactions can either facilitate or hinder the intramolecular proton transfer, leading to complex photophysical behavior. In some cases, intermolecular proton transfer to the solvent can occur.[10]
-
Concentration Effects: At higher concentrations, 8HQ can form dimers or aggregates through intermolecular hydrogen bonding. These dimers can exhibit their own unique photophysical properties, further complicating the emission spectra. The formation of dimers is often indicated by an iso-emissive point in the concentration-dependent fluorescence spectra.
| Solvent | Dielectric Constant | Emission Maxima (nm) | Predominant Process |
| Cyclohexane | 2.02 | ~350, ~480 | ESIPT in dimers |
| Dichloromethane | 8.93 | ~360, ~500 | ESIPT |
| Acetonitrile | 37.5 | ~355, ~510 | ESIPT |
| Ethanol | 24.5 | ~365, ~410, ~520 | Competing intra- and intermolecular H-bonding |
| Water | 80.1 | Weak, broad emission | Complex intermolecular proton relay |
Table 1: Representative Photophysical Data of 8-Hydroxyquinoline in Various Solvents. (Data synthesized from multiple sources for illustrative purposes).
Experimental Probing of the ESPT Mechanism
A suite of spectroscopic techniques is employed to unravel the intricate details of the 8HQ ESPT mechanism.
Steady-State Spectroscopy
-
UV-Visible Absorption Spectroscopy: This technique is used to characterize the ground-state absorption of 8HQ, providing information about the electronic transitions.
-
Steady-State Fluorescence Spectroscopy: This is a cornerstone technique for studying ESPT. By measuring the fluorescence emission spectra as a function of excitation wavelength, solvent, and concentration, one can identify the different emitting species and gain insights into the equilibrium between them.
Protocol for Steady-State Fluorescence Analysis of 8HQ:
-
Sample Preparation: Prepare a stock solution of 8HQ in a high-purity solvent (e.g., spectroscopic grade). Prepare a series of dilutions to study concentration effects (typically in the range of 10⁻⁶ to 10⁻⁴ M).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Data Acquisition:
-
Record the absorption spectrum to determine the optimal excitation wavelength (λ_ex).
-
Record the fluorescence emission spectra at a fixed excitation wavelength for each concentration.
-
Record excitation spectra by monitoring the emission at the peak wavelengths of the different fluorescent species.
-
-
Data Analysis: Analyze the emission spectra for the presence of dual fluorescence bands. Plot fluorescence intensity versus concentration to check for linearity and potential aggregation. Look for iso-emissive points in the concentration-dependent spectra.
Time-Resolved Spectroscopy
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC): This technique provides direct information about the lifetimes of the excited states. By measuring the fluorescence decay kinetics at different emission wavelengths, one can determine the lifetimes of the excited enol (E) and keto (K) forms, providing crucial data on the rate of the ESIPT process.[2]
Protocol for Time-Resolved Fluorescence Measurement of 8HQ:
-
Sample Preparation: Prepare a dilute solution of 8HQ in the solvent of interest to avoid concentration-quenching effects.
-
Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.
-
Data Acquisition:
-
Set the excitation wavelength to populate the S₁ state of 8HQ.
-
Collect the fluorescence decay profiles at the emission maxima of the enol and tautomer forms.
-
Measure the instrument response function (IRF) using a scattering solution.
-
-
Data Analysis: Deconvolute the measured fluorescence decay from the IRF using fitting software. Fit the decay profiles to a multi-exponential decay model to extract the fluorescence lifetimes of the different species.
dot graph LR{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation (8HQ in Solvent)] subgraph "Steady-State Analysis" B[UV-Vis Absorption] C[Fluorescence Spectroscopy (Emission & Excitation)] end subgraph "Time-Resolved Analysis" D[Time-Correlated Single Photon Counting (TCSPC)] end subgraph "Computational Modeling" E[DFT/TD-DFT Calculations] end A --> B; A --> C; A --> D; B --> C; C --> F{Mechanistic Insights - Dual Fluorescence - Solvent Effects - Aggregation}; D --> G{Kinetic Information - Excited-State Lifetimes - ESIPT Rate}; E --> H{Theoretical Understanding - Energy Landscapes - Structural Changes}; F --> I[Comprehensive ESPT Mechanism]; G --> I; H --> I;
}
Figure 2: Experimental and computational workflow for investigating the ESPT mechanism of 8-Hydroxyquinoline.
Computational Chemistry
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are invaluable for providing a theoretical framework to understand the ESPT process.[6][9] They can be used to:
-
Calculate the geometries and energies of the ground and excited states of the enol and keto forms.
-
Determine the potential energy surfaces for the proton transfer reaction, revealing the energy barriers.[12]
-
Simulate vibrational spectra to confirm the strengthening of the intramolecular hydrogen bond in the excited state.[9]
-
Taming the Proton: Inhibition of ESPT and Practical Applications
The ability to control the ESPT process in 8HQ and its derivatives is key to many of their applications. One of the most effective ways to inhibit ESIPT is through metal chelation.[3][7] The hydroxyl group and the quinoline nitrogen of 8HQ act as a bidentate ligand, readily forming stable complexes with a variety of metal ions.[4]
Upon chelation, the proton of the hydroxyl group is displaced by the metal ion, effectively blocking the intramolecular proton transfer pathway. This "locking" of the enol form often leads to a significant enhancement of the fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF).[3] This property is the basis for the widespread use of 8HQ derivatives as fluorescent chemosensors for metal ion detection.[7]
Conclusion: A Molecule of Enduring Fascination
The excited-state proton transfer of 8-hydroxyquinoline is a rich and multifaceted phenomenon that continues to be a fertile ground for fundamental research and technological innovation. Its sensitivity to the local environment, coupled with the ability to control its photophysical properties through chemical modification and metal chelation, ensures that 8HQ and its derivatives will remain at the forefront of fields ranging from analytical chemistry and materials science to drug discovery. A thorough understanding of its intricate ESPT mechanism is paramount for the rational design of new functional molecules with tailored photophysical properties.
References
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. autechindustry.com [autechindustry.com]
- 6. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TDDFT study on the excited-state proton transfer of 8-hydroxyquinoline: key role of the excited-state hydrogen-bond strengthening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Electronic Landscape of 8-Acetoxyquinoline: A Theoretical and Spectroscopic Guide
This technical guide provides a comprehensive exploration of the electronic structure of 8-acetoxyquinoline, a significant derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. Moving beyond a mere procedural outline, this document elucidates the causal relationships between molecular architecture, electronic properties, and functional applications. It is designed for researchers, medicinal chemists, and materials scientists who seek a foundational understanding of how theoretical calculations and experimental spectroscopy converge to characterize this important molecule. The principles and methodologies discussed herein are self-validating, providing a robust framework for investigating similar molecular systems.
Introduction: The Significance of the 8-Quinolinol Scaffold
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in chemistry, demonstrating a vast range of applications.[1] These compounds are foundational in the development of pharmaceuticals, including anticancer, anti-HIV, antifungal, and neuroprotective agents.[1][2][3][4] Furthermore, their unique photophysical properties and ability to form stable metal complexes have made them indispensable in materials science, particularly as fluorescent chemosensors and as electron transport and emissive layers in Organic Light-Emitting Diodes (OLEDs).[2][3]
This compound, the acetate ester of 8-HQ, modifies the crucial hydroxyl group at the 8-position.[5] This structural alteration profoundly impacts the molecule's electronic and photophysical behavior by blocking the intramolecular proton transfer pathway common in 8-HQ.[2][6] Understanding the electronic structure of this compound is therefore paramount to predicting its reactivity, designing novel derivatives, and harnessing its potential in drug development and optoelectronics.
The Theoretical Lens: Deciphering Electronic Structure with Computational Chemistry
Modern computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into the electronic makeup of molecules before a single gram is synthesized.[7][8] This theoretical approach allows us to visualize and quantify the very orbitals that dictate a molecule's behavior.
Core Concepts: Frontier Molecular Orbitals
The reactivity and electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
HOMO: This orbital can be thought of as the valence band maximum in semiconductors.[9] Its energy level relates to the molecule's ability to donate an electron (its ionization potential). Regions of high HOMO density are nucleophilic and prone to electrophilic attack.
-
LUMO: Analogous to the conduction band minimum, the LUMO's energy level indicates the molecule's ability to accept an electron (its electron affinity).[9] Regions of high LUMO density are electrophilic and susceptible to nucleophilic attack.
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower stability, and absorption of longer wavelengths of light.[9][10] For 8-HQ, DFT calculations have placed this gap at approximately 4.52 eV.[11]
Computational Workflow for Electronic Structure Analysis
The theoretical investigation of this compound follows a rigorous, multi-step protocol. The causality is critical: an accurate molecular geometry is a prerequisite for reliable electronic property calculations.
-
Structure Input: A 2D or 3D structure of this compound is drawn using molecular modeling software.
-
Geometry Optimization: An initial energy minimization is performed. This step is crucial as the molecule's conformation dictates its electronic properties. The B3LYP functional combined with a basis set like 6-311G is a proven standard for this task.[8][11] The system calculates the lowest energy, most stable 3D arrangement of the atoms.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry is a true energy minimum.
-
Electronic Property Calculation: Using the validated stable geometry, single-point energy calculations are performed to determine key electronic parameters. This includes the energies and spatial distributions of the HOMO and LUMO, and the molecular electrostatic potential.
Caption: Workflow for theoretical analysis of molecular electronic structure.
Predicted Electronic Properties of this compound
Based on the known properties of 8-HQ and related structures, we can predict the electronic landscape of this compound.
-
HOMO and LUMO Distribution: For the parent 8-HQ, the HOMO is primarily localized on the electron-rich phenol ring, while the LUMO is concentrated on the electron-deficient pyridine ring.[12][13] A similar distribution is expected for this compound.
-
Effect of the Acetoxy Group: The acetyl group is electron-withdrawing. This will stabilize the molecule by lowering the energy of both the HOMO and LUMO compared to 8-HQ.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution. For this compound, we anticipate regions of high negative potential (red) around the electronegative nitrogen and oxygen atoms, identifying them as sites for electrophilic attack or metal coordination. Regions of positive potential (blue) will be found around the hydrogen atoms.
| Parameter | 8-Hydroxyquinoline (8-HQ) | This compound (Predicted) | Rationale |
| HOMO Energy | Higher (less stable) | Lower (more stable) | The electron-withdrawing acetyl group lowers orbital energy. |
| LUMO Energy | Higher | Lower | The electron-withdrawing acetyl group lowers orbital energy. |
| HOMO-LUMO Gap (ΔE) | ~4.52 eV[11] | Similar or slightly larger | Both orbitals are lowered; the net effect on the gap requires calculation. |
| HOMO Location | Phenolic Ring[12] | Quinoline Ring System | Delocalized across the fused rings. |
| LUMO Location | Pyridine Ring[12] | Quinoline Ring System | Delocalized across the fused rings. |
Experimental Validation: Bridging Theory and Reality
Theoretical predictions are powerful but must be validated by experimental data. UV-Visible and fluorescence spectroscopy are primary tools for probing the electronic transitions predicted by DFT.
UV-Visible Absorption Spectroscopy
The absorption of UV-Vis light corresponds to the promotion of an electron from an occupied orbital to an unoccupied one, most significantly the HOMO→LUMO transition.[14] The energy of this transition is directly related to the HOMO-LUMO gap. For 8-HQ derivatives, characteristic absorption bands correspond to π–π* and n–π* electronic transitions, often appearing between 260-320 nm.[14]
Fluorescence Spectroscopy
Fluorescence is the emission of light as an excited electron returns to the ground state. The parent 8-HQ is weakly fluorescent due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton transfers to the pyridine nitrogen, providing a non-radiative decay pathway.[2][3][6]
In this compound, the hydroxyl proton is replaced by an acetyl group, effectively blocking the ESIPT pathway. This structural change is expected to significantly alter the fluorescence properties. Studies on other 8-HQ esters have shown that they tend to have weaker fluorescence than 8-HQ itself, a contrast to 8-ether derivatives which show enhanced fluorescence.[6] This underscores the subtle interplay between electronic effects and excited-state dynamics.
Caption: Experimental workflow for spectroscopic characterization.
Structure to Function: Applications in Medicine and Materials
A detailed understanding of the electronic structure of this compound is not merely an academic exercise; it directly informs its practical applications.
Rationale for Drug Development
The efficacy of a drug molecule is intrinsically linked to its electronic properties, which govern its interactions with biological targets.[1][15]
-
Target Binding: The MEP and FMO distributions indicate how this compound will interact with the active site of a protein or enzyme through electrostatic or covalent interactions.
-
Metal Chelation: 8-HQ derivatives are potent metal chelators, a property linked to their activity in neurodegenerative diseases like Alzheimer's by modulating metal dyshomeostasis.[16] The electronic structure dictates the strength and geometry of these metal complexes.
-
Pharmacokinetics: Lipophilicity and charge distribution, which are functions of the electronic structure, determine how the molecule is absorbed, distributed, metabolized, and excreted.
Caption: Relationship between electronic properties and function.
Foundation for Materials Science
In optoelectronic devices like OLEDs, the HOMO and LUMO levels are critical for performance.[7]
-
Charge Injection/Transport: The HOMO level must align with the work function of the anode for efficient hole injection, while the LUMO must align with the cathode for electron injection.
-
Emissive Properties: The HOMO-LUMO gap determines the energy of the emitted photon and thus the color of the light produced by an OLED. By chemically modifying the 8-HQ scaffold, the electronic structure can be precisely tuned to achieve desired emission colors.
Conclusion and Future Horizons
The electronic structure of this compound, characterized by a synergistic combination of theoretical DFT calculations and empirical spectroscopic validation, reveals a molecule with a distinct electronic profile compared to its parent, 8-hydroxyquinoline. The replacement of the hydroxyl group with an acetoxy moiety alters the frontier orbital energies and blocks the ESIPT deactivation pathway, profoundly influencing its reactivity and photophysical properties.
Future research should focus on time-dependent DFT (TD-DFT) to more accurately predict excited-state properties and absorption spectra. Synthesizing a broader library of 8-quinolinol esters and ethers will allow for a more refined tuning of the HOMO-LUMO levels, paving the way for next-generation OLED materials and more potent, targeted therapeutics. The foundational principles outlined in this guide provide a robust and logical framework for these future explorations.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
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- 5. This compound | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phoenix Molecule: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide delves into the remarkable journey of 8-hydroxyquinoline, a seemingly simple bicyclic aromatic compound that has risen to prominence as a "privileged scaffold" in medicinal chemistry. From its initial synthesis in the late 19th century to its current status as a cornerstone for the development of novel therapeutics, the story of 8-hydroxyquinoline and its derivatives is a testament to the intricate relationship between chemical structure, metal ion chelation, and profound biological activity. This document provides a comprehensive exploration of its discovery, the evolution of its synthesis, and the scientific milestones that have cemented its importance in modern drug discovery.
Genesis of a Scaffold: The Early History and Discovery
The scientific debut of 8-hydroxyquinoline (also known as oxine) occurred in 1880, when it was first synthesized by Hugo Weidel and his student Albert Cobenzl through the decarboxylation of a cinchonine derivative.[1] However, it was the independent and meticulous work of the Czech chemist Zdenko Hans Skraup in 1881 that proved pivotal.[1][2] Skraup not only developed a more general and practical synthesis for quinolines, now famously known as the Skraup synthesis, but he also correctly identified the molecular structure of 8-hydroxyquinoline.[1][2] This foundational work laid the chemical groundwork for all subsequent explorations of this versatile molecule.
For several decades, 8-hydroxyquinoline remained a subject of academic interest, primarily within the realm of organic synthesis and dye chemistry.[1] A paradigm shift occurred in the 1920s with the discovery of its potent ability to form insoluble chelate complexes with a wide variety of metal ions.[1][3] This observation was the key that unlocked the door to understanding its profound biological effects.
The mid-20th century saw the emergence of a unifying theory to explain the biological activity of 8-hydroxyquinoline, championed by the Australian medicinal chemist Adrien Albert.[1][3] Albert's "chelation theory" proposed that the antimicrobial effects of 8-hydroxyquinoline were not solely due to the molecule itself, but rather its ability to form complexes with essential trace metals, thereby either depriving pathogens of these vital cofactors or delivering the metals to sensitive cellular sites in a toxic manner.[1][3] This concept of selective toxicity, mediated by metal ion chelation, has become a central theme in the continued development of 8-hydroxyquinoline derivatives.[4][5]
The Skraup Synthesis: A Cornerstone of Quinoline Chemistry
The Skraup synthesis remains a classic and economically viable method for the preparation of 8-hydroxyquinoline.[2][6] The reaction involves the heating of an aromatic amine with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[2][6]
Reaction Mechanism
The Skraup synthesis proceeds through a series of well-defined steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]
-
Michael Addition: The aromatic amine, in this case, o-aminophenol, undergoes a 1,4-conjugate (Michael) addition to acrolein.[2]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydro-8-hydroxyquinoline.[2]
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 8-hydroxyquinoline. The oxidizing agent, often o-nitrophenol, is itself reduced to o-aminophenol, which can then re-enter the reaction cycle.[2]
Caption: The reaction mechanism of the Skraup synthesis for 8-hydroxyquinoline.
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline
This protocol is a representative method for the laboratory-scale synthesis of 8-hydroxyquinoline.
Materials:
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
o-Aminophenol
-
o-Nitrophenol
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath. This is a highly exothermic reaction.[2]
-
Addition of Reactants: To the cooled mixture, slowly add o-aminophenol. Then, add the oxidizing agent, o-nitrophenol, and a small amount of ferrous sulfate.[2]
-
Heating and Reaction: Heat the mixture to approximately 130-140°C and maintain this temperature with vigorous stirring for 2-3 hours. The reaction mixture will darken as the reaction progresses.[7]
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.[2]
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution with external cooling until the pH is approximately 7.5-8. 8-Hydroxyquinoline will precipitate as a solid.[2]
-
Purification: The crude 8-hydroxyquinoline can be collected by filtration and purified by steam distillation or recrystallization from a suitable solvent like ethanol or acetone.[2]
The Chelation Core: Biological Activities and Mechanisms of Action
The diverse biological activities of 8-hydroxyquinoline derivatives are intrinsically linked to their ability to chelate metal ions.[8][9] This property allows them to interfere with a multitude of biological processes, leading to their investigation as antimicrobial, anticancer, and neuroprotective agents.[10][11]
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives exhibit broad-spectrum antibacterial and antifungal properties.[6][10] The primary mechanism involves the chelation of essential trace metals like iron (Fe³⁺) and copper (Cu²⁺), which are vital for the function of many microbial enzymes.[1] By sequestering these metal ions, the compounds disrupt microbial metabolism and inhibit growth.[1] For some derivatives, it is believed that the formed metal-8-HQ complex is the active agent that penetrates the microbial cell and exerts toxicity.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 8-Hydroxyquinoline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 0.0625 | [6] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4-16 | [11] |
| 8-hydroxyquinoline | Escherichia coli | >0.5 mg/disc | [6] |
| 8-hydroxyquinoline | Clostridium difficile | >0.5 mg/disc | [6] |
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted and often involve the interplay with metal ions, particularly copper and zinc.[3][12] Key mechanisms include:
-
Induction of Apoptosis: Many 8-hydroxyquinoline derivatives induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] This can involve the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases, such as caspase-3 and caspase-9.[14]
-
Proteasome Inhibition: Some derivatives, like clioquinol, can inhibit the proteasome, a cellular machine responsible for degrading unwanted proteins.[15] This leads to an accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress and triggering apoptosis.[16]
-
Inhibition of Signaling Pathways: These compounds can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the ERK pathway.[16][17]
Caption: Proposed anticancer mechanisms of 8-hydroxyquinoline derivatives.
Table 2: IC₅₀ Values of Selected 8-Hydroxyquinoline Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | [3] |
| Zinc(II)-8-hydroxyquinoline complex (DQ6) | SK-OV-3CR (Ovarian) | 2.25 ± 0.13 | [18] |
| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) | MCF7 (Breast) | Not specified, induces paraptosis and apoptosis | [16] |
| Tris(8-hydroxyquinoline)iron (Feq₃) | FaDu (Head and Neck) | Not specified, induces apoptosis | [13] |
| Doxorubicin (Reference) | HCT 116 (Colon) | 5.6 ± 0.1 | [3] |
| Cisplatin (Reference) | SK-OV-3CR (Ovarian) | >50 | [18] |
Neuroprotective Activity
The potential of 8-hydroxyquinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease stems from their ability to modulate metal ion homeostasis in the brain.[19][20] An imbalance of metal ions, particularly copper, zinc, and iron, is implicated in the aggregation of proteins like amyloid-beta (Aβ) and the generation of oxidative stress.[15]
Derivatives such as clioquinol and PBT2 are designed to cross the blood-brain barrier.[1][8] They act as metal-protein attenuating compounds (MPACs) or ionophores, which can chelate and redistribute excess metal ions.[1][8] This action can:
-
Inhibit and Reverse Aβ Aggregation: By binding to copper and zinc ions, these compounds can prevent them from promoting the aggregation of Aβ peptides into toxic oligomers and plaques.[21][22] Some studies suggest they can even promote the degradation of existing aggregates.[2][13]
-
Reduce Oxidative Stress: By chelating redox-active metals like copper and iron, they can prevent their participation in Fenton-like reactions that generate harmful reactive oxygen species.[15]
-
Modulate Signaling Pathways: PBT2 has been shown to translocate zinc and copper into cells, leading to the inhibitory phosphorylation of glycogen synthase kinase 3 (GSK3), a key enzyme in Alzheimer's pathology.[2]
Caption: Mechanism of neuroprotection by 8-hydroxyquinoline derivatives in Alzheimer's disease.
Structure-Activity Relationships (SAR)
The biological activity of 8-hydroxyquinoline derivatives can be finely tuned by modifying their chemical structure. Key SAR observations include:
-
Position of the Hydroxyl Group: The placement of the hydroxyl group at the 8-position is crucial for the metal-chelating ability and, consequently, the biological activity of these compounds.[6]
-
Substituents on the Quinoline Ring:
-
Electron-withdrawing groups at position 5, such as chloro or nitro groups, can enhance anticancer activity.[10]
-
Halogenation at positions 5 and 7 is a common feature in many active derivatives, including the antimicrobial and neuroprotective agent clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[10]
-
The introduction of bulky or lipophilic groups can influence the compound's ability to cross cell membranes and its pharmacokinetic properties.[9]
-
-
The Metal Complex: The nature of the metal ion and the stoichiometry of the complex can significantly impact the biological activity. For instance, the 2:1 8-HQ:Fe complex is thought to be the active antimicrobial agent in some cases.[1]
Prominent Derivatives and Their Journeys
Clioquinol: A Double-Edged Sword
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has a long and complex history. It was initially developed as a topical antiseptic and later used as an oral medication for gastrointestinal infections.[15] However, its use was largely discontinued due to reports of neurotoxicity, particularly in Japan, in a condition known as subacute myelo-optic neuropathy (SMON).[15]
In recent years, there has been a resurgence of interest in clioquinol for its potential in treating neurodegenerative diseases, given its ability to chelate metal ions and modulate Aβ aggregation.[21][22] This highlights the critical importance of dose and formulation in determining the therapeutic window of 8-hydroxyquinoline derivatives.
Synthesis of Clioquinol
The synthesis of clioquinol typically starts from 8-hydroxyquinoline and involves electrophilic aromatic substitution reactions.
Representative Synthesis:
-
Protection of the Hydroxyl Group: The hydroxyl group of 8-hydroxyquinoline is often protected, for example, by acetylation with acetic anhydride, to direct the subsequent halogenation steps.[23]
-
Halogenation: The protected 8-hydroxyquinoline is then subjected to sequential halogenation reactions. Iodination at the 7-position can be achieved using iodine monochloride (ICl) or other iodinating agents. Chlorination at the 5-position can be carried out using reagents like N-chlorosuccinimide (NCS). The order of these steps can be varied.[23]
-
Deprotection: The protecting group on the hydroxyl function is then removed to yield clioquinol.[23]
Conclusion and Future Perspectives
The journey of 8-hydroxyquinoline from a laboratory curiosity to a privileged scaffold in medicinal chemistry is a compelling narrative of scientific discovery. Its unique ability to chelate metal ions has proven to be the key to unlocking a vast array of biological activities, from combating microbial infections to fighting cancer and neurodegeneration. The ongoing research into the structure-activity relationships of its derivatives continues to yield compounds with improved potency and selectivity. As our understanding of the role of metal ions in health and disease deepens, the 8-hydroxyquinoline core is poised to remain a critical platform for the development of next-generation therapeutics. The story of this "phoenix molecule" is far from over, and its future applications hold immense promise for addressing some of the most pressing challenges in human health.
References
- 1. alzforum.org [alzforum.org]
- 2. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Selective Toxicity - Adrien Albert - Google Books [books.google.com.sg]
- 5. Chemical aspects of selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Toxicity: The Physico-Chemical Basis of Therapy by Adrien Albert | Goodreads [goodreads.com]
- 8. PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com [clinician.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 13. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. rroij.com [rroij.com]
- 18. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clioquinol promotes the degradation of metal-dependent amyloid-beta (A beta) oligomers to restore endocytosis and ameliorate A beta toxicity [ir.ua.edu]
- 23. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unlocking Metal Ion Detection: A Detailed Guide to Using 8-Acetoxyquinoline as a Turn-On Fluorescent Probe
For researchers, scientists, and drug development professionals venturing into the realm of metal ion detection, the quest for sensitive, selective, and reliable fluorescent probes is paramount. This guide provides an in-depth exploration of 8-acetoxyquinoline, a pro-probe that offers a "turn-on" fluorescent signaling mechanism for the detection of specific metal ions. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering a comprehensive understanding of the entire sensing workflow, from probe activation to data interpretation.
Introduction: The "Pro-Probe" Advantage of this compound
8-Hydroxyquinoline (8-HQ) is a well-established fluorogenic ligand, renowned for its ability to form highly fluorescent complexes with a variety of metal ions.[1][2] However, its inherent fluorescence in the unbound state, though weak, can sometimes contribute to background noise. This compound, an ester derivative of 8-HQ, circumvents this issue by functioning as a "pro-probe." In its native, acetylated form, this compound is non-fluorescent. The ester bond effectively "masks" the hydroxyl group, preventing the chelation and subsequent fluorescence that is characteristic of 8-HQ.
The ingenuity of this system lies in its activation mechanism. In the presence of specific metal ions that can catalyze the hydrolysis of the ester bond, this compound is converted to the active 8-hydroxyquinoline.[1] This newly formed 8-HQ is then free to chelate with the metal ions present in the solution, leading to a significant and measurable increase in fluorescence intensity—a "turn-on" signal. This strategy enhances the signal-to-noise ratio and provides a more distinct and sensitive detection method.
The Underlying Science: From Hydrolysis to Chelation-Enhanced Fluorescence
The successful application of this compound as a fluorescent probe hinges on a two-step process: the hydrolysis of the ester to liberate 8-hydroxyquinoline, and the subsequent chelation of the metal ion by 8-hydroxyquinoline, which triggers the fluorescent signal.
The Crucial First Step: Metal-Catalyzed Hydrolysis
The rate of hydrolysis of this compound is a critical factor. While spontaneous hydrolysis can occur, the process is significantly accelerated in the presence of certain metal ions that act as Lewis acid catalysts. A seminal study by Barca and Freiser (1966) elucidated the kinetics of this metal-ion-catalyzed hydrolysis. Their work revealed that metal ions like copper(II) and indium(III) are effective catalysts for the hydrolysis of this compound, particularly at a pH below 3.[1] Other metal ions, such as aluminum(III), gallium(III), and lanthanum(III), showed no catalytic activity in this pH range.[1] This differential catalytic activity provides a basis for the selective detection of certain metal ions.
The proposed mechanism involves the formation of a seven-membered chelated activated complex, which facilitates the nucleophilic attack of water on the ester carbonyl group.[3]
The "Turn-On" Signal: Chelation-Enhanced Fluorescence (CHEF)
Once 8-hydroxyquinoline is formed, it acts as a bidentate ligand, coordinating with metal ions through its hydroxyl oxygen and quinoline nitrogen atoms to form a stable five-membered chelate ring.[2][4] In its free form, 8-hydroxyquinoline exhibits very weak fluorescence. This is primarily due to a non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state.[5][6] This process provides an efficient pathway for the molecule to return to its ground state without emitting light.
Upon chelation with a metal ion, the hydroxyl proton is displaced, and the molecule becomes more rigid.[2] This inhibition of ESIPT blocks the non-radiative decay pathway, forcing the excited molecule to relax by emitting a photon, resulting in a dramatic increase in fluorescence quantum yield.[5][7] This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]
} Caption: Workflow of this compound as a turn-on fluorescent probe.
Spectroscopic Properties
The "turn-on" nature of the this compound probe is clearly illustrated by the distinct spectroscopic properties of the pro-probe, the active probe, and the final metal complex.
| Compound | Absorption Maxima (λabs) | Emission Maxima (λem) | Fluorescence Quantum Yield (ΦF) |
| This compound | ~285 nm, ~314 nm | - | Non-fluorescent |
| 8-Hydroxyquinoline (8-HQ) | ~310 nm | ~520 nm | Very Low |
| 8-HQ-Al³⁺ Complex | ~385 nm | ~510 nm | High |
| 8-HQ-Zn²⁺ Complex | ~375 nm | ~500 nm | High |
Note: The exact absorption and emission maxima can vary depending on the solvent and pH.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its application in a fluorometric assay for metal ion detection.
Synthesis of this compound
This protocol is adapted from standard organic synthesis procedures.
Materials:
-
8-Hydroxyquinoline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve 8-hydroxyquinoline in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine, to the solution.
-
Slowly add acetic anhydride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain pure this compound.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]
} Caption: Synthesis workflow for this compound.
Fluorometric Assay for Metal Ion Detection
This protocol outlines a general procedure for using this compound to detect a target metal ion that catalyzes its hydrolysis. This example focuses on the detection of Cu²⁺.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable organic solvent like ethanol or DMSO)
-
Copper(II) sulfate (CuSO₄) or other suitable copper salt stock solution of known concentration
-
Buffer solution (e.g., acetate buffer for pH 3-5)
-
Deionized water
-
Fluorometer and quartz cuvettes or a microplate reader
Procedure:
1. Preparation of Working Solutions:
- Prepare a series of standard solutions of the target metal ion (e.g., Cu²⁺) at different concentrations in the chosen buffer.
- Prepare a working solution of this compound in the same buffer. The final concentration of the probe should be optimized for the specific application but is typically in the low micromolar range.
2. Assay Protocol:
- To a set of cuvettes or wells of a microplate, add the standard solutions of the metal ion.
- Include a blank sample containing only the buffer.
- Initiate the reaction by adding the this compound working solution to each cuvette or well.
- Incubate the samples for a predetermined time at a controlled temperature to allow for the metal-catalyzed hydrolysis and subsequent chelation to occur. The incubation time should be optimized based on the kinetics of the hydrolysis reaction for the specific metal ion and conditions.[1]
- After incubation, measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths appropriate for the 8-hydroxyquinoline-metal complex (e.g., excitation ~370 nm, emission ~500 nm for the 8-HQ-Cu²⁺ complex).
3. Data Analysis:
- Subtract the fluorescence intensity of the blank sample from the fluorescence intensity of each standard sample.
- Plot the corrected fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
- The concentration of the metal ion in unknown samples can be determined by measuring their fluorescence intensity under the same conditions and interpolating the value from the calibration curve.
Applications and Considerations
The this compound pro-probe system holds promise for various applications, from environmental monitoring to biological imaging.
-
Environmental Analysis: The probe can be used to detect specific metal ion contaminants in water samples. The selectivity can be tuned by carefully controlling the pH of the assay.[1]
-
Biological Imaging: The "turn-on" nature of the probe makes it particularly suitable for in-vitro and in-vivo imaging of metal ions in biological systems. The non-fluorescent pro-probe can be introduced to cells, and the fluorescence is only activated in the presence of the target metal ion, minimizing background fluorescence.
-
Drug Development: The interaction of metal ions with biological systems is a key area of research in drug development. Probes like this compound can be valuable tools for studying metallo-biology and the effects of drugs on metal ion homeostasis.
Important Considerations:
-
pH Dependence: The rate of hydrolysis and the stability of the final metal complex are highly dependent on pH. Therefore, careful pH control is crucial for reproducible and accurate results.
-
Selectivity: While the catalytic hydrolysis step can provide some selectivity, other metal ions that form fluorescent complexes with 8-hydroxyquinoline may interfere if they are present in the sample. A thorough investigation of potential interferences is necessary for any new application.
-
Enzymatic Hydrolysis: In biological systems, esterase enzymes can also catalyze the hydrolysis of this compound. This can be either a confounding factor or a feature to be exploited for developing enzyme-activated probes.
Conclusion
This compound offers a sophisticated and sensitive approach to fluorescent metal ion detection. By leveraging a "pro-probe" strategy with a "turn-on" signaling mechanism, it provides a high signal-to-noise ratio and the potential for selective detection. A thorough understanding of the underlying principles of metal-catalyzed hydrolysis and chelation-enhanced fluorescence is key to successfully applying this versatile tool in research, environmental analysis, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Hydrolysis of substituted 8-acetoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Fluorometric Determination of Aluminum (III) in Water Samples Using 8-Acetoxyquinoline
Introduction: The Critical Need for Sensitive Aluminum Monitoring
Aluminum is a ubiquitous element in the Earth's crust and, consequently, is naturally present in water sources. However, human activities, such as industrial discharge and the use of aluminum salts in water treatment processes, can lead to elevated concentrations of aluminum in drinking and environmental waters. While generally considered to have low toxicity, excessive levels of aluminum have been linked to potential health concerns. Therefore, the sensitive and accurate determination of aluminum (III) ions [Al(III)] in water is of paramount importance for environmental monitoring and public health protection.
This application note details a robust and highly sensitive spectrofluorimetric method for the determination of Al(III) in various water matrices. The method is based on the highly fluorescent complex formed between Al(III) and 8-hydroxyquinoline. To enhance selectivity and simplify the procedure, 8-acetoxyquinoline is utilized as a pro-ligand. In the presence of the sample's inherent enzymatic activity or through controlled hydrolysis, this compound is converted to 8-hydroxyquinoline, which then chelates with Al(III) to produce a highly fluorescent complex, tris(8-hydroxyquinolinato)aluminum(III) (Alq3).[1][2] The intensity of the fluorescence emission is directly proportional to the concentration of Al(III) in the sample, providing a quantitative measure.
Principle of the Method: From Pro-Ligand to Fluorescent Chelate
The analytical strategy hinges on a two-step process that culminates in a highly fluorescent signal. Initially, the non-fluorescent this compound is introduced into the water sample. The ester group of this compound is hydrolyzed to yield 8-hydroxyquinoline (oxine). This hydrolysis can be catalyzed by enzymes present in some natural water samples or can be induced by adjusting the pH of the solution.
Once formed, 8-hydroxyquinoline acts as a bidentate ligand, chelating with the Al(III) ion through its hydroxyl and quinoline nitrogen atoms.[3][4] Three molecules of 8-hydroxyquinoline coordinate with one Al(III) ion to form the stable and highly fluorescent Alq3 complex.[1][5] This complex exhibits a significant enhancement in fluorescence intensity compared to the free ligand, a phenomenon attributed to the increased rigidity of the molecule upon chelation.[3] The excitation and emission wavelengths of the Alq3 complex are well-defined, allowing for selective detection with a spectrofluorometer.
Figure 1: Chelation and fluorescence mechanism. This diagram illustrates the conversion of this compound to 8-hydroxyquinoline, followed by the chelation with Al(III) to form the fluorescent Alq3 complex.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the determination of Al(III) in water samples. Adherence to these steps is crucial for obtaining accurate and reproducible results.
Reagent and Standard Preparation
-
Deionized Water: All solutions must be prepared using high-purity, deionized water (18.2 MΩ·cm).
-
Stock Aluminum Standard Solution (1000 mg/L): Procure a certified 1000 mg/L Al(III) standard solution or prepare by dissolving 1.758 g of aluminum potassium sulfate dodecahydrate [KAl(SO₄)₂·12H₂O] in deionized water and diluting to 100 mL. Acidify with 1 mL of concentrated nitric acid for preservation.
-
Working Aluminum Standard Solutions: Prepare a series of working standards (e.g., 0, 10, 25, 50, 100 µg/L) by serial dilution of the stock standard solution in deionized water.
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of absolute ethanol. Store in a dark bottle and in a refrigerator.
-
Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.5.
Sample Collection and Preparation
-
Sample Collection: Collect water samples in clean polyethylene or polypropylene bottles.
-
Preservation: For total aluminum determination, acidify the samples to pH < 2 with concentrated nitric acid (e.g., 1 mL per 1 L of sample) immediately after collection to prevent precipitation and adsorption to the container walls.
-
Filtration: For the determination of dissolved aluminum, filter the samples through a 0.45 µm membrane filter prior to acidification.
-
Sample Pre-treatment: If the sample is acidic, adjust the pH to approximately 5.5 with the acetate buffer solution before analysis.
Analytical Procedure
-
Pipette 10 mL of each working standard solution, blank (deionized water), and water sample into separate, clean 25 mL volumetric flasks.
-
Add 2 mL of the acetate buffer solution (pH 5.5) to each flask and mix well.
-
Add 1 mL of the 0.1% this compound solution to each flask.
-
Dilute to the mark with deionized water, cap the flasks, and mix thoroughly.
-
Allow the reaction to proceed for 30 minutes at room temperature in the dark to ensure complete hydrolysis and complex formation.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer with the excitation wavelength set to approximately 370 nm and the emission wavelength set to approximately 520 nm. The exact wavelengths should be optimized based on the instrument's performance.
Figure 2: Experimental workflow. A step-by-step visual guide from sample preparation to data analysis for the determination of Al(III).
Method Validation and Performance
The reliability of any analytical method is established through rigorous validation.[6][7] Key performance characteristics of this method are summarized below. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Notes |
| Linear Range | 1 - 200 µg/L | The range over which the fluorescence intensity is directly proportional to the Al(III) concentration. |
| Limit of Detection (LOD) | 0.3 µg/L | The lowest concentration of Al(III) that can be reliably detected.[3] |
| Limit of Quantification (LOQ) | 1.0 µg/L | The lowest concentration of Al(III) that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (RSD%) | < 5% | Assessed by repeated measurements of a standard solution. |
| Accuracy (Recovery %) | 95 - 105% | Determined by analyzing spiked water samples. |
Interferences and Mitigation Strategies
While the use of 8-hydroxyquinoline for Al(III) determination is highly sensitive, it is not entirely specific. Several other metal ions can also form fluorescent complexes with 8-hydroxyquinoline and may interfere with the analysis.[8][9]
-
Potential Interfering Ions: Fe(III), Cu(II), Zn(II), Mg(II), and Ga(III) are known to form complexes with 8-hydroxyquinoline.[3][10]
-
Mitigation: The interference from many of these ions can be minimized by the addition of a masking agent. For instance, the addition of cyanide can mask the interference from Cu(II) and Zn(II).[8] The use of EDTA can also be effective in masking a range of interfering metal ions. The specific masking agent and its concentration should be optimized based on the expected composition of the water samples. It is also crucial to control the pH of the reaction, as the formation of the Alq3 complex is favored under weakly acidic conditions (pH ~5.5).[11]
Conclusion: A Powerful Tool for Water Quality Assessment
The spectrofluorimetric determination of Al(III) in water samples using this compound as a pro-ligand offers a highly sensitive, relatively simple, and cost-effective analytical method. The in-situ generation of the active chelating agent, 8-hydroxyquinoline, streamlines the analytical procedure. By understanding the underlying chemical principles and potential interferences, and by implementing appropriate validation and quality control measures, researchers and analysts can confidently employ this method for routine monitoring of aluminum levels in a variety of water matrices, thereby contributing to the safeguarding of environmental and public health.
References
- 1. Characterisation of different polymorphs of tris(8-hydroxyquinolinato)aluminium(III) using solid-state NMR and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. scispace.com [scispace.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Proficiency Testing and Validation in Water Analysis | Lab Manager [labmanager.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. The determination of aluminium with 8-hydroxyquinoline. Part II. Precipitation in ammoniacal cyanide-EDTA solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. water analysis cuii8-hydroxyquinoline: Topics by Science.gov [science.gov]
- 11. The determination of aluminium with 8-hydroxyquinoline. Part I. Precipitation in acetate-buffered solution - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 8-Acetoxyquinoline as a Precursor in Organic Light-Emitting Diode (OLED) Fabrication
I. Foundational Insight: Why a Precursor-Based Approach?
In the landscape of Organic Light-Emitting Diode (OLED) technology, metal complexes of 8-hydroxyquinoline (8-HQ), particularly tris(8-hydroxyquinoline)aluminum (Alq3), are cornerstone materials.[1][2] They are celebrated for their robust thermal stability, excellent electron-transporting capabilities, and strong electroluminescence, making them staples in both academic research and commercial production.[3][4] However, direct synthesis and purification of these metal complexes can present challenges, including solubility issues and the management of reaction kinetics.
This guide focuses on a strategic alternative: the use of 8-acetoxyquinoline , the acetyl-protected form of 8-HQ. While not typically an active layer material itself, this compound serves as a versatile and highly practical precursor. The acetylation of the hydroxyl group modifies the molecule's solubility and reactivity, offering superior control during the synthesis of high-purity 8-HQ ligands and their subsequent metal complexes. This precursor-based methodology is particularly advantageous for achieving reproducible, high-quality materials essential for fabricating efficient and stable OLED devices.
The core principle is a two-stage process:
-
Synthesis and Purification: this compound is synthesized and purified, which can be more straightforward than handling 8-HQ directly in some solvent systems.
-
Controlled Deprotection and Complexation: The acetyl group is removed (deacetylation) just prior to or during the complexation with a metal ion. This in-situ generation of the active ligand can lead to cleaner reactions and higher-purity final products.
This document provides detailed protocols for the synthesis of this compound, its conversion into a representative metal quinolate (Alq3), and the subsequent fabrication and characterization of a solution-processed OLED device.
II. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound from 8-Hydroxyquinoline
Objective: To synthesize and purify this compound, a stable precursor for subsequent reactions. The acetylation of the phenolic hydroxyl group enhances solubility in a wider range of organic solvents and protects it during intermediate synthetic steps if needed.
Materials & Reagents:
-
8-Hydroxyquinoline (99%)
-
Acetic Anhydride (99%)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 8-hydroxyquinoline in 100 mL of anhydrous dichloromethane. Add 1.2 equivalents of anhydrous pyridine, which acts as a catalyst and acid scavenger.
-
Reaction Setup: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5°C.
-
Addition of Acetylating Agent: Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution using a dropping funnel over 30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture into 100 mL of cold, saturated NaHCO₃ solution to neutralize excess acetic anhydride and pyridine hydrochloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Self-Validation: The purity of the synthesized this compound should be confirmed using ¹H-NMR and FTIR spectroscopy. The disappearance of the broad -OH peak from the 8-HQ spectrum and the appearance of a sharp singlet around 2.4 ppm (for the -COCH₃ protons) in the ¹H-NMR spectrum confirms successful acetylation.
Protocol 2: Synthesis of Tris(8-hydroxyquinoline)aluminum (Alq3) via the this compound Route
Objective: To synthesize high-purity Alq3 by first deacetylating this compound to generate the 8-hydroxyquinolinate ligand in situ, followed by immediate complexation with an aluminum source. This method prevents potential side reactions associated with the free hydroxyl group of 8-HQ.
Materials & Reagents:
-
Synthesized this compound
-
Aluminum(III) Chloride (AlCl₃, anhydrous) or Aluminum Isopropoxide
-
Ethanol (Anhydrous)
-
Potassium Hydroxide (KOH) solution (aqueous)
-
Deionized Water
Step-by-Step Procedure:
-
Deacetylation (Ligand Generation): Dissolve 3.0 equivalents of the purified this compound in 150 mL of anhydrous ethanol. Add a stoichiometric amount of aqueous KOH solution to facilitate the hydrolysis (deacetylation) of the ester. Gently reflux the mixture at 70°C for 1 hour. This step yields the potassium salt of 8-hydroxyquinoline in solution.
-
Preparation of Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of AlCl₃ in 50 mL of anhydrous ethanol.
-
Complexation Reaction: While stirring vigorously, slowly add the AlCl₃ solution to the ethanolic solution of the deprotected 8-hydroxyquinoline ligand. A yellow-green precipitate of Alq3 will form immediately.[3]
-
pH Adjustment and Reaction Completion: Neutralize the reaction mixture by adding further KOH solution dropwise until a pH of 7-8 is reached. This ensures complete precipitation of the Alq3 complex. Continue stirring at 60°C for an additional 2 hours.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the Alq3 precipitate by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and ethanol (2 x 30 mL) to remove inorganic salts and unreacted starting materials.
-
Drying: Dry the purified Alq3 powder in a vacuum oven at 100°C for 12 hours. For device-grade purity, the product should be further purified by temperature-gradient sublimation.
Workflow Diagram: From Precursor to Active Material
Caption: Overall workflow from 8-hydroxyquinoline to a final OLED device.
Protocol 3: Fabrication of a Solution-Processed Alq3-Based OLED
Objective: To fabricate a multilayer OLED using the synthesized Alq3 dispersed in a polymer matrix via spin-coating. Solution processing offers a scalable, low-cost alternative to traditional vacuum deposition methods.[5]
Materials & Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Device-Grade Alq3 (from Protocol 2)
-
Poly(N-vinylcarbazole) (PVK) as a host matrix and hole-transporting material
-
2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as an electron transport layer material
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets
-
Chlorobenzene (Anhydrous)
-
Spin coater, hotplate, high-vacuum thermal evaporator (<10⁻⁶ Torr), UV-ozone cleaner
-
All solution preparation and spin-coating steps must be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Step-by-Step Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes immediately before use to increase the ITO work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: Filter the PEDOT:PSS solution through a 0.45 µm filter. Spin-coat the solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds to achieve a film thickness of ~30-40 nm. Anneal the substrates on a hotplate at 120°C for 15 minutes inside the glovebox.
-
Emissive Layer (EML) Deposition: Prepare an EML solution by dissolving PVK and the synthesized Alq3 in chlorobenzene. A typical ratio is 10 mg/mL of PVK with 5-10 wt% of Alq3 relative to PVK. Stir the solution overnight to ensure complete dissolution.
-
Spin-Coating the EML: Filter the Alq3:PVK solution through a 0.22 µm filter. Spin-coat the solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the film at 80°C for 30 minutes to remove residual solvent.
-
Electron Transport and Cathode Layers Deposition: Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit a 20 nm thick layer of TPBi as the Electron Transport Layer (ETL).
-
Deposit a 1 nm thick layer of LiF as the Electron Injection Layer (EIL).
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode. The deposition rates should be carefully controlled (e.g., 0.1-0.2 nm/s for organics, 0.01 nm/s for LiF, and 0.5-1.0 nm/s for Al).
-
-
Encapsulation: To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
OLED Device Architecture Diagram
Caption: Layered structure of a typical solution-processed OLED device.
III. Device Characterization & Performance Benchmarks
Characterization: The performance of the fabricated OLEDs must be systematically evaluated. Key characterization techniques include:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a calibrated photodiode/spectrometer. This provides data on turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectroscopy: The emission spectrum is recorded to confirm that light is generated from the Alq3 guest and to determine the color coordinates (CIE). For Alq3, a characteristic green emission peak around 520-530 nm is expected.[3][5]
-
External Quantum Efficiency (EQE): Calculated from the luminance, current, and EL spectrum to determine the device's photon-to-electron conversion efficiency.
Expected Performance Data: The performance of OLEDs based on 8-hydroxyquinoline metal complexes can vary significantly based on the specific device architecture, layer thicknesses, and processing conditions. The table below provides a summary of typical performance benchmarks for Alq3-based devices, which represents the target for devices fabricated using the this compound precursor route.
| Performance Metric | Typical Value Range | Unit | Significance |
| Turn-on Voltage | 5 - 9 | V | The voltage at which the device begins to emit visible light (e.g., at 1 cd/m²). |
| Maximum Luminance | 1,000 - 10,000 | cd/m² | The maximum brightness achieved by the device. |
| Current Efficiency | 3 - 8 | cd/A | Measures the light output per unit of current, indicating efficiency. |
| External Quantum Eff. (EQE) | 1 - 5 | % | The ratio of photons emitted to electrons injected into the device. |
| EL Peak Wavelength | 520 - 530 | nm | Corresponds to green light emission, characteristic of Alq3.[3][5] |
| CIE Coordinates (x, y) | (~0.32, ~0.55) | - | Specifies the exact color of the emitted light on the chromaticity diagram. |
IV. References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. --INVALID-LINK--
-
Various Authors. (n.d.). 8-Hydroxyquinolines in metallosupramolecular chemistry. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Solution-Processed Erbium(3+):quinolin-8-olate in OLEDs. BenchChem. --INVALID-LINK--
-
Sypniewska, M., et al. (2023). Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Opto-Electronics Review. --INVALID-LINK--
-
Al-Busafi, S. N., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. --INVALID-LINK--
-
Cuba, C., et al. (2021). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. MDPI. --INVALID-LINK--
-
Xinda Chemical. (n.d.). Optimizing OLEDs: The Role of 8-Hydroxyquinolinolato-lithium. xindachemical.com. --INVALID-LINK--
-
Various Authors. (n.d.). Substituted-8-Hydroxyquinolines Metal Complexes for Application in Organic Light Emitting Devices. ResearchGate. --INVALID-LINK--
-
Sypniewska, M., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. --INVALID-LINK--
-
Various Authors. (n.d.). Recent progress in solution processable TADF materials for organic light-emitting diodes. Royal Society of Chemistry. --INVALID-LINK--
-
Deshpande, A. V., & Nagbhushana, K. L. (2012). Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). International Journal of Materials Science and Applications. --INVALID-LINK--
-
Zhidkov, I. S., et al. (2022). Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. MDPI. --INVALID-LINK--
-
Data, P., et al. (2025). Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. White Rose Research Online. --INVALID-LINK--
References
Application Note: Spectrophotometric Determination of Metal Ions Using 8-Acetoxyquinoline as a Pro-Ligand
Introduction: The Pro-Ligand Strategy
The quantitative analysis of metal ions is a cornerstone of environmental monitoring, pharmaceutical quality control, and industrial process management. Spectrophotometry, a widely accessible and reliable analytical technique, often employs chromogenic reagents that form colored complexes with specific metal ions.[1] 8-Hydroxyquinoline (8-HQ, Oxine) is a versatile chelating agent that has been extensively used for the determination of a wide array of metal ions, including iron, zinc, copper, and aluminum.[2][3] The formation of stable, colored metal-8-HQ complexes provides the basis for their spectrophotometric quantification.[4]
This application note details a protocol for the spectrophotometric determination of metal ions using 8-acetoxyquinoline. This compound is the acetyl ester of 8-hydroxyquinoline and, in its native form, is incapable of chelation due to the blockage of the phenolic oxygen. However, it can be effectively utilized as a pro-ligand. Through a hydrolysis step, the acetyl group is removed, generating the active 8-hydroxyquinoline in situ. This pro-ligand approach can offer advantages in certain applications, such as controlled release of the chelating agent or modified solubility properties.
This guide provides a comprehensive, step-by-step protocol for the hydrolysis of this compound and the subsequent spectrophotometric determination of a representative metal ion, Iron (III). The principles and procedures outlined can be adapted for the analysis of other metal ions that form colored complexes with 8-hydroxyquinoline.
Principle of the Method
The determination of metal ions using this compound is a two-step process:
-
Hydrolysis of the Pro-Ligand: The initial step involves the base-catalyzed hydrolysis of this compound to yield 8-hydroxyquinoline and an acetate salt. This reaction is crucial as it deprotects the phenolic hydroxyl group, making it available for coordination with the metal ion.
-
Chelation and Spectrophotometric Measurement: The generated 8-hydroxyquinoline then reacts with the target metal ion (in this example, Fe³⁺) in a buffered solution to form a stable, colored chelate complex. The proximity of the hydroxyl group and the pyridine nitrogen in the 8-hydroxyquinoline molecule allows it to act as a bidentate ligand, forming a stable five-membered ring with the metal ion.[5] The intensity of the color of the resulting complex is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of the metal ion is determined from a calibration curve.
Experimental Workflow
The overall experimental workflow for the spectrophotometric determination of metal ions using this compound is depicted in the following diagram:
References
Application Notes & Protocols: 8-Acetoxyquinoline as a Strategic Precursor for the Synthesis of Novel Chemosensors
Introduction: The Strategic Use of a Protecting Group in Chemosensor Synthesis
The development of fluorescent chemosensors for the selective detection of metal ions is a cornerstone of modern analytical chemistry, with profound implications for environmental monitoring, cellular biology, and drug development.[1][2] 8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorophores for this purpose. The inherent structure of 8-HQ, featuring a bidentate chelation site formed by the phenolic hydroxyl group and the pyridine nitrogen, allows it to form stable, highly fluorescent complexes with a variety of metal ions.[2][3]
A common phenomenon observed with 8-HQ is Chelation-Enhanced Fluorescence (CHEF) . The parent 8-HQ molecule is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom, which provides a non-radiative decay pathway.[2][3][4] Upon chelation with a metal ion, this proton transfer is blocked, and the molecule becomes more rigid, leading to a significant increase in fluorescence quantum yield.[2][3][4]
However, the reactivity of the phenolic hydroxyl group in 8-HQ can complicate synthetic modifications of the quinoline core. To achieve specific transformations, such as condensation reactions at a methyl group on the ring, it is often necessary to temporarily "mask" or "protect" the hydroxyl group. This is where 8-acetoxyquinoline serves as an ideal precursor. By converting the hydroxyl group to an acetate ester, its nucleophilicity is neutralized, allowing other parts of the molecule to react selectively. The acetyl group is stable under the conditions required for these modifications and can be easily removed in a subsequent step to regenerate the active 8-hydroxyquinoline chelating site.
This guide provides a detailed workflow for the synthesis of novel styryl-8-hydroxyquinoline chemosensors, utilizing 8-acetoxy-2-methylquinoline as a key intermediate. This strategy is particularly effective for creating sensors with extended π-conjugation, which can tune the photophysical properties of the final sensor molecule.
Experimental Design & Rationale
The overall synthetic strategy is a three-step process designed for modularity and efficiency. This approach allows for the synthesis of a library of different chemosensors by simply varying the aromatic aldehyde used in the condensation step.
Figure 1: Overall synthetic workflow for styryl-8-hydroxyquinoline chemosensors.
Causality Behind Experimental Choices:
-
Why Protect? The key reaction in this synthesis is a base-catalyzed condensation between the methyl group of the quinoline (which is activated by the heteroaromatic ring) and an aromatic aldehyde. In the presence of a base, the phenolic hydroxyl group of unprotected 8-hydroxy-2-methylquinoline would be deprotonated, potentially leading to unwanted side reactions or interference with the desired condensation. Acetylation prevents this by rendering the 8-position unreactive under the basic conditions of the condensation step.
-
Choice of Protecting Group: The acetyl group is an ideal choice due to its ease of installation using common reagents (acetic anhydride) and its facile removal under mild basic conditions (e.g., potassium carbonate in methanol) that do not affect the newly formed styryl double bond or other functionalities on the molecule.[5]
-
Condensation Reaction: The condensation reaction creates a styryl linkage, which extends the conjugated π-system of the 8-hydroxyquinoline fluorophore. This extension is a powerful tool for tuning the spectroscopic properties of the chemosensor. For instance, incorporating an electron-donating group like a dimethylamino moiety on the aromatic aldehyde can lead to a significant red-shift in the absorption and emission spectra of the final sensor due to enhanced intramolecular charge transfer (ICT).[6][7]
Detailed Protocols
Protocol 1: Synthesis of 8-Acetoxy-2-methylquinoline (Protection Step)
This protocol describes the O-acetylation of commercially available 8-hydroxy-2-methylquinoline.
Materials:
-
8-Hydroxy-2-methylquinoline
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 8-hydroxy-2-methylquinoline (1.0 equivalent) in dry pyridine (5-10 mL per mmol of starting material) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of methanol (MeOH) to consume excess acetic anhydride.
-
Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 8-acetoxy-2-methylquinoline, which can be purified by silica gel chromatography if necessary.
Protocol 2: Synthesis of 2-(4-Dimethylaminostyryl)-8-acetoxyquinoline (Condensation Step)
This protocol details the condensation of the protected precursor with 4-(dimethylamino)benzaldehyde.
Materials:
-
8-Acetoxy-2-methylquinoline (from Protocol 1)
-
4-(Dimethylamino)benzaldehyde
-
Acetic Anhydride (Ac₂O)
Procedure:
-
In a reaction vessel, combine 8-acetoxy-2-methylquinoline (1.0 equivalent) and 4-(dimethylamino)benzaldehyde (1.1 equivalents).
-
Add acetic anhydride to act as both a reagent and solvent.
-
Heat the mixture to reflux (approximately 130-140°C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water and stir.
-
Neutralize the mixture by the careful addition of a base, such as saturated sodium bicarbonate solution, until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol or methanol.
-
The crude product, 2-(4-dimethylaminostyryl)-8-acetoxyquinoline, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 3: Synthesis of 2-(4-Dimethylaminostyryl)-8-hydroxyquinoline (Deprotection Step)
This final step removes the acetyl protecting group to yield the active chemosensor.
Materials:
-
2-(4-Dimethylaminostyyryl)-8-acetoxyquinoline (from Protocol 2)
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
Dissolve the protected styryl-quinoline intermediate (1.0 equivalent) in methanol (10-20 mL per mmol) in a round-bottom flask.[8]
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).[8]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the hydrolysis of the ester by TLC until the starting material is no longer visible.[8]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove most of the methanol.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then brine to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is the final chemosensor, 2-(4-dimethylaminostyryl)-8-hydroxyquinoline (DSHQ), which can be further purified by column chromatography or recrystallization if needed.
Application: Sensing of Aluminum (Al³⁺) Ions
The synthesized styryl-8-hydroxyquinoline derivatives are excellent candidates for fluorescent chemosensors. For example, 2-(4-Dimethylaminostyryl)-8-hydroxyquinoline (DSHQ) has been shown to be a highly selective and sensitive "turn-on" fluorescent sensor for aluminum (Al³⁺) ions.[1][9]
Sensing Mechanism
The sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF) coupled with the inhibition of ESIPT.
-
Free Sensor (Low Fluorescence): In the absence of Al³⁺, the DSHQ molecule exhibits weak fluorescence. The excited-state intramolecular proton transfer (ESIPT) from the 8-hydroxyl group to the quinoline nitrogen provides a rapid, non-radiative pathway for the excited state to return to the ground state.
-
Sensor-Al³⁺ Complex (High Fluorescence): Upon the addition of Al³⁺, the ion coordinates with the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group. This coordination event has two key consequences:
-
It blocks the ESIPT pathway, closing the non-radiative decay channel.
-
It forms a rigid, stable 1:1 complex, which reduces energy loss through vibrational and rotational motions.
-
These two effects combined lead to a dramatic enhancement of the fluorescence emission intensity, providing a clear "turn-on" signal for the presence of Al³⁺.[1][9][10]
Figure 2: Proposed sensing mechanism of DSHQ for Al³⁺ via Chelation-Enhanced Fluorescence.
Photophysical Data and Performance
The following table summarizes representative photophysical properties for a styryl-8-hydroxyquinoline chemosensor, DSHQ, and its complex with Al³⁺.
| Parameter | DSHQ (Free Sensor) | DSHQ-Al³⁺ Complex | Reference |
| Absorption Max (λ_abs) | ~430 nm | ~410 nm | [9] |
| Emission Max (λ_em) | ~550 nm | ~515 nm | [9] |
| Fluorescence Quantum Yield (Φ_F) | Low | High (Significant Enhancement) | [1][10] |
| Stoichiometry | - | 1:1 (Sensor:Al³⁺) | [9] |
| Binding Constant (K_a) | - | 3 x 10⁷ M⁻¹ | [9] |
| Limit of Detection (LOD) | - | 1 ppb (~37 nM) | [9] |
Note: Specific values can vary depending on the solvent system and experimental conditions.
Conclusion
The use of this compound as a protected precursor represents a robust and versatile strategy for the synthesis of advanced 8-hydroxyquinoline-based chemosensors. This approach effectively circumvents the reactivity of the phenolic hydroxyl group, enabling clean and efficient modification of the quinoline scaffold. The three-step protocol outlined—protection, condensation, and deprotection—allows for the creation of a diverse range of styryl-quinoline sensors with tunable photophysical properties. The resulting deprotected sensors operate via a reliable Chelation-Enhanced Fluorescence mechanism, offering high sensitivity and selectivity for target metal ions like Al³⁺, making them valuable tools for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems [mdpi.com]
- 10. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative | Semantic Scholar [semanticscholar.org]
Application and Protocol for the Gravimetric Determination of Metals Using 8-Hydroxyquinoline
Introduction: The Precision of Classical Analysis in Modern Science
In an era dominated by sophisticated instrumental techniques, classical gravimetric analysis remains a cornerstone of analytical chemistry, offering unparalleled precision and accuracy for the quantification of metallic elements. This method, when executed with care, serves as a primary or reference method against which instrumental techniques are calibrated. Among the plethora of organic precipitating agents, 8-hydroxyquinoline (also known as oxine) stands out for its versatility and efficacy in forming stable, insoluble chelate complexes with a wide range of metal ions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of gravimetric analysis of metals using 8-hydroxyquinoline, with a particular focus on the determination of aluminum.
Scientific Principles: Understanding the Chelation Chemistry
The efficacy of 8-hydroxyquinoline as a precipitating agent lies in its molecular structure, which features a hydroxyl group at the 8th position of a quinoline ring system. This arrangement allows it to act as a bidentate ligand, forming strong, five-membered chelate rings with metal ions.[2][3] The hydrogen of the hydroxyl group is displaced by the metal ion, which then coordinates with both the oxygen atom and the nitrogen atom of the quinoline ring.[2]
The general reaction for the precipitation of a trivalent metal ion like aluminum (Al³⁺) with 8-hydroxyquinoline (C₉H₇NO) can be represented as:
Al³⁺ + 3C₉H₇NO → Al(C₉H₆NO)₃(s) + 3H⁺
The resulting metal-oxine complex is typically a bulky, crystalline precipitate that is easily filtered and has a low solubility in water, making it ideal for gravimetric analysis.[4][5]
The Critical Role of pH
The precipitation of metal-oxine complexes is highly dependent on the pH of the solution.[4][6] This pH dependence arises from the equilibrium involving the protonation of the 8-hydroxyquinoline molecule. By carefully controlling the pH, it is possible to achieve selective precipitation of different metal ions. For instance, aluminum can be quantitatively precipitated from an acetic acid-acetate buffer solution at a pH between 4.2 and 9.8.[4][5][7] This allows for the separation of aluminum from metals like beryllium, magnesium, and alkaline earth metals, which do not precipitate in this acidic pH range.[5][7]
The following diagram illustrates the fundamental chelation reaction between a generic metal ion (Mⁿ⁺) and 8-hydroxyquinoline.
Caption: Chelation of a metal ion (Mⁿ⁺) with 8-hydroxyquinoline.
Data Presentation: Optimal Precipitation Conditions
The selectivity of 8-hydroxyquinoline precipitation is achieved by controlling the pH. The table below summarizes the optimal pH ranges for the quantitative precipitation of several common metal ions.
| Metal Ion | pH Range for Quantitative Precipitation | Stoichiometric Formula of Precipitate |
| Aluminum (Al³⁺) | 4.2 - 9.8 | Al(C₉H₆NO)₃ |
| Magnesium (Mg²⁺) | > 8.7 | Mg(C₉H₆NO)₂ |
| Copper (Cu²⁺) | > 3.3 | Cu(C₉H₆NO)₂ |
| Zinc (Zn²⁺) | > 4.4 | Zn(C₉H₆NO)₂ |
| Iron (Fe³⁺) | 4.1 - 11.2 | Fe(C₉H₆NO)₃ |
| Nickel (Ni²⁺) | 4.6 - 10.0 | Ni(C₉H₆NO)₂ |
| Cobalt (Co²⁺) | 4.9 - 11.6 | Co(C₉H₆NO)₂ |
Data compiled from various sources.[8]
Experimental Protocols: Gravimetric Determination of Aluminum
This section provides a detailed, step-by-step protocol for the gravimetric determination of aluminum using 8-hydroxyquinoline precipitation. The procedure is designed to ensure accuracy and precision.
Reagent Preparation
-
8-Hydroxyquinoline Solution (2% w/v): Dissolve 20 g of 8-hydroxyquinoline in 100 mL of 2 M acetic acid. Gently warm the solution to aid dissolution.[4][5]
-
Ammonium Acetate Solution (2 M): Dissolve 154.16 g of ammonium acetate in deionized water and dilute to 1 L.
Precipitation Procedure
The following workflow diagram outlines the key steps in the gravimetric determination of aluminum.
Caption: Workflow for the gravimetric determination of aluminum.
Detailed Steps:
-
Sample Preparation: Accurately weigh a sample containing a known amount of aluminum and dissolve it in a suitable acid. Transfer the solution to a 400 mL beaker and dilute to approximately 150 mL with deionized water. Add 1 mL of 0.1 M HCl.[4][5]
-
Heating: Gently heat the solution to 60-70°C. Do not boil, as this can lead to the loss of the reagent by volatilization.[9]
-
Addition of Precipitant: While stirring, add a sufficient volume of the 2% 8-hydroxyquinoline solution. A slight excess is necessary to ensure complete precipitation, which is indicated by the supernatant liquid turning a faint yellow color.[4][8]
-
pH Adjustment and Precipitation: Slowly add the 2 M ammonium acetate solution until a precipitate begins to form. Then, add an additional 25 mL of the ammonium acetate solution for every 100 mL of the total solution volume to buffer the pH and complete the precipitation.[4][5]
-
Digestion: Allow the precipitate to stand for at least one hour with occasional stirring. This process, known as digestion, promotes the formation of larger, more easily filterable crystals and reduces surface contamination.
-
Filtration: Filter the precipitate through a pre-weighed, medium-porosity sintered glass crucible under gentle suction. Ensure all of the precipitate is transferred from the beaker to the crucible.
-
Washing: Wash the precipitate several times with small portions of cold deionized water until the filtrate is colorless.[8][10] This removes any excess reagent and other soluble impurities.
-
Drying: Dry the crucible and precipitate in an oven at 120-150°C for at least two hours, or until a constant weight is achieved.[4][5][11] Constant weight is confirmed by repeating the drying, cooling, and weighing cycles until two consecutive weighings agree within 0.3-0.5 mg.[4]
-
Weighing: After drying, cool the crucible in a desiccator to room temperature before weighing to prevent errors due to air buoyancy.
Calculation
The weight of aluminum in the original sample can be calculated using the following formula:
Weight of Al = Weight of Al(C₉H₆NO)₃ precipitate × Gravimetric Factor
The gravimetric factor is the ratio of the atomic weight of aluminum to the molecular weight of the aluminum-8-hydroxyquinolinate precipitate (Al(C₉H₆NO)₃).
Gravimetric Factor = (Atomic Weight of Al) / (Molecular Weight of Al(C₉H₆NO)₃) = 26.9815 / 459.44 = 0.05874
Therefore, the percentage of aluminum in the sample is:
% Al = [(Weight of precipitate × 0.05874) / (Weight of sample)] × 100
Trustworthiness: A Self-Validating System
The reliability of this gravimetric method is ensured through several self-validating steps incorporated into the protocol:
-
Complete Precipitation: The addition of a slight excess of 8-hydroxyquinoline, visually confirmed by the yellow color of the supernatant, ensures that all the target metal ions are precipitated from the solution.[4][8]
-
Purity of the Precipitate: The digestion process minimizes co-precipitation of impurities, and thorough washing of the precipitate removes any adsorbed contaminants.[10][12] Testing the filtrate for the absence of the precipitating agent or other ions can further validate the washing process.
-
Stoichiometric Composition: Drying the precipitate to a constant weight ensures that all water has been removed and that the precipitate has a definite, known chemical composition (e.g., Al(C₉H₆NO)₃).[4][10] This is crucial for accurate calculation of the analyte's mass.
Interferences and Limitations
While 8-hydroxyquinoline is a versatile reagent, it is not highly selective.[5] Many metal ions can precipitate under similar conditions. Therefore, prior separation or the use of masking agents may be necessary for complex samples. For example, in the analysis of aluminum, tartrate, cyanide, and hydrogen peroxide can be used to mask interfering ions like iron and titanium.[13][14] It is also important to note that 8-hydroxyquinoline is considered a potential carcinogen and should be handled with appropriate safety precautions.[5]
Conclusion
The gravimetric determination of metals using 8-hydroxyquinoline precipitation is a robust and highly accurate analytical method. By understanding the underlying chemical principles, particularly the role of pH, and by meticulously following a well-designed protocol, researchers can achieve reliable and defensible quantitative results. This classical technique continues to be an invaluable tool in the modern analytical laboratory for both routine analysis and as a benchmark for instrumental methods.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. mcconline.org.in [mcconline.org.in]
- 5. Gravimetric Determination of Aluminum as Oxinate [wwwchem.uwimona.edu.jm]
- 6. The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]
- 9. A critical study of 8-hydroxyquinoline as a gravimetric reagent for aluminium - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Washing, Drying, and Ignition of the Precipitate [unacademy.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Quantitative Chemistry Gravimetric Analysis: PRECIPITATE - 911Metallurgist [911metallurgist.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Post-column derivatization with 8-hydroxyquinoline in chromatography
An Application Guide to High-Sensitivity Trace Metal Analysis: Post-Column Derivatization with 8-Hydroxyquinoline in Chromatography
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of post-column derivatization (PCD) with 8-hydroxyquinoline (8-HQ) in High-Performance Liquid Chromatography (HPLC). This method is a powerful analytical strategy for the selective and highly sensitive quantification of trace metal ions that lack a native chromophore or fluorophore. By converting the target metal analytes into intensely fluorescent complexes after chromatographic separation, this technique significantly enhances detection capabilities, making it invaluable for environmental monitoring, clinical diagnostics, and pharmaceutical quality control. This document details the underlying chemical principles, instrumentation, step-by-step experimental protocols for the analysis of aluminum, method validation strategies, and troubleshooting, providing researchers and drug development professionals with a robust framework for implementation.
Introduction: Enhancing Detection in Chromatography
In the field of analytical chemistry, HPLC is a cornerstone for the separation and quantification of complex mixtures. However, a significant challenge arises when target analytes exhibit poor detector response or are present at trace levels. Post-column derivatization (PCD) addresses this limitation by chemically modifying the analytes after they elute from the analytical column but before they enter the detector.[1] This process aims to attach a chemical tag to the analyte, thereby improving its detectability.[2]
8-hydroxyquinoline (8-HQ, Oxine) is a premier derivatizing agent, particularly for metal ions.[3][4] As a bidentate chelating ligand, 8-HQ readily forms stable complexes with a wide variety of metal ions.[5][6] The scientific elegance of this method lies in a phenomenon known as chelation-enhanced fluorescence (CHEF). While 8-HQ itself is only weakly fluorescent in solution, its complexation with metal ions, such as aluminum (Al³⁺), zinc (Zn²⁺), and magnesium (Mg²⁺), forms a rigid molecular structure that fluoresces intensely.[6][7][8] This "turn-on" fluorescence provides exceptional sensitivity and selectivity, allowing for the quantification of metals at sub-picomole levels.[7]
Principle and Mechanism of 8-Hydroxyquinoline Derivatization
The efficacy of 8-HQ as a PCD reagent is rooted in its molecular structure and photophysical properties. The 8-HQ molecule contains a hydroxyl group (-OH) and a nitrogen atom in close proximity, which act as coordination sites for metal ions.
Causality of Fluorescence Enhancement: In its free form, 8-HQ can undergo an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, a process that provides a rapid, non-radiative decay pathway, thus quenching fluorescence.[6][9] When a metal ion is introduced, it displaces the proton from the hydroxyl group and coordinates with both the oxygen and the nitrogen atom.[3] This chelation creates a rigid five-membered ring structure that inhibits the non-radiative decay processes.[6] Consequently, the absorbed energy is dissipated through fluorescence, resulting in a dramatic increase in the emission signal.
The general reaction is as follows:
nC₉H₇NO (8-HQ) + Mⁿ⁺ (Metal Ion) → M(C₉H₆NO)ₙ (Fluorescent Chelate Complex) + nH⁺
The stoichiometry (n) of the complex depends on the coordination number of the specific metal ion. For instance, aluminum (Al³⁺) typically forms a 3:1 complex with 8-HQ.
Caption: Chelation reaction of 8-hydroxyquinoline with a metal ion.
Instrumentation and System Setup
A dedicated HPLC system configured for post-column derivatization is required. The setup ensures that the derivatization reaction is rapid, reproducible, and does not contribute to significant band broadening.
Core Components:
-
HPLC System: A standard system including a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
Analytical Column: Typically a reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm) is used for separating different metal species or for separating the target metal from matrix interferences.
-
Post-Column Derivatization Module:
-
Reagent Pump: A secondary, low-pulsation pump to deliver the 8-HQ reagent solution at a constant flow rate.
-
Mixing Tee: A low-volume T-piece where the column effluent and the reagent stream converge.
-
Reaction Coil/Reactor: A length of tubing, often thermostatted, that provides sufficient residence time for the chelation reaction to reach completion before detection. The volume must be optimized to balance reaction time with minimal peak dispersion.[10]
-
-
Detector: A fluorescence detector (FLD) is essential. A UV-Vis detector can also be used, but it offers significantly lower sensitivity for these complexes.
Caption: Schematic of an HPLC system with post-column derivatization.
Application Protocol: Determination of Aluminum in Water Samples
This protocol provides a validated method for quantifying trace levels of aluminum (Al³⁺). It is designed to be a self-validating system, incorporating calibration and quality control checks.
Reagents and Standards
-
Deionized Water: High-purity, 18.2 MΩ·cm.
-
Methanol & Acetonitrile: HPLC grade.
-
8-Hydroxyquinoline (8-HQ): Analytical grade (>99%).
-
Acetic Acid & Ammonium Acetate: For buffer preparation.
-
Aluminum Standard: 1000 mg/L certified stock solution.
Reagent Preparation:
-
Mobile Phase (pH 5.5): Prepare a 20 mM ammonium acetate buffer. To 900 mL of deionized water, add 1.54 g of ammonium acetate. Adjust pH to 5.5 with acetic acid. Add 100 mL of methanol and mix. Filter through a 0.45 µm membrane filter before use.
-
Derivatizing Reagent (0.5 g/L 8-HQ): Dissolve 50 mg of 8-HQ in 100 mL of methanol. This solution should be stored in an amber bottle and can be stable for several days.
-
Aluminum Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/L) by serially diluting the 1000 mg/L stock solution with deionized water containing 0.1% nitric acid to ensure metal stability.
Chromatographic and Reaction Conditions
The following parameters provide a robust starting point and should be optimized for your specific instrumentation.
| Parameter | Condition | Rationale |
| Analytical Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for aqueous samples. |
| Mobile Phase | 90:10 (v/v) 20 mM Ammonium Acetate (pH 5.5) : Methanol | The buffered aqueous phase maintains the optimal pH for the post-column reaction. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Ensures reproducible retention times. |
| Injection Volume | 50 µL | A larger volume can improve sensitivity for trace analysis. |
| Derivatizing Reagent | 0.5 g/L 8-HQ in Methanol | Provides an excess of the chelating agent to drive the reaction to completion. |
| Reagent Flow Rate | 0.5 mL/min | A lower flow rate relative to the mobile phase minimizes dilution of the analyte band. |
| Reactor Coil | 500 µL volume, PEEK tubing | Provides ~20 seconds of reaction time. |
| Reactor Temperature | 60 °C | Gently heating accelerates the chelation reaction rate. |
| Fluorescence Detection | Excitation: 370 nm, Emission: 515 nm | Optimal wavelengths for the Al-(8-HQ)₃ complex.[11] |
Step-by-Step Experimental Workflow
-
System Startup & Equilibration:
-
Purge both the HPLC and reagent pumps with their respective solutions.
-
Set the mobile phase and reagent flow rates and allow the entire system to equilibrate for at least 30 minutes, or until a stable baseline is achieved at the detector.
-
-
Calibration:
-
Inject the prepared aluminum standards in increasing order of concentration, from blank to the highest standard.
-
Construct a calibration curve by plotting the peak area of the Al-(8-HQ)₃ complex against the concentration of the standards. The curve should exhibit good linearity (R² ≥ 0.999).[12]
-
-
Sample Preparation:
-
For clean water samples (e.g., drinking water, dialysis water), filter through a 0.45 µm syringe filter directly into an autosampler vial.[11]
-
For complex matrices (e.g., biological fluids, environmental water with high organic content), a digestion step may be required to release bound aluminum.[13][14]
-
-
Analysis Sequence:
-
Run a blank (deionized water) to confirm no system contamination.
-
Inject a mid-level calibration standard as a quality control (QC) check.
-
Inject the prepared unknown samples.
-
Periodically re-inject the QC standard (e.g., every 10-15 samples) to monitor system performance and verify calibration stability.
-
-
Data Processing and Quantification:
-
Integrate the peak corresponding to the Al-(8-HQ)₃ complex.
-
Quantify the aluminum concentration in the unknown samples using the linear regression equation derived from the calibration curve.
-
Method Validation and Performance
To ensure the trustworthiness of analytical results, the method must be validated.[15] Validation demonstrates that the protocol is fit for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. | Ensures the signal is solely from the analyte of interest. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and response.[12] |
| Accuracy (% Recovery) | 85-115% | Measures the closeness of the experimental result to the true value. |
| Precision (%RSD) | ≤ 5% for intra-day, ≤ 10% for inter-day | Demonstrates the repeatability and reproducibility of the method. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10; typically 0.5 - 1.0 µg/L for Al³⁺ | The lowest concentration that can be quantified with acceptable accuracy and precision.[15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Baseline Noise | 1. Air bubbles in the system.2. Reagent degradation or precipitation.3. Contaminated mobile phase or reagent. | 1. Thoroughly degas mobile phase and reagent; purge pumps.2. Prepare fresh reagent daily.3. Use high-purity solvents and salts; filter all solutions. |
| Low Sensitivity / Small Peaks | 1. Incorrect detector wavelengths.2. Reagent concentration too low.3. Incomplete reaction (insufficient time/temp).4. pH of mobile phase is out of optimal range. | 1. Verify and optimize excitation/emission wavelengths.2. Prepare fresh, correct concentration reagent.3. Increase reactor coil length/volume or temperature.4. Remake mobile phase and verify pH. |
| Drifting Retention Times | 1. Inadequate column equilibration.2. Column temperature fluctuation.3. Mobile phase composition changing. | 1. Increase equilibration time between runs.2. Ensure column oven is stable at the set temperature.3. Check for leaks; ensure consistent mobile phase mixing. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column contamination or degradation.2. Extra-column volume (band broadening).3. Metal contamination in the HPLC system.[16] | 1. Flush or replace the analytical column.2. Use shorter tubing of a smaller internal diameter where possible.3. Passivate the system with acid or use PEEK tubing. |
Conclusion
Post-column derivatization with 8-hydroxyquinoline is a scientifically sound, robust, and highly effective technique for the trace analysis of metal ions via HPLC. By leveraging the principles of chelation-enhanced fluorescence, this method transforms challenging, non-responsive analytes into easily detectable compounds. The protocols and guidelines presented here offer a validated framework that enables researchers to achieve the high sensitivity and selectivity required for demanding applications in clinical, environmental, and pharmaceutical analysis.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of aluminum concentrations in biological specimens: application in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a high-performance liquid chromatography method with post-column derivatization for the detection of aflatoxins in cereals and grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sielc.com [sielc.com]
Troubleshooting & Optimization
How to improve the synthesis yield of 8-Acetoxyquinoline
An Application Scientist's Guide to Optimizing the Synthesis of 8-Acetoxyquinoline
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. As a pivotal intermediate in medicinal chemistry and materials science, this compound serves as a protected form of the versatile chelating agent 8-hydroxyquinoline. The seemingly straightforward acetylation of 8-hydroxyquinoline can, however, be fraught with challenges that lead to suboptimal yields and purity. Common issues include incomplete reactions, product hydrolysis during workup, and the formation of colored impurities.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering field-proven insights to troubleshoot common problems and systematically improve your synthesis yield.
Section 1: The Core Reaction: O-Acetylation of 8-Hydroxyquinoline
The synthesis of this compound is a classic esterification reaction where the phenolic hydroxyl group of 8-hydroxyquinoline is acetylated. The most common acetylating agents are acetic anhydride or acetyl chloride. The reaction is typically catalyzed and driven to completion by a base, such as pyridine or triethylamine, which serves a dual purpose: it acts as a nucleophilic catalyst and scavenges the acidic byproduct (acetic acid or HCl), shifting the equilibrium toward the product.
The mechanism, particularly when using a catalyst like pyridine with acetic anhydride, involves the formation of a highly reactive N-acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself, readily reacting with the hydroxyl group of 8-hydroxyquinoline.
Troubleshooting fluorescence quenching in 8-hydroxyquinoline assays
Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 8-HQ fluorescence-based assays. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you resolve common experimental challenges and ensure the integrity of your results.
Introduction to 8-Hydroxyquinoline Fluorescence
8-Hydroxyquinoline is a versatile chelating agent whose fluorescence properties are highly sensitive to its environment. While 8-HQ itself is weakly fluorescent, this is due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state.[1][2][3][4] This process provides a non-radiative decay pathway, effectively quenching its fluorescence.
Upon chelation with specific metal ions, this ESIPT pathway is inhibited, leading to a significant enhancement in fluorescence.[2][5] This "on-off" switching mechanism is the foundation of many 8-HQ-based assays.[2] However, various factors can influence this delicate equilibrium, leading to unexpected fluorescence quenching or enhancement. This guide will walk you through the most common issues and their solutions.
Troubleshooting Guide: Fluorescence Quenching & Signal Instability
This section addresses the most common issues of unexpected fluorescence quenching, high background, and signal instability in 8-HQ assays.
Issue 1: Weak or No Fluorescence Signal Upon Metal Chelation
You've added your metal of interest to the 8-HQ solution, but the expected fluorescence enhancement is minimal or absent.
Potential Causes & Solutions:
-
Incorrect pH: The chelation of metal ions by 8-HQ and the resulting fluorescence are highly pH-dependent.[5][6] The optimal pH for complex formation and fluorescence can vary significantly for different metal ions, typically falling between 5 and 8.[6]
-
Troubleshooting Protocol: Perform a pH titration experiment. Prepare a series of buffers with a pH range from 4 to 10.[6] For each pH, measure the fluorescence intensity of your 8-HQ derivative in the presence of a saturating concentration of the target metal ion. Plot fluorescence intensity against pH to determine the optimal pH for your assay.[7]
-
-
Presence of Quenching Metal Ions: Not all metal ions enhance the fluorescence of 8-HQ. Some, like Fe(III), Hg(II), and Cu(II), can form non-fluorescent chelates and effectively quench the fluorescence of other metal-HQS complexes.[6][8] Iron (III) is a particularly potent quencher.[6][9]
-
Troubleshooting Protocol: Analyze your sample for potential contaminating metals using a technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If contaminating quenchers are present, consider purification steps like ion-exchange chromatography for your sample.
-
-
Solvent Effects: The solvent composition can significantly impact the fluorescence quantum yield of 8-HQ and its complexes. Hydroxylic solvents, for instance, can quench fluorescence through hydrogen bonding. Conversely, some organic solvents or the presence of surfactants can enhance fluorescence.[6][9]
-
Troubleshooting Protocol: If your assay allows, test different solvent systems. For example, a mixture of water and dimethylformamide (DMF) has been shown to enhance the fluorescence of some metal-HQS chelates.[6] Be aware that switching to organic solvents may cause a slight red-shift in the emission wavelength.[6]
-
Issue 2: High Background Fluorescence
You are observing a high fluorescence signal from your 8-HQ solution before the addition of the target analyte.
Potential Causes & Solutions:
-
Autofluorescence of 8-HQ Derivative: While 8-HQ itself is weakly fluorescent, some of its derivatives may exhibit higher intrinsic fluorescence.[10] The inherent fluorescence of the quinoline core can contribute to background signal.[10]
-
Troubleshooting Protocol: Measure the fluorescence of your 8-HQ derivative alone in the assay buffer to establish its baseline fluorescence. If the background is unacceptably high, you may need to consider a different 8-HQ derivative with lower intrinsic fluorescence.
-
-
Contaminating Fluorescent Metal Ions: Your buffer or sample may be contaminated with metal ions that form fluorescent complexes with 8-HQ, such as Zn(II) or Al(III).[1][8]
-
Troubleshooting Protocol: Use high-purity, metal-free reagents and water. Consider treating your buffers with a chelating resin to remove trace metal contaminants.
-
-
Assay Component Interference: Other components in your assay mixture, such as proteins or other small molecules, may be fluorescent.[11]
-
Troubleshooting Protocol: Run a control experiment with all assay components except the 8-HQ derivative to check for background fluorescence.[11] If a component is found to be fluorescent, explore alternatives or use appropriate background subtraction.
-
Issue 3: Signal Instability or Random Fluctuations
The fluorescence signal is erratic and not reproducible.
Potential Causes & Solutions:
-
Precipitation of 8-HQ or its Complex: 8-HQ and some of its metal complexes have limited aqueous solubility, which can be influenced by pH and ionic strength.[6][10] Precipitation will lead to light scattering and fluctuating fluorescence readings.
-
Photobleaching: Prolonged exposure of the sample to the excitation light source can lead to photodegradation of the fluorophore and a decrease in signal over time.
-
Troubleshooting Protocol: Minimize the exposure time of your sample to the excitation light. Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.
-
-
Temperature Fluctuations: The fluorescence of 8-HQ complexes can be temperature-dependent.
-
Troubleshooting Protocol: Ensure that all your measurements are taken at a constant and controlled temperature. Allow your samples to equilibrate to the desired temperature before measurement.
-
Experimental Workflow & Data Interpretation Diagrams
The following diagrams illustrate key experimental workflows and concepts discussed in this guide.
Caption: General workflow for an 8-hydroxyquinoline fluorescence assay.
Caption: Decision tree for troubleshooting fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: Why is my 8-hydroxyquinoline solution fluorescent even without any added metal ions?
While 8-HQ is generally considered weakly fluorescent, it is not completely non-fluorescent.[1] The low-level fluorescence you observe is the intrinsic emission of the 8-HQ molecule. Additionally, trace metal contaminants in your buffer or water (like Zn²⁺ or Al³⁺) can chelate with the 8-HQ and cause background fluorescence.[1][8] Using high-purity reagents and metal-free water is crucial.[14]
Q2: Can I use a different excitation/emission wavelength than what is reported in the literature?
It is highly recommended to determine the optimal excitation and emission wavelengths for your specific 8-HQ derivative and metal complex under your experimental conditions.[15] This can be done by running excitation and emission scans on a spectrofluorometer.[15] The optimal wavelengths can be influenced by the solvent, pH, and the specific metal ion being chelated.[6]
Q3: My quinoline compound is precipitating in the assay buffer. What should I do?
The solubility of many quinoline derivatives can be limited in aqueous solutions.[10] This is often pH-dependent, as quinolines are weak bases and their solubility tends to increase at a lower pH due to protonation.[10] If your assay conditions permit, try lowering the pH of your buffer.[10] Alternatively, you can try adding a small amount of a water-miscible organic co-solvent like DMSO or ethanol to your stock solutions and final assay mixture.[15]
Q4: I am seeing a decrease in fluorescence over time during my measurements. What could be the cause?
A time-dependent decrease in fluorescence is often indicative of photobleaching, where the fluorophore is irreversibly damaged by the excitation light. To mitigate this, reduce the exposure time to the excitation source, decrease the excitation light intensity, or use a more photostable 8-HQ derivative if available.
Q5: Are there any common substances that interfere with 8-hydroxyquinoline assays?
Yes, several substances can interfere. Strong chelating agents like EDTA can compete with 8-HQ for binding to the metal ion, leading to a decrease in the fluorescence signal. As mentioned earlier, certain metal ions like Fe(III), Cu(II), and Hg(II) are potent quenchers.[6][8] It's important to have a good understanding of your sample composition to anticipate and troubleshoot potential interferences.
References
- 1. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting - Thermott [thermott.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to increase the solubility of 8-hydroxyquinoline metal complexes
Technical Support Center: 8-Hydroxyquinoline Metal Complexes
Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) metal complexes. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. 8-Hydroxyquinoline and its derivatives are powerful, bidentate chelating agents used in applications ranging from analytical chemistry to medicine; however, the very stability of the complexes they form often leads to poor solubility, a significant hurdle in formulation and application.[1][2][3][4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our approach is rooted in explaining the fundamental principles behind each strategy, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is my newly synthesized 8-hydroxyquinoline metal complex poorly soluble?
A1: The poor solubility of 8-HQ metal complexes is an inherent consequence of their structure. The 8-hydroxyquinoline ligand chelates metal ions through its phenolic oxygen and heterocyclic nitrogen atoms.[3][5] This process neutralizes the charge and creates a rigid, planar, and often highly symmetric structure. These characteristics promote strong intermolecular π-π stacking and crystal lattice interactions, leading to high lattice energy that the solvent must overcome. Consequently, many 8-HQ complexes are crystalline solids that are insoluble in water and sparingly soluble in common organic solvents.[2][3][5]
Q2: What are the first steps I should take when my complex doesn't dissolve?
A2: Before moving to more complex formulation strategies, start with the fundamentals of solvent selection.
-
Attempt Dissolution in High-Polarity Aprotic Solvents: Many 8-HQ complexes show good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] These solvents have a high capacity to disrupt the intermolecular forces holding the complex together.
-
Gentle Heating & Sonication: Applying gentle heat or using a sonication bath can provide the necessary energy to break down agglomerates and overcome the activation energy barrier for dissolution.[7] Be cautious with temperature, as it can degrade sensitive compounds.
-
Test a Range of Solvents: Systematically test solubility in a range of solvents with varying polarities. This initial screening is crucial for identifying a suitable starting point for your formulation.
Troubleshooting Guide 1: Optimizing Solvent and pH Conditions
This guide addresses issues where standard solvents are ineffective and provides a systematic approach to solvent selection and pH modification.
Q: I've tried common solvents like ethanol and acetone with no success. What should be my strategy?
A: Your strategy should be to systematically explore a wider range of solvents and then introduce co-solvents and pH adjustments as needed. Many simple 8-HQ complexes are known to be sparingly soluble in ethanol and acetone.[5][6]
Causality: The principle of "like dissolves like" is a good starting point, but the specific interactions between the complex and the solvent are critical. Solvents like DMSO are effective because they are strong hydrogen bond acceptors and have large dipole moments, which allows them to effectively solvate the metal complex and disrupt its crystal lattice.
Below is a summary of solvents to consider for screening your 8-hydroxyquinoline metal complexes.
| Solvent | Polarity (Dielectric Constant) | Typical Suitability for 8-HQ Complexes | Notes |
| Water | 80.1 | Very Low (Generally Insoluble)[5][6] | Solubility can be dramatically increased by pH adjustment or formulation. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | High[5][6] | Excellent choice for initial solubility testing and stock solutions. |
| Dimethylformamide (DMF) | 38.3 | High[5] | Similar to DMSO, a good polar aprotic solvent for many complexes. |
| Methanol | 32.7 | Moderate[5][6] | Can be effective, sometimes used in solvent mixtures. |
| Chloroform | 4.8 | Moderate[5][6] | A non-polar option that can be effective for more lipophilic complexes. |
| Dichloromethane (DCM) | 9.1 | Moderate to Low | Often used in synthesis and purification (e.g., chromatography). |
| Acetone | 20.7 | Low (Sparingly Soluble)[5] | Generally not a primary choice for dissolution. |
| Diethyl Ether | 4.3 | Very Low (Sparingly Soluble)[5] | Primarily used for washing/purifying the complex to remove non-polar impurities. |
Q: My application requires an aqueous solution. How can I use pH to increase the solubility of my complex?
A: Adjusting the pH is one of the most powerful and straightforward methods to enhance the aqueous solubility of 8-HQ complexes, especially those containing ionizable groups.[7][8]
Causality: The solubility of these complexes is highly pH-dependent.[7] The 8-hydroxyquinoline ligand itself is a weak base.[9] In acidic conditions (low pH), the nitrogen atom on the quinoline ring can become protonated. This protonation can shift the chelation equilibrium, potentially leading to the dissociation of the complex and dissolution of the free ligand. Conversely, in highly alkaline conditions (high pH), the complex may precipitate as a metal hydroxide.[8][10] The key is to find a pH "sweet spot" where the complex remains intact but is sufficiently protonated or deprotonated to be soluble. For ionic compounds with basic anions, decreasing the pH generally increases solubility.[11]
This workflow outlines a logical progression from simple to complex methods for achieving solubility.
References
- 1. autechindustry.com [autechindustry.com]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do Changes in Ph, Often Linked to Temperature, Influence Metal Solubility? → Learn [pollution.sustainability-directory.com]
- 11. Khan Academy [khanacademy.org]
Minimizing interference from other ions in 8-Acetoxyquinoline-based sensing
Technical Support Center: 8-Acetoxyquinoline-Based Assays
Topic: Minimizing Interference from Other Ions
Welcome to the technical support center for this compound-based sensing applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize interference from extraneous ions in their assays. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to design more robust experiments.
The this compound reporter system is a powerful tool for measuring enzymatic activity. The principle is straightforward: an enzyme of interest hydrolyzes the non-fluorescent this compound substrate into the highly fluorescent product, 8-hydroxyquinoline (8-HQ). The resulting fluorescence is directly proportional to enzymatic activity. However, the chelating nature of 8-HQ can lead to interactions with various metal ions, which can either enhance or diminish the fluorescence signal, causing significant interference. This guide will help you identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My baseline fluorescence is unexpectedly high, even in my negative controls. What is the likely cause?
A1: An elevated baseline fluorescence in the absence of enzymatic activity is a common issue and is often attributable to the presence of contaminating metal ions that form fluorescent complexes with 8-hydroxyquinoline (8-HQ).[1] Even trace amounts of 8-HQ, present as an impurity in the this compound substrate or from spontaneous hydrolysis, can be chelated by these ions, leading to a high background signal.
Causality: 8-HQ itself is weakly fluorescent in aqueous solutions due to a process called excited-state intramolecular proton transfer (ESIPT).[2][3] However, when 8-HQ binds to certain metal ions, this non-radiative decay pathway is blocked, resulting in a significant enhancement of fluorescence.[4] Common contaminating ions that form highly fluorescent complexes with 8-HQ include Zn²⁺, Mg²⁺, Al³⁺, and Cd²⁺.[1][5][6] These ions can be introduced into your assay through buffers, water, or the samples themselves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline fluorescence.
Mitigation Strategies:
-
Use High-Purity Reagents: Whenever possible, use reagents and water of the highest purity (e.g., "metal-free" or "trace metal grade").
-
Prepare Metal-Free Buffers: Treat your buffers with a chelating resin like Chelex® 100 to remove divalent metal ions. See Protocol 1 for a detailed procedure.[7]
-
Incorporate a Basal Chelator: Consider adding a low concentration of a general chelating agent like ethylenediaminetetraacetic acid (EDTA) to your assay buffer to sequester any trace metal contaminants. A typical starting concentration is 10-100 µM, but this must be validated to ensure it does not inhibit your enzyme of interest, particularly if it is a metalloenzyme.
Q2: I'm observing a lower-than-expected fluorescence signal or a complete loss of signal. What ions might be causing this quenching effect?
A2: A reduction in fluorescence signal, known as quenching, can occur when certain metal ions interact with 8-hydroxyquinoline. These ions form non-fluorescent or weakly fluorescent complexes with 8-HQ, or they can quench the fluorescence of existing 8-HQ-metal complexes.[8]
Causality: Fluorescence quenching by metal ions can occur through several mechanisms, including photoinduced electron transfer (PET) and the heavy-atom effect.[8][9] Transition metals with unfilled d-orbitals, such as Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, and Hg²⁺, are particularly effective quenchers.[1][9] Fe³⁺ is known to be an extremely potent quencher of 8-HQ fluorescence.[1]
Mitigation Strategies:
-
Use Masking Agents: A masking agent is a reagent that selectively forms a stable, colorless complex with an interfering ion, preventing it from interacting with 8-HQ. The choice of masking agent is critical, as it must not interfere with the analyte of interest or the enzyme. For example, citrate or tartrate can sometimes be used to mask Fe³⁺. Cyanide is an effective masking agent for Cu²⁺ and Ni²⁺, but it is highly toxic and may inhibit the enzyme.
-
pH Adjustment: The stability of metal-8-HQ complexes is pH-dependent.[10] In some cases, a slight adjustment of the assay pH (while remaining within the optimal range for your enzyme) can destabilize the interfering complex.
-
Sample Pre-treatment: If the interfering ions are known to be present in your sample, consider a pre-treatment step to remove them. This could include solid-phase extraction with a specific chelating resin.
Table 1: Common Quenching Ions and Potential Masking Agents
| Interfering Ion | Potential Masking Agent(s) | Notes and Considerations |
| Fe³⁺ | Citrate, Tartrate, Fluoride | Citrate and tartrate are generally biocompatible. Fluoride is effective but can be inhibitory to some enzymes. |
| Cu²⁺ | Thiourea, Cyanide (use with extreme caution) | Thiourea is a safer alternative to cyanide. Always check for enzyme inhibition. |
| Ni²⁺, Co²⁺ | Cyanide (use with extreme caution), Dimethylglyoxime | These ions are strong quenchers. Masking can be challenging without affecting other components. |
| Hg²⁺ | Iodide, Thiosulfate | These agents form stable complexes with mercury. |
Note: The effectiveness of masking agents is concentration and pH-dependent. Always perform validation experiments.
Q3: How can I proactively design my assay to be more robust against potential ion interference?
A3: A well-designed assay can prevent many of the common problems with ion interference. Proactive measures are always more effective than reactive troubleshooting.
Key Design Considerations:
-
pH Optimization: The chelation of metal ions by 8-HQ is highly dependent on pH.[11] The optimal pH for the formation of most fluorescent 8-HQ complexes is between 5 and 8.[1] It is crucial to determine the optimal pH for your enzyme and then assess the potential for ionic interference within that pH range. Buffers themselves can also interact with metal ions; for example, phosphate buffers can precipitate some divalent cations.[12] "Good's" buffers like HEPES and MOPS are often preferred due to their low metal-binding affinity.[12]
-
Strategic Use of EDTA: Including a low concentration of EDTA (e.g., 10-100 µM) in your assay buffer can be a very effective way to chelate and inactivate a broad range of interfering divalent and trivalent metal ions.[13] Crucial Caveat: If your enzyme of interest is a metalloenzyme (e.g., requires Zn²⁺ or Mg²⁺ for activity), the addition of a strong chelator like EDTA can inhibit or inactivate it. In such cases, you must perform a careful titration to find a concentration of EDTA that minimizes interference without significantly impacting enzyme function.
-
Sample Preparation: For complex biological samples (e.g., cell lysates, serum), consider a sample clean-up step to remove potential interferents. This could involve dialysis against a metal-free buffer or using a desalting column.
Caption: Key pillars of robust assay design to minimize ion interference.
Q4: How can I confirm if metal ion interference is occurring by looking at the spectral data?
A4: The fluorescence excitation and emission spectra of 8-hydroxyquinoline can shift upon chelation with metal ions.[14] Analyzing the spectral properties of your assay samples can be a powerful diagnostic tool.
Diagnostic Approach:
-
Run a Reference Spectrum: First, measure the fluorescence spectrum of a standard solution of 8-hydroxyquinoline in your assay buffer (without any potential interfering ions).
-
Analyze Your Sample Spectra: Compare the excitation and emission maxima of your experimental samples (both positive and negative controls) to the reference spectrum.
-
Interpret the Results: A significant shift in the wavelength of maximum emission or excitation is a strong indicator that a metal-8-HQ complex has formed.[14] The direction and magnitude of the shift can sometimes provide clues as to which metal ion is present.
Table 2: Approximate Fluorescence Maxima for Select 8-HQ-Metal Complexes
| Complex | Excitation Max (nm) | Emission Max (nm) | Notes |
| Free 8-HQ | ~315 | ~520 | Fluorescence is generally weak. |
| Mg²⁺-8-HQ | ~380 | ~520 | Strong fluorescence enhancement.[15] |
| Zn²⁺-8-HQ | ~375 | ~510 | Very strong fluorescence.[5] |
| Al³⁺-8-HQ | ~385 | ~515 | Intense fluorescence. |
| Cd²⁺-8-HQ | ~390 | ~530 | Very strong fluorescence.[1] |
Note: These values are approximate and can vary with solvent, pH, and other buffer components.
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers using Chelex® 100 Resin
Objective: To remove contaminating divalent metal ions from buffer solutions.
Materials:
-
Chelex® 100 chelating resin
-
Buffer solution to be treated
-
Metal-free container (e.g., polypropylene or polycarbonate)
-
Stir plate and stir bar
-
0.22 µm filter unit
Procedure:
-
Resin Preparation: Add approximately 5-10 g of Chelex® 100 resin per liter of buffer to a metal-free container.
-
Buffer Addition: Add the buffer solution to the container with the resin.
-
Chelation: Place the container on a stir plate and stir gently at room temperature for at least 2-4 hours. For maximum efficiency, this can be done overnight at 4°C.
-
Resin Removal: Allow the resin to settle to the bottom of the container. Carefully decant or filter the buffer solution to separate it from the resin beads. Do not attempt to autoclave the buffer with the resin.
-
Sterilization (if required): If a sterile buffer is needed, filter the treated buffer through a 0.22 µm filter unit into a sterile, metal-free storage bottle.
-
pH Check: The chelation process can slightly alter the pH of the buffer. Check the pH and adjust as necessary using high-purity acid or base.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ours.ou.ac.lk [ours.ou.ac.lk]
- 4. benchchem.com [benchchem.com]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preparation of metal-free acids, alkalis and buffer solutions of high purity - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 15. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 8-Acetoxyquinoline
Welcome to the technical support center for the purification of crude 8-acetoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the acetylation of 8-hydroxyquinoline. Therefore, the most probable impurities include:
-
Unreacted 8-hydroxyquinoline: This is a very common impurity if the acetylation reaction has not gone to completion.
-
Diacylated byproducts: Although less common, over-acetylation can potentially occur under harsh reaction conditions.
-
Hydrolysis product: this compound can be susceptible to hydrolysis, reverting to 8-hydroxyquinoline, especially in the presence of water and acid or base catalysts at elevated temperatures.[1]
-
Impurities from the starting 8-hydroxyquinoline: If the starting 8-hydroxyquinoline is impure, these impurities will likely carry through to the final product. For instance, if the 8-hydroxyquinoline was synthesized via the Skraup synthesis, residual reagents or byproducts from that process could be present.[2]
-
Residual solvents and reagents: Solvents used in the reaction (e.g., acetic anhydride, pyridine) and any catalysts must be effectively removed.
Q2: How do I choose the best purification technique for my crude this compound?
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
Recrystallization is the preferred method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from this compound. It is generally a more scalable and cost-effective technique.
-
Column chromatography is more suitable for separating complex mixtures, removing impurities with similar solubility to the product, or for purifying oily or non-crystalline crude products.[3] It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent.
Below is a decision-making workflow to help you select the appropriate technique:
Caption: Decision workflow for selecting a purification method.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] A general rule of thumb is to consider solvents with similar functional groups to the compound of interest; for an ester like this compound, solvents like ethyl acetate could be a good starting point.[5]
Based on the purification of similar quinoline derivatives, the following solvents and solvent systems are recommended for screening:
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | A derivative, 5-(chloromethyl)quinolin-8-yl acetate, has been successfully crystallized from ethanol, suggesting it is a promising choice.[1] |
| Isopropanol | Polar Protic | 82 | Often provides a good balance of solubility and allows for the formation of well-defined crystals for similar compounds.[6] |
| Ethyl Acetate/Hexane | Mixed | Variable | A good starting point for a mixed-solvent recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed, then re-heat to clarify and cool slowly. |
| Acetone/Water | Mixed | Variable | Another effective mixed-solvent system for moderately polar compounds.[3] |
Q4: What conditions should I use for column chromatography of this compound?
For normal-phase column chromatography on silica gel, the mobile phase should be optimized to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.[6]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is a common starting point. A gradient elution, starting with a lower polarity and gradually increasing the proportion of the polar solvent, can be effective for separating impurities with a wide range of polarities.[7] For quinoline derivatives, which can be slightly basic, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent peak tailing on the silica gel column.
Troubleshooting Guides
Problem 1: My this compound product is an oil and will not crystallize.
An oily product can result from the presence of impurities that depress the melting point or inhibit crystal lattice formation.
Solution:
-
Confirm Purity: First, analyze a small sample of the oil by TLC or HPLC to assess its purity. If it is relatively pure, the issue may be with the crystallization conditions. If significant impurities are present, chromatographic purification is recommended.
-
Trituration: Try adding a non-polar solvent like hexanes or pentane to the oil and stirring vigorously. This can sometimes induce crystallization by "washing away" impurities that are keeping the product in an oily state.
-
Mixed-Solvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "bad" or "anti-solvent" (e.g., hexanes or pentane) dropwise with stirring until persistent cloudiness is observed. Gently warm the mixture to redissolve the solid, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.[3]
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[4] If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes create nucleation sites.[4]
Problem 2: My purified this compound is colored (yellow or brown).
Color in the final product often indicates the presence of colored impurities, which may be carried over from the synthesis of the 8-hydroxyquinoline precursor or formed through degradation.
Solution:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb many colored impurities. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: If charcoal treatment is ineffective or impractical, column chromatography is a highly effective method for removing colored impurities, which often have different polarities from the desired product.
Problem 3: I am experiencing low recovery after recrystallization.
Low recovery can be due to several factors, including using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.
Solution:
-
Minimize Solvent Volume: During the dissolution step of recrystallization, add the hot solvent in small portions until the solid just dissolves. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]
-
Prevent Premature Crystallization: Ensure all glassware used for hot filtration is pre-heated to prevent the product from crystallizing in the funnel.
-
Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure than the first.
Problem 4: I suspect my this compound is hydrolyzing back to 8-hydroxyquinoline during purification.
This compound is an ester and can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, especially when heated.[1]
Solution:
-
Use Anhydrous Solvents: Ensure that all solvents used for purification are dry, especially if heating is required.
-
Maintain Neutral pH: Avoid acidic or basic conditions during workup and purification. If an aqueous extraction is necessary, use deionized water and ensure the final organic layer is dried thoroughly (e.g., with anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
-
Minimize Heat and Time: When performing recrystallization, do not prolong the time the solution is kept at high temperatures. Dissolve the solid and proceed with the next steps promptly.
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the purification process. Spot the crude material, the purified product, and a standard of 8-hydroxyquinoline. The presence of a spot corresponding to 8-hydroxyquinoline in your purified product confirms hydrolysis.
References
- 1. 5-(Chloromethyl)quinolin-8-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Quantum Yield in 8-Hydroxyquinoline Fluorescence
Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the full potential of 8-HQ's fluorescence capabilities. Here, we will delve into the common challenges that lead to low quantum yield and provide you with field-proven troubleshooting strategies and detailed protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the intrinsic fluorescence of 8-hydroxyquinoline (8-HQ) so weak in many common solvents?
A1: The inherently low fluorescence quantum yield of 8-HQ is primarily due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] In its ground state, an intramolecular hydrogen bond exists between the hydroxyl group (-OH) at position 8 and the nitrogen atom of the pyridine ring.[3] Upon photoexcitation, the proton from the hydroxyl group is rapidly transferred to the nitrogen atom, forming a non-fluorescent tautomer.[1][3][4] This process, along with quenching effects from hydrogen-bonding solvents, provides a rapid, non-radiative pathway for the excited molecule to return to the ground state, thus minimizing fluorescence emission.[5]
Q2: What is the fundamental principle behind enhancing the fluorescence of 8-HQ?
A2: The key to enhancing the fluorescence of 8-HQ is to inhibit the non-radiative decay pathways, particularly ESIPT. This is typically achieved in two primary ways:
-
Metal Chelation: When 8-HQ binds to a metal ion, the proton of the hydroxyl group is displaced, and the molecule's conformation becomes more rigid.[1][6] This blockage of the proton transfer pathway effectively shuts down the ESIPT process, forcing the excited molecule to relax through radiative decay, i.e., fluorescence.[2][3][7]
-
Chemical Modification: By derivatizing the 8-HQ molecule, for instance, by converting the hydroxyl group to an ether or an ester, the proton involved in ESIPT is removed.[2][8] Additionally, substitutions on the quinoline ring can alter the electronic properties and steric hindrance, influencing the balance between radiative and non-radiative decay.[9][10]
Q3: Which solvents are optimal for observing 8-HQ fluorescence?
A3: The choice of solvent has a significant impact on the fluorescence quantum yield of 8-HQ. Generally, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred, as they can lead to a higher quantum yield. Protic solvents, such as water and alcohols, tend to quench the fluorescence through intermolecular hydrogen bonding, which can compete with or facilitate the non-radiative decay processes.[5]
Troubleshooting Guide
Problem 1: My 8-HQ solution shows very weak or no fluorescence.
Possible Cause 1: Inappropriate Solvent
-
Explanation: You might be using a protic solvent (e.g., water, ethanol, methanol) that is quenching the fluorescence through hydrogen bonding.
-
Solution:
Possible Cause 2: Excited-State Intramolecular Proton Transfer (ESIPT)
-
Explanation: The inherent ESIPT mechanism is likely dominating the excited state decay process.
-
Solution:
-
Chelation with a Metal Ion: Introduce a suitable metal ion (e.g., Zn²⁺, Al³⁺, Mg²⁺) to your 8-HQ solution to inhibit ESIPT.[3][11][13] See the protocol below for a detailed procedure.
-
Use an 8-HQ Derivative: If your experimental design allows, consider using an ether or ester derivative of 8-HQ where the phenolic proton is absent.[2][8]
-
Problem 2: The fluorescence of my 8-HQ metal complex is weaker than expected.
Possible Cause 1: Suboptimal pH
-
Explanation: The formation and stability of the 8-HQ metal complex are highly dependent on the pH of the solution. The optimal pH for the fluorescence of many 8-HQ metal chelates is typically between 5 and 8.[11]
-
Solution:
-
Prepare a series of buffered solutions across a pH range (e.g., pH 4 to 9).
-
Measure the fluorescence intensity of your 8-HQ metal complex in each buffer to determine the optimal pH for your specific system.
-
Possible Cause 2: Presence of Quenching Metal Ions
-
Explanation: Certain metal ions, particularly those with open d-shells or heavy atoms, can quench fluorescence. For example, Fe³⁺ is a known potent quencher of 8-HQ fluorescence.[11]
-
Solution:
-
Ensure high purity of your reagents and solvents to avoid contamination with quenching metals.
-
If the presence of a quenching metal is unavoidable in your sample, consider using a masking agent that selectively binds to the quencher without interfering with your target analyte.
-
Possible Cause 3: Aggregation-Caused Quenching (ACQ)
-
Explanation: At high concentrations, some 8-HQ derivatives and their metal complexes can aggregate, leading to self-quenching and a decrease in fluorescence intensity.[3]
-
Solution:
-
Perform a concentration-dependent study to identify the optimal concentration range for your compound.
-
Consider incorporating bulky substituents into the 8-HQ structure to sterically hinder aggregation.
-
Explore the use of surfactants or polymeric matrices to isolate the fluorescent molecules.
-
Experimental Protocols
Protocol 1: Enhancing 8-HQ Fluorescence via Metal Chelation
This protocol provides a general workflow for enhancing the fluorescence of 8-HQ by forming a metal complex, for example with Zinc (II).
Materials:
-
8-Hydroxyquinoline (8-HQ) stock solution (e.g., 1 mM in ethanol)
-
Zinc (II) chloride (ZnCl₂) stock solution (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a working solution of 8-HQ (e.g., 10 µM) in the buffer solution.
-
Record the baseline fluorescence spectrum of the 8-HQ solution. Excite at a wavelength around 315-320 nm and scan the emission from 400 nm to 600 nm.
-
Titrate the 8-HQ solution with small aliquots of the ZnCl₂ stock solution.
-
After each addition of ZnCl₂, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence spectrum after each addition.
-
Observe the increase in fluorescence intensity, typically with a maximum emission around 500-520 nm, indicating the formation of the fluorescent 8-HQ-Zn complex.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the saturation point.
Protocol 2: Solvent Screening for Optimal Fluorescence
Materials:
-
8-Hydroxyquinoline derivative
-
A selection of spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, DMF, DMSO, Ethanol, Water)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare dilute solutions (e.g., 10 µM) of your 8-HQ derivative in each of the selected solvents.
-
Record the UV-Vis absorption spectrum for each solution to determine the optimal excitation wavelength (λ_max).
-
Using the determined λ_max for each solvent, record the fluorescence emission spectrum.
-
Compare the fluorescence intensities and quantum yields (if a standard is available) across the different solvents to identify the optimal solvent for your application.
Data Presentation
Table 1: Influence of Environment on 8-Hydroxyquinoline Fluorescence
| Condition | Observation | Rationale |
| 8-HQ in Protic Solvents (e.g., Water, Ethanol) | Very low to negligible fluorescence | Quenching via intermolecular hydrogen bonding and efficient ESIPT.[14] |
| 8-HQ in Aprotic Polar Solvents (e.g., DMF, DMSO) | Moderate fluorescence | Reduced hydrogen bonding quenching and partial disruption of ESIPT. |
| 8-HQ with Metal Ions (e.g., Zn²⁺, Al³⁺) | Strong fluorescence enhancement | Inhibition of ESIPT due to deprotonation and rigidification upon chelation.[1][3][7] |
| 8-HQ Ether/Ester Derivatives | Enhanced fluorescence compared to parent 8-HQ | Absence of the phenolic proton prevents ESIPT.[2][8] |
Visualizing the Mechanism
The following diagrams illustrate the key processes governing the fluorescence of 8-hydroxyquinoline.
Caption: The ESIPT mechanism responsible for the low fluorescence of 8-HQ.
Caption: Inhibition of non-radiative decay by metal chelation enhances fluorescence.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Prevention of 8-Hydroxyquinoline Chelate Precipitation
Welcome to the Technical Support Center for 8-hydroxyquinoline (8-HQ) and its metal chelates. This guide is designed for researchers, scientists, and drug development professionals who utilize 8-HQ in their experimental workflows. As a potent, lipophilic metal chelator, 8-hydroxyquinoline is a versatile molecule with applications ranging from analytical chemistry to neuroprotective and anticancer research.[1][2][3] However, its utility can be hampered by the poor aqueous solubility of its metal chelate complexes, leading to unwanted precipitation that can compromise experimental results.
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you maintain the solubility of 8-hydroxyquinoline chelates in your solutions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
I. Understanding the Root Cause: Why Do 8-Hydroxyquinoline Chelates Precipitate?
8-Hydroxyquinoline forms stable, often insoluble, chelate complexes with a wide variety of metal ions.[1][3] The precipitation of these chelates is primarily governed by a few key factors:
-
pH: The pH of the solution is the most critical factor. The chelating ability of 8-HQ is dependent on the deprotonation of its hydroxyl group (pKa ≈ 9.9), which allows it to bind to metal ions.[4] As the pH increases, the equilibrium shifts towards the deprotonated form, favoring chelate formation. Many metal-8-HQ complexes precipitate in the pH range of 5 to 9.[2][5]
-
Solvent System: 8-hydroxyquinoline and its metal chelates are generally poorly soluble in water but exhibit good solubility in organic solvents such as ethanol, acetone, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] Aqueous solutions with insufficient organic co-solvents are prone to precipitation.
-
Concentration: At a given pH and solvent composition, exceeding the solubility limit of the specific 8-hydroxyquinoline-metal chelate will inevitably lead to precipitation.
-
Metal Ion Identity: Different metal ions form chelates with varying stability and solubility. For instance, the copper (II) chelate of 8-HQ is known to precipitate readily.[1]
II. Frequently Asked Questions (FAQs)
Q1: At what pH should I work to avoid precipitation of my 8-hydroxyquinoline chelate?
A1: The optimal pH is highly dependent on the specific metal ion and the desired concentration. Generally, to prevent precipitation, it is advisable to work at a pH below the range where the metal chelate starts to form insoluble species. For many divalent metals, this means maintaining a pH below 5. However, the most effective strategy is to control the chelation process through the careful addition of reagents and the use of appropriate solvent systems, rather than relying solely on pH for solubility.
Q2: I've observed a precipitate forming in my solution. How can I redissolve it?
A2: If a precipitate has already formed, you can attempt to redissolve it by:
-
Lowering the pH: Carefully add a dilute acid to decrease the pH of the solution. This will protonate the 8-hydroxyquinoline, disrupting the chelate and often leading to dissolution.
-
Adding a Co-solvent: Introduce a water-miscible organic solvent in which the chelate is known to be soluble, such as DMSO or ethanol.[6] This increases the overall solvating power of the solvent system.
Q3: Can I use a surfactant to keep my 8-hydroxyquinoline chelate in solution?
A3: Yes, surfactants can be an effective tool to prevent precipitation. Surfactants form micelles that can encapsulate the hydrophobic 8-hydroxyquinoline chelate, increasing its apparent solubility in aqueous media. Non-ionic surfactants are often a good starting point due to their lower potential for interacting with the metal ions or the chelate itself. Cationic surfactants have also been used successfully in some applications.[2]
Q4: Are there derivatives of 8-hydroxyquinoline that are more water-soluble?
A4: Absolutely. A significant area of research focuses on synthesizing 8-hydroxyquinoline derivatives with improved aqueous solubility to enhance their bioavailability and ease of use in biological assays.[7] Modifications often involve the addition of polar functional groups to the quinoline ring.
III. Troubleshooting Guide: Unexpected Precipitation
Encountering unexpected precipitation can be a significant setback. This guide provides a systematic approach to diagnose and resolve the issue.
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon addition of the metal salt. | 1. The local concentration of the metal and/or 8-HQ is too high at the point of addition. 2. The pH of the solution is too high, favoring immediate chelate formation and precipitation. | 1. Add the metal salt solution dropwise while vigorously stirring to ensure rapid dispersion. 2. Prepare the 8-HQ solution in a suitable co-solvent before adding it to the aqueous buffer. 3. Ensure the initial pH of your buffer is in a range where the chelate is soluble. |
| Precipitate forms over time after the solution is prepared. | 1. The solution is supersaturated, and precipitation is occurring slowly. 2. The pH of the solution is drifting over time into a range that favors precipitation. 3. The solvent is slowly evaporating, increasing the concentration of the chelate. | 1. Prepare a more dilute solution. 2. Check and, if necessary, adjust the pH of the solution. Ensure your buffer has sufficient capacity. 3. Store the solution in a tightly sealed container. |
| A film or fine crystals appear on the surface or at the bottom of the container. | 1. The chelate is "salting out" due to high ionic strength of the solution. 2. The storage temperature is too low, reducing the solubility of the chelate. | 1. If possible, reduce the salt concentration in your buffer. 2. Store the solution at a consistent room temperature. Avoid refrigeration unless you have confirmed the chelate's stability at lower temperatures. |
IV. Experimental Protocols for Preventing Precipitation
Protocol 1: General Method for Preparing a Soluble 8-Hydroxyquinoline-Metal Chelate Solution Using a Co-solvent
This protocol is a starting point for preparing a soluble stock solution of an 8-hydroxyquinoline-metal chelate for use in various assays.
Materials:
-
8-Hydroxyquinoline (or derivative)
-
Metal salt (e.g., ZnCl₂, CuSO₄)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Aqueous buffer (e.g., HEPES, Tris-HCl) at the desired pH
-
Vortex mixer
-
Calibrated pH meter
Procedure:
-
Prepare the 8-HQ Stock Solution: Dissolve the 8-hydroxyquinoline in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare the Metal Salt Stock Solution: Dissolve the metal salt in deionized water to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare the Final Solution: a. To your aqueous buffer, add the required volume of the 8-HQ stock solution. Vortex immediately to ensure thorough mixing. The final concentration of the co-solvent should be sufficient to maintain solubility (typically starting with 1-5% v/v and optimizing as needed). b. While vortexing, add the required volume of the metal salt stock solution dropwise to the 8-HQ-containing buffer.
-
Final Checks: a. Visually inspect the solution for any signs of turbidity or precipitation. b. Measure the final pH of the solution and adjust if necessary, keeping in mind that pH adjustments can induce precipitation.
Protocol 2: Using Surfactants to Enhance Solubility
This protocol describes the use of a non-ionic surfactant to prevent the precipitation of 8-hydroxyquinoline chelates in aqueous solutions.
Materials:
-
8-Hydroxyquinoline-metal chelate (pre-formed or formed in situ)
-
Non-ionic surfactant (e.g., Tween® 20, Triton™ X-100)
-
Aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare the Surfactant-Containing Buffer: Add the non-ionic surfactant to your aqueous buffer to a final concentration typically ranging from 0.01% to 0.1% (v/v). Stir until the surfactant is completely dissolved.
-
Introduce the 8-HQ Chelate:
-
If using a pre-formed chelate: Prepare a concentrated stock of the chelate in a suitable organic solvent (e.g., DMSO). Add the stock solution dropwise to the surfactant-containing buffer while stirring.
-
If forming the chelate in situ: Follow Protocol 1, but use the surfactant-containing buffer as your aqueous medium.
-
-
Equilibration: Allow the solution to stir for 15-30 minutes to ensure the chelate has been incorporated into the surfactant micelles.
V. Visualizing Key Relationships
To better understand the factors at play, the following diagrams illustrate the core concepts.
Caption: The chelation process of 8-hydroxyquinoline with a metal ion.
Caption: Key factors influencing the solubility of 8-hydroxyquinoline chelates.
VI. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates. --INVALID-LINK--
-
BenchChem. (2025). The Discovery and History of 8-Hydroxyquinoline: A Technical Guide. --INVALID-LINK--
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. --INVALID-LINK--
-
Yuan, H., et al. (2022). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids. --INVALID-LINK--
-
PrepChem. (2023). Preparation of 8-hydroxyquinoline. --INVALID-LINK--
-
Al-Trawneh, M. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. --INVALID-LINK--
-
MedChemExpress. (2023). 8-Hydroxyquinoline. --INVALID-LINK--
-
Guidechem. (2023). How to Synthesize 8-Hydroxyquinoline with Improved Yield and Purity?--INVALID-LINK--
-
NIST. (2021). 8-Hydroxyquinoline. In NIST Chemistry WebBook. --INVALID-LINK--
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. --INVALID-LINK--
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay. --INVALID-LINK--
-
Mellah, B., et al. (2019). Some aspects of 8-hydroxyquinoline in solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry. --INVALID-LINK--
-
AERU. (2023). 8-hydroxyquinoline. University of Hertfordshire. --INVALID-LINK--
-
Zhang, X., et al. (2018). Preparation and purification of 8-hydroxyquinoline metal complexes. Journal of Materials Science: Materials in Electronics. --INVALID-LINK--
References
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Metal Ion Sensing: 8-Hydroxyquinoline vs. 8-Acetoxyquinoline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of metal ions is a cornerstone of environmental monitoring, cellular biology, and pharmaceutical development. Dysregulation of metal ion homeostasis is linked to a host of pathological conditions, making robust detection tools indispensable. Among the vast arsenal of fluorescent chemosensors, 8-Hydroxyquinoline (8-HQ) is a venerable and powerful scaffold. This guide provides a comparative analysis of 8-HQ and its acetylated derivative, 8-Acetoxyquinoline, clarifying their distinct sensing mechanisms and guiding the rational selection for specific experimental contexts.
Section 1: 8-Hydroxyquinoline (8-HQ) - The Archetypal Chelator-Sensor
8-Hydroxyquinoline is a classic bidentate chelating agent, celebrated for its ability to form stable and often highly fluorescent complexes with a wide array of metal ions.[1][2] Its efficacy stems from the structural proximity of the phenolic hydroxyl group at the C-8 position and the nitrogen atom within the quinoline ring, which together create a perfect binding pocket for metal cations.[3]
Mechanism of Action: Harnessing Light Through Chelation
The fluorescence of 8-HQ itself is typically weak in solution. This is largely due to non-radiative decay pathways, primarily Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the quinoline nitrogen in the excited state.[2][4] This process effectively quenches fluorescence.
Upon chelation with a metal ion, the hydroxyl proton is displaced, and the ligand coordinates with the metal through both the nitrogen and the deprotonated oxygen.[4][5] This rigidifies the molecular structure and, crucially, inhibits the ESIPT pathway. The blockage of this non-radiative decay channel forces the excited molecule to relax by emitting a photon, resulting in a dramatic increase in fluorescence intensity.[2][4] This phenomenon is a classic example of Chelation-Enhanced Fluorescence (CHEF) .
Caption: Signaling mechanism of 8-Hydroxyquinoline (8-HQ) via Chelation-Enhanced Fluorescence (CHEF).
Performance Characteristics
8-HQ is a broad-spectrum chelator, forming complexes with dozens of metal ions, including Al³⁺, Zn²⁺, Mg²⁺, Ga³⁺, and Cd²⁺.[1][6][7] The stability of these complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a testament to the predictable nature of its coordination chemistry.[8] While this versatility is an advantage for general sensing, it can be a drawback where high selectivity for a single metal ion is required in a complex mixture.
Table 1: Performance Data for 8-Hydroxyquinoline Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log β) | Spectroscopic Response |
|---|---|---|---|
| Cu(II) | 1:2 | log β₂ ≈ 20.6 | Fluorescence Quenching |
| Ni(II) | 1:2 | log β₂ ≈ 17.2 | Fluorescence |
| Zn(II) | 1:2 | log β₂ ≈ 18.8 | Strong Fluorescence |
| Co(II) | 1:2 | log β₂ ≈ 15.9 | Fluorescence |
| Fe(III) | 1:3 | log β₃ ≈ 33.8 | Fluorescence Quenching |
| Al(III) | 1:3 | - | Strong Fluorescence |
| Mg(II) | 1:2 | - | Fluorescence |
(Note: Stability constants are highly dependent on solvent and ionic strength. Data synthesized from multiple sources for illustrative purposes.[8][9])
Section 2: this compound - The Enzyme-Activated Pro-Sensor
This compound is a derivative of 8-HQ where the phenolic hydroxyl group is masked by an acetate ester. This seemingly minor modification fundamentally alters its function, transforming it from a direct, "always-on" sensor into a conditional, "turn-on" pro-sensor or caged probe .
Mechanism of Action: A Two-Step Verification System
In its native state, this compound is incapable of chelating metal ions because the hydroxyl group required for coordination is protected. Consequently, it exhibits little to no fluorescence change in the presence of metal ions.
The sensing mechanism is a two-stage cascade that requires a specific biological trigger:
-
Enzymatic Activation: The acetate group is hydrolyzed by esterase enzymes, which are ubiquitous in biological systems (e.g., inside living cells). This cleavage reaction uncages the molecule, releasing the active sensor, 8-hydroxyquinoline.
-
Metal Chelation & Signal Transduction: The newly formed 8-HQ is now free to bind to the target metal ion present in its vicinity, leading to the same CHEF-based fluorescence enhancement described previously.
This dual-requirement—the presence of both esterase activity and the target metal ion—provides a much higher level of specificity, making it an intelligent probe for biological applications.[10]
Caption: The two-step, enzyme-activated sensing mechanism of the this compound pro-sensor.
Performance Characteristics
The key advantage of this compound is its exceptionally low background signal. Unlike 8-HQ, which may fluoresce weakly on its own or bind to non-target ions, this compound remains "dark" until it reaches an environment with the necessary enzyme. This leads to a high signal-to-noise ratio, which is critical for sensitive imaging in complex biological milieu like the cytoplasm. Its application is, however, limited to environments where active esterases are present, making it unsuitable for general environmental water testing or in fixed/dead cells.
Section 3: Head-to-Head Comparison
The choice between these two molecules is not about which is "better," but which is the correct tool for the specific scientific question being asked.
Table 2: Comparison of 8-HQ and this compound
| Feature | 8-Hydroxyquinoline (8-HQ) | This compound |
|---|---|---|
| Sensing Mechanism | Direct Chelation (CHEF/ESIPT Inhibition) | Enzyme-Activated Chelation |
| Response Type | "Always-On" (Signal enhancement from a baseline) | "Turn-On" (Signal generation from near-zero) |
| Primary Requirement | Presence of Metal Ion | Presence of both Esterase and Metal Ion |
| Selectivity | Broad; based on metal-ligand stability constants | High; requires specific enzyme activity + metal |
| Background Signal | Low to moderate | Very low ("dark" until activated) |
| Response Time | Fast (diffusion-limited) | Slower (requires enzymatic reaction) |
| Ideal Application | Environmental samples, in vitro assays, bulk solutions | Live-cell imaging, enzyme activity studies, biological fluids |
| Limitations | Potential for off-target binding, lower signal-to-noise | Ineffective in enzyme-deficient environments (e.g., pure water, fixed cells) |
Section 4: Experimental Protocols & Self-Validation
Trustworthy data comes from robust protocols. Below are foundational, step-by-step methodologies for employing each sensor.
Protocol 1: Metal Ion Quantification with 8-Hydroxyquinoline
This protocol describes a standard fluorescence titration to determine the concentration of a responsive metal ion (e.g., Zn²⁺) in an aqueous sample.
Objective: To quantify Zn²⁺ concentration using 8-HQ fluorescence.
Materials:
-
8-Hydroxyquinoline (analytical grade)
-
Ethanol or DMSO (for stock solution)
-
HEPES or other suitable buffer (e.g., 20 mM, pH 7.4)
-
Standard solution of ZnCl₂ (e.g., 1 mM)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Methodology:
-
Prepare 8-HQ Stock: Dissolve 8-HQ in a minimal amount of ethanol to create a concentrated stock (e.g., 10 mM).
-
Prepare Working Solution: Dilute the 8-HQ stock in the assay buffer to a final working concentration (e.g., 20 µM).
-
Set up Calibration Curve:
-
In the microplate, add the 8-HQ working solution to a series of wells.
-
Spike the wells with increasing concentrations of the ZnCl₂ standard solution to create a calibration range (e.g., 0, 1, 2, 5, 10, 15, 20 µM).
-
Add your unknown sample to separate wells containing the 8-HQ working solution.
-
Adjust the final volume of all wells to be identical (e.g., 200 µL) with the assay buffer.
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light, to ensure complex formation.
-
Fluorescence Measurement: Measure the fluorescence intensity using the plate reader. Determine the optimal excitation and emission wavelengths by scanning the Zn²⁺-saturated sample (typically λₑₓ ≈ 360-380 nm, λₑₘ ≈ 480-520 nm).
-
Data Analysis:
-
Subtract the fluorescence of the blank (8-HQ only, no zinc) from all readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a calibration curve.[11]
-
Determine the concentration of the unknown sample by interpolating its fluorescence value on the curve.
-
Caption: General experimental workflow for metal ion quantification.
Protocol 2: Enzyme-Activated Detection of Metal Ions with this compound
This protocol is designed for detecting metal ions in a sample containing active esterases, such as live cells or cell lysates.
Objective: To detect Zn²⁺ in a biologically active sample.
Materials:
-
This compound
-
DMSO (for stock solution)
-
HEPES buffer (20 mM, pH 7.4)
-
Cell lysate (or other sample containing esterases)
-
ZnCl₂ solution (for positive control)
-
EDTA solution (for negative control)
-
Fluorescence microplate reader
Methodology:
-
Prepare Probe Stock: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Set up Assay Wells:
-
Well A (Test Sample): Add buffer, cell lysate, and the this compound probe (e.g., final concentration 10 µM).
-
Well B (Positive Control): Add buffer, cell lysate, the probe, and a known concentration of ZnCl₂ (e.g., 10 µM).
-
Well C (No-Enzyme Control): Add buffer (no lysate), the probe, and ZnCl₂. This validates the need for the enzyme.
-
Well D (No-Metal Control): Add buffer, cell lysate, the probe, and EDTA (to chelate any endogenous metal ions). This validates the need for the metal.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes to allow for enzymatic cleavage of the acetate group.
-
Fluorescence Measurement: Measure the fluorescence intensity as described in Protocol 1.
-
Data Analysis: Compare the fluorescence intensities. A strong signal should only be observed in Well B. A signal in Well A indicates the presence of both endogenous esterases and labile Zn²⁺. Wells C and D should have minimal fluorescence, confirming the dual-sensing mechanism.
Conclusion and Expert Recommendation
8-Hydroxyquinoline and this compound are not interchangeable competitors but rather complementary tools that operate on fundamentally different principles.
-
Choose 8-Hydroxyquinoline for its rapid, robust, and direct sensing capabilities in well-defined systems, such as quantifying a known metal contaminant in an environmental water sample or in straightforward in vitro binding assays.[12] Its broad reactivity is an asset when screening for the presence of multiple metal species.[13]
-
Choose this compound for sophisticated biological applications requiring high specificity and low background. It is the superior choice for imaging labile metal ion pools within the esterase-rich environment of living cells or for developing assays where the signal is contingent on both enzymatic activity and the presence of a metal ion.[10][14]
The decision ultimately rests on the experimental context. Understanding the causality behind their distinct mechanisms—direct chelation versus enzyme-activated pro-sensing—is paramount for designing insightful, accurate, and self-validating experiments in the field of metal ion biology and analytics.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. article.aascit.org [article.aascit.org]
- 10. An Enzyme-Activatable Engineered DNAzyme Sensor for Cell-Selective Imaging of Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence determination of Fe( iii ) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05144C [pubs.rsc.org]
- 13. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 8-Acetoxyquinoline method with atomic absorption spectroscopy (AAS)
<-4> ## A Senior Application Scientist's Guide to the Validation of the 8-Acetoxyquinoline Method with Atomic Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of elemental analysis, the robust quantification of trace metals is paramount. While direct Atomic Absorption Spectroscopy (AAS) is a workhorse, its sensitivity and selectivity can be significantly enhanced through strategic sample preparation. This guide provides an in-depth technical comparison and validation protocol for a method combining the chelating agent this compound with AAS. We will explore the scientific rationale, compare it to alternative methods, and provide a comprehensive, step-by-step validation framework grounded in authoritative guidelines.
The Scientific Rationale: Enhancing AAS Performance with this compound
Atomic Absorption Spectroscopy (AAS) operates on the principle of measuring the absorption of light by free atoms in a gaseous state. However, for samples with low analyte concentrations or complex matrices, direct analysis can be challenging. This is where preconcentration and matrix simplification become critical.[1]
This compound, which is hydrolyzed to 8-hydroxyquinoline (oxine) in solution, is a powerful bidentate chelating agent.[2][3][4] It forms stable, uncharged complexes with a wide variety of metal ions through its phenolic oxygen and heterocyclic nitrogen atoms.[5][6][7] This chelation process is the cornerstone of the method's utility for several reasons:
-
Preconcentration: The metal-oxine complex can be extracted from a large volume of aqueous sample into a small volume of an immiscible organic solvent. When this solvent is introduced into the AAS, the concentration of the analyte is effectively magnified, leading to significantly lower detection limits.[8][9][10]
-
Matrix Isolation: The extraction step selectively removes the target metal ions from potentially interfering matrix components (e.g., high salt concentrations in biological fluids or pharmaceutical formulations), which can suppress the atomic signal.
-
Enhanced Nebulization: Organic solvents often have lower viscosity and surface tension than water, leading to more efficient nebulization and a greater population of atoms in the flame, further boosting the analytical signal.
The validation of this combined analytical procedure is not merely a formality; it is a mandatory process to ensure the method is "fit for purpose." Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), provide a clear framework for this process, principally in the ICH Q2(R1) guideline on Validation of Analytical Procedures .[11][12][13][14] This guideline ensures that the analytical data generated is accurate, reliable, and reproducible.
Comparative Analysis: this compound-AAS vs. Alternative Methods
While the this compound-AAS method offers distinct advantages, it is crucial to understand its position relative to other elemental analysis techniques.
| Technique | Principle | Advantages | Disadvantages |
| This compound-AAS | Chelation, liquid-liquid extraction, and atomic absorption. | Excellent sensitivity for target metals; Effective matrix removal; Cost-effective instrumentation. | Slower, multi-step sample preparation; Primarily single-element analysis.[15] |
| Direct Flame AAS | Direct aspiration of a liquid sample into a flame for atomization. | Fast analysis for simple matrices; Simple operation.[16][17] | Lower sensitivity; Prone to matrix interference and chemical interferences.[18] |
| Graphite Furnace AAS (GFAAS) | Electrothermal atomization in a graphite tube. | Very high sensitivity (ppb range); Requires very small sample volumes. | Slower than flame AAS; Susceptible to matrix effects; More complex operation.[19] |
| ICP-MS/ICP-OES | Atomization and ionization in a high-temperature plasma, followed by mass or optical detection. | Simultaneous multi-element analysis; Extremely high sensitivity (ppt for ICP-MS).[16][18] | High instrument and operational cost; Requires skilled operators; Potential for isobaric interferences (ICP-MS).[15][16] |
Key Takeaway: The this compound-AAS method occupies a valuable niche. It provides a significant sensitivity boost over direct Flame AAS without the high capital and operational costs of ICP-MS.[20] It is particularly well-suited for laboratories that need to quantify specific trace metals in challenging matrices on a moderate budget.
Visualizing the Core Principles
To better understand the chemical and procedural logic, two diagrams are presented below.
Caption: Chelation reaction of a metal ion with 8-Hydroxyquinoline.
Caption: A typical workflow for analytical method validation.
Experimental Protocol: A Self-Validating System
This section details the step-by-step methodology for validating the this compound-AAS method for the determination of a hypothetical metal, such as Lead (Pb), in a water sample. The protocol is designed to be self-validating by systematically testing each performance characteristic as defined by ICH Q2(R1).[11][21]
Objective: To validate an analytical method for the quantification of Lead (Pb) in wastewater using this compound chelation, liquid-liquid extraction, and Flame Atomic Absorption Spectroscopy (FAAS).
Instrumentation and Reagents:
-
Flame Atomic Absorption Spectrometer with a Lead hollow cathode lamp.
-
Certified 1000 ppm Pb standard solution.
-
This compound solution (e.g., 1% w/v in a suitable solvent).
-
Extraction Solvent: Methyl isobutyl ketone (MIBK).
-
Reagent-grade acids (e.g., HNO₃) and bases (e.g., NH₄OH) for pH adjustment.
-
Type I deionized water.
Step 1: Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Blank Analysis: Prepare a matrix blank (deionized water) and a reagent blank (all reagents except Pb standard). Process them through the entire extraction procedure.
-
Interference Check: Prepare a standard solution of Pb. Prepare a second solution containing the same concentration of Pb spiked with reasonably high concentrations of other common metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Mg²⁺, Ca²⁺).
-
Procedure: Process all samples through the extraction and analysis protocol.
-
Acceptance Criterion: The blank samples should show no significant signal at the analytical wavelength for Pb. The signal for the Pb standard with interfering ions should be equivalent to the signal of the pure Pb standard (e.g., within ±2-3% recovery).
Step 2: Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in samples within a given range.
-
Preparation: Prepare a series of at least five calibration standards by spiking the matrix (deionized water) with the Pb standard solution to cover the expected working range (e.g., 5, 10, 25, 50, 100 µg/L).
-
Procedure: Process each standard in triplicate through the full extraction and AAS measurement procedure.
-
Analysis: Plot the mean absorbance versus the nominal concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[22]
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm linearity.
-
Step 3: Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies.
-
Preparation: Obtain a Certified Reference Material (CRM) if available. Alternatively, spike a representative sample matrix at three concentration levels (low, medium, high) across the defined range (e.g., 10, 40, and 80 µg/L). Prepare at least three replicates for each level.
-
Procedure: Analyze the spiked and un-spiked samples.
-
Analysis: Calculate the percent recovery for each replicate using the formula: % Recovery = [(C_spiked - C_unspiked) / C_added] * 100
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for trace analysis, with acceptable precision.[22]
Step 4: Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Preparation: Prepare a single batch of samples at a medium concentration level (e.g., 40 µg/L).
-
Procedure: Have one analyst perform at least six replicate analyses on the same day, using the same instrument.
-
Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Preparation: Prepare a new batch of samples.
-
Procedure: Have a different analyst, on a different day, or using a different instrument, perform another set of six replicate analyses.
-
Analysis: Calculate the %RSD for this set and compare it to the repeatability results.
-
-
Acceptance Criteria: The %RSD should be within an acceptable limit, which depends on the concentration level (e.g., <15% for trace analysis).
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (Based on the Standard Deviation of the Blank):
-
Analyze at least ten independent matrix blank samples.
-
Calculate the standard deviation (SD) of the blank responses.
-
-
Analysis:
-
LOD = 3.3 * (SD_blank / Slope_of_linearity_curve)
-
LOQ = 10 * (SD_blank / Slope_of_linearity_curve)
-
-
Confirmation: Prepare standards at the calculated LOQ concentration and analyze them to confirm that the precision and accuracy are acceptable at this level.
Step 6: Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Identify critical method parameters (e.g., extraction pH, shaking time, this compound concentration).
-
Analysis: Perform the analysis while making small, deliberate changes to these parameters (e.g., pH ± 0.2 units, shaking time ± 5 minutes).
-
Acceptance Criterion: The results should not be significantly affected by these small changes, demonstrating the method's reliability during routine use.
Data Presentation: Interpreting the Validation Results
All quantitative data from the validation experiments should be summarized in clear, structured tables.
Table 1: Linearity Data
| Nominal Conc. (µg/L) | Replicate 1 Abs. | Replicate 2 Abs. | Replicate 3 Abs. | Mean Abs. |
|---|---|---|---|---|
| 5 | 0.024 | 0.026 | 0.025 | 0.025 |
| 10 | 0.051 | 0.050 | 0.049 | 0.050 |
| 25 | 0.124 | 0.126 | 0.125 | 0.125 |
| 50 | 0.252 | 0.248 | 0.250 | 0.250 |
| 100 | 0.495 | 0.505 | 0.500 | 0.500 |
| Regression Results | r² = 0.9998 | Slope = 0.005 | Intercept = 0.001 | |
Table 2: Accuracy and Precision Summary
| Parameter | Level | N | Mean Recovery (%) | %RSD | Acceptance Criteria |
|---|---|---|---|---|---|
| Accuracy | Low (10 µg/L) | 3 | 98.5 | 4.2 | 80-120% Recovery |
| Mid (40 µg/L) | 3 | 101.2 | 3.1 | 80-120% Recovery | |
| High (80 µg/L) | 3 | 99.3 | 2.5 | 80-120% Recovery | |
| Precision | Repeatability | 6 | - | 3.5 | <15% RSD |
| | Inter. Precision| 6 | - | 4.8 | <15% RSD |
Table 3: LOD & LOQ
| Parameter | Result (µg/L) | Method |
|---|---|---|
| LOD | 1.5 | 3.3 * (SD_blank / Slope) |
| LOQ | 4.5 | 10 * (SD_blank / Slope) |
Conclusion
The combination of this compound chelation with Atomic Absorption Spectroscopy provides a powerful, sensitive, and cost-effective method for the determination of trace metals in complex matrices. Its successful implementation hinges on a rigorous validation process as outlined by ICH Q2(R1) guidelines.[11][12][14] By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, laboratories can ensure the generation of reliable, high-quality data that meets scientific and regulatory standards. This guide provides the framework and scientific justification for researchers and drug development professionals to confidently implement and validate this valuable analytical technique.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Prime Scientific - Comparison Between ICP and Atomic Absorption as Analytical Techniques [prime.erpnext.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. AAS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 19. www1.lasalle.edu [www1.lasalle.edu]
- 20. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis for Drug Development Professionals: Efficacy of 8-Hydroxyquinoline Derivatives versus Cisplatin as Anticancer Agents
This guide provides a comprehensive comparison of the anticancer efficacy of 8-hydroxyquinoline (8-HQ) derivatives against the widely-used chemotherapeutic drug, cisplatin. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanisms of action, comparative in vitro cytotoxicity, and the experimental methodologies crucial for their evaluation. We will explore the rationale behind targeting different cellular pathways and how the unique chemical properties of 8-HQ derivatives may offer advantages over traditional platinum-based therapies, particularly in the context of drug resistance and toxicity.
Part 1: Mechanisms of Action - A Tale of Two Cytotoxic Strategies
The fundamental difference in the anticancer efficacy of cisplatin and 8-hydroxyquinoline derivatives lies in their primary cellular targets and mechanisms of inducing cell death. While cisplatin is a classic DNA-damaging agent, 8-HQ derivatives employ a more diverse and multi-faceted approach.
Cisplatin: The DNA Cross-linking Standard
Cisplatin's cytotoxic effect is primarily attributed to its ability to form covalent bonds with DNA.[1][2] After entering the cell, its chloride ligands are replaced by water molecules, creating a reactive aquated species.[3] This species then binds to the N7 reactive center on purine bases, predominantly guanine, leading to the formation of DNA adducts.[1][4] The most significant of these are 1,2-intrastrand cross-links, which bend the DNA and obstruct both replication and transcription.[1][4] This DNA damage, if not repaired, triggers cell cycle arrest and ultimately induces apoptosis, the programmed cell death pathway.[1][4][5]
Caption: Mechanism of Action for Cisplatin.
8-Hydroxyquinoline Derivatives: The Multi-faceted Disruptors
Unlike the singular focus of cisplatin, 8-hydroxyquinoline derivatives exhibit a range of biological activities, making their anticancer mechanism more complex and potentially harder for cancer cells to develop resistance against.[6][7] Their core structure, featuring a nitrogen atom and a hydroxyl group, allows them to chelate metal ions, a property central to their biological effects.[7][8]
Key mechanisms include:
-
Metal Ion Chelation and Homeostasis Disruption: 8-HQ derivatives can bind to essential metal ions like copper and zinc.[6][7] This chelation can alter the function of metalloenzymes involved in processes like DNA synthesis and metastasis, and disrupt the delicate metal ion balance within the cell.[9]
-
Generation of Reactive Oxygen Species (ROS): The metal complexes formed by 8-HQ derivatives can participate in redox cycling, leading to the production of ROS.[6] Elevated ROS levels induce oxidative stress, which damages cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[10]
-
Induction of Apoptosis and Paraptosis: Many 8-HQ derivatives are potent inducers of apoptosis through caspase-dependent pathways.[11][12] Some novel derivatives have also been shown to induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.[13][14][15] This alternative death pathway is significant for overcoming apoptosis resistance in tumors.[13][15]
-
Enzyme Inhibition: Certain 8-HQ derivatives can interact with and inhibit key enzymes. For example, some hybrids activate the mitochondrial apoptosis pathway by interacting with the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme, which catalyzes the reduction of quinones and generates ROS.[8]
Caption: Diverse Mechanisms of Action for 8-HQ Derivatives.
Part 2: Comparative Efficacy - In Vitro Evidence
The most direct measure of a compound's anticancer potential in early-stage research is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process (like cell proliferation) by 50%. A lower IC50 value indicates higher cytotoxic potency.[11] Numerous studies have demonstrated that various 8-HQ derivatives exhibit potent cytotoxicity against a wide range of cancer cell lines, with some showing significantly higher activity than cisplatin.
Quantitative Cytotoxicity Data (IC50)
The following table summarizes representative IC50 values from published studies, comparing 8-HQ derivatives to cisplatin. The selection of cell lines is crucial; for instance, A549 (lung), MCF-7 (breast), and HeLa (cervical) are standard models representing common and challenging cancers.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 1,4-Naphthoquinone-8HQ Hybrid (Compd. 6) | A549 (Lung) | 0.23 ± 0.02 | Cisplatin | 1.34 ± 0.11 | [8] |
| 1,4-Naphthoquinone-8HQ Hybrid (Compd. 6) | MCF-7 (Breast) | 0.82 ± 0.04 | Cisplatin | 2.56 ± 0.17 | [8] |
| 8-HQ Hydrazone Copper(II) Complex (Compd. 1) | A-375 (Melanoma) | 1.1 ± 0.1 | Cisplatin | > 50 | [6] |
| 8-HQ Hydrazone Copper(II) Complex (Compd. 3) | A-549 (Lung) | 1.7 ± 0.1 | Cisplatin | 12.3 ± 0.9 | [6] |
| 8-Hydroxy-2-quinolinecarbaldehyde (Compd. 3) | T-47D (Breast) | ~5 µg/mL | Cisplatin | ~20 µg/mL | [16] |
| Zinc(II)-8HQ Complex (DQ6) | SK-OV-3CR (Ovarian, Cisplatin-Resistant) | 2.25 ± 0.13 | Cisplatin | > 50 | [17] |
Note: Original data in µg/mL, demonstrating a ~4-fold increase in potency compared to cisplatin.
As the data indicates, specific structural modifications to the 8-HQ scaffold can yield compounds with substantially lower IC50 values than cisplatin, even in cisplatin-resistant cell lines.[6][8][17]
Structure-Activity Relationship (SAR) Insights
The efficacy of 8-HQ derivatives is not uniform; it is highly dependent on the type and position of substituents on the quinoline ring. This relationship is a cornerstone of medicinal chemistry, guiding the rational design of more potent drugs.
-
The 8-hydroxyl group and quinoline nitrogen are crucial for activity, as they form the bidentate {N,O} donor set necessary for metal chelation.[9][18] Removing or shifting the quinoline nitrogen dramatically reduces or inactivates the compound.[9][18][19]
-
Substituents at the C2, C5, and C7 positions can significantly modulate activity. For example, introducing a methyl group at the C2 position or a halogen at the C5 position can enhance cytotoxicity.[8][9]
-
The nature of the Mannich base (a common modification) at the C7 position strongly influences activity, with changes in the pKa values of the donor atoms being a key factor.[9][18] This suggests that the compound's acid-base properties and metal-chelating ability are finely tunable and directly impact its anticancer effect.[9][18]
Part 3: Overcoming Clinical Hurdles - Toxicity and Resistance
Two of the greatest challenges in chemotherapy are managing severe side effects and overcoming drug resistance. The distinct mechanistic profiles of 8-HQ derivatives suggest they may hold advantages in both areas.
Toxicity and Selectivity
Cisplatin is notorious for its severe side effects, including dose-limiting nephrotoxicity (kidney damage), neurotoxicity, and ototoxicity.[1][4] This toxicity arises because cisplatin targets all rapidly dividing cells, not just cancerous ones.[1][2] In contrast, a promising feature of many 8-HQ derivatives is their demonstrated selectivity, showing higher toxicity towards cancer cells while being less harmful to normal cell lines.[20][21] For instance, certain zinc(II)-8HQ complexes were found to be significantly more cytotoxic to cisplatin-resistant ovarian cancer cells than to healthy hepatocyte cells.[17] This improved therapeutic window is a major goal in modern drug development.
Circumventing Cisplatin Resistance
Cancer cells can develop resistance to cisplatin through various mechanisms.[3][4][22] Understanding these is key to appreciating the potential of 8-HQ derivatives.
Key Cisplatin Resistance Mechanisms: [3][4][22][23][24]
-
Reduced Intracellular Accumulation: Decreased activity of uptake transporters (like CTR1) or increased activity of efflux pumps reduces the amount of cisplatin that reaches the DNA.[3][22][23]
-
Increased Drug Inactivation: Elevated levels of intracellular sulfhydryl molecules, such as glutathione, can bind to and neutralize cisplatin before it reaches its target.[3]
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair pathways (e.g., nucleotide excision repair) to more efficiently remove cisplatin-DNA adducts.[3][22]
-
Inhibition of Apoptosis: Alterations in apoptotic signaling pathways can make cells less sensitive to the DNA damage trigger.[3][5]
Because 8-HQ derivatives operate through different mechanisms (ROS generation, enzyme inhibition, paraptosis), they are less likely to be affected by these specific resistance pathways.[8][13] Their efficacy in cisplatin-resistant cell lines, as shown in the data table, provides strong experimental support for their potential to treat tumors that have failed to respond to platinum-based therapy.[17]
Part 4: Experimental Validation - Key Methodologies
Objective comparison requires robust and standardized experimental protocols. The following sections detail the methodologies for the primary in vitro and in vivo assays used to evaluate and compare these anticancer agents.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is a foundational experiment for determining a compound's IC50 value.[25][26][27]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[28] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (8-HQ derivatives and cisplatin) and a vehicle control (e.g., DMSO). Remove the old media from the cells and add 100 µL of media containing the various compound concentrations.[11]
-
Incubation: Incubate the treated plates for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11][26]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the purple formazan crystals.[11][26] Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[26][28]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[28]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Standard workflow for an MTT cytotoxicity assay.
Experimental Protocol 2: In Vivo Tumor Growth Inhibition Study
While in vitro assays are essential for initial screening, in vivo models are critical for evaluating a drug's efficacy in a complex biological system.[29][30] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical model.[30][31][32]
Principle: This experiment assesses the ability of a test compound to inhibit the growth of an established tumor in a living animal over time.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., Athymic Nude or SCID mice) in a sterile environment for at least one week to acclimate.[31]
-
Tumor Cell Implantation: Harvest human cancer cells (e.g., A549) from culture. Subcutaneously inject a specific number of cells (e.g., 1-5 million cells in a suspension with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Drug Administration: Administer the test compound (8-HQ derivative), positive control (cisplatin), and vehicle control to their respective groups. Administration can be via various routes (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule (e.g., daily, three times a week) for a set duration (e.g., 21-28 days).
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice. Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Compare the average tumor volume and weight in the treatment groups to the vehicle control group to determine the percentage of tumor growth inhibition (TGI).
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion & Future Perspectives
Cisplatin remains a cornerstone of cancer therapy, but its efficacy is limited by significant toxicity and the development of resistance.[1][4][24] 8-Hydroxyquinoline derivatives represent a promising class of anticancer agents that address these limitations through fundamentally different and diverse mechanisms of action.[6][8]
The experimental data clearly shows that rationally designed 8-HQ derivatives can exhibit superior cytotoxicity to cisplatin, often by an order of magnitude, and critically, can remain effective in cisplatin-resistant cancer cell lines.[8][17] Their ability to induce multiple forms of cell death and their potential for greater selectivity offer a compelling rationale for their continued development.[13][20]
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, conducting comprehensive preclinical in vivo studies to validate efficacy and safety, and exploring their potential in combination therapies. By pairing 8-HQ derivatives with other agents, it may be possible to achieve synergistic effects, lower required dosages, and provide new hope for patients with resistant tumors.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - ProQuest [proquest.com]
- 16. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. ijprajournal.com [ijprajournal.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. iv.iiarjournals.org [iv.iiarjournals.org]
- 30. ijpbs.com [ijpbs.com]
- 31. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Metal Ion Selectivity of 8-Hydroxyquinoline and its Analogs
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. As a foundational chelating agent, 8-hydroxyquinoline (8-HQ) has been a cornerstone in fields ranging from analytical chemistry to neurodegenerative disease research.[1][2] Its ability to form stable complexes with a wide variety of metal ions is both a strength and a challenge.[3][4] The central goal for many researchers is to harness this chelating power with precision, targeting specific metal ions while ignoring others.
This guide moves beyond a simple recitation of facts. It is structured to provide a comparative analysis grounded in experimental data, explaining the causal relationships between molecular structure and metal ion selectivity. We will explore how subtle modifications to the 8-HQ scaffold can dramatically alter its binding preferences, transforming a generalist chelator into a specialist sensor or therapeutic.
The Foundational Chelator: Understanding 8-Hydroxyquinoline (8-HQ)
8-Hydroxyquinoline, also known as oxine, is a monoprotic, bidentate chelating agent.[5] Its chelating prowess stems from the geometric arrangement of a hydroxyl group (-OH) at the 8th position and a nitrogen atom within the quinoline ring. This setup allows it to form a stable five-membered ring with a metal ion, a process known as chelation.[6]
The primary mechanism involves the displacement of the hydroxyl proton and the coordination of the resulting phenoxide oxygen and the quinoline nitrogen to the metal center.[5][6] This binding event has profound effects on the molecule's electronic properties. While 8-HQ itself is weakly fluorescent, its metal complexes often exhibit strong fluorescence.[3][4] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is attributed to increased molecular rigidity and prevention of non-radiative decay pathways upon metal binding, making 8-HQ a valuable fluorophore for sensor development.[3][7]
Caption: Chelation of a generic metal ion (Mⁿ⁺) by 8-Hydroxyquinoline.
Tuning Selectivity: A Comparative Analysis of 8-HQ Analogs
The selectivity of a chelator is not an absolute property but a relative one, defined by the differences in stability constants for various metal ions. The Irving-Williams series, which is generally valid for high-spin octahedral complexes of first-row transition metals, predicts the stability order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8] Many 8-HQ derivatives follow this trend, but strategic modifications can be used to override it and induce selectivity for a specific ion.
The Influence of Ring Substitution
Modifying the electronic properties of the quinoline ring by adding substituents is a primary strategy for tuning selectivity.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) increase the electron density on the ring, enhancing the basicity of the nitrogen and oxygen donor atoms. This generally leads to more stable complexes with all metal ions.
-
Electron-Withdrawing Groups (EWGs): Groups such as halogens (-Cl, -Br) or nitro (-NO₂) decrease the basicity of the donor atoms, typically resulting in less stable complexes. However, they can also introduce new steric or electronic interactions that favor certain metals. For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been studied extensively for its ability to chelate Zn²⁺ and Cu²⁺ in the context of Alzheimer's disease.[3]
Steric Hindrance: A Tool for Discrimination
Introducing bulky substituents, particularly at the C2 position adjacent to the coordinating nitrogen, can create steric hindrance. This selectively disfavors the binding of metal ions that prefer larger coordination numbers or specific geometries, thereby enhancing selectivity for smaller ions. For example, the stability of complexes with 2-methyl-8-hydroxyquinoline is significantly lower than with 8-HQ itself, especially for ions that typically form 1:3 (metal:ligand) complexes.[9]
Expanding the Coordination Sphere
Incorporating additional coordinating groups into the 8-HQ scaffold can increase its denticity and create a more defined binding pocket, significantly enhancing selectivity. Schiff base derivatives formed from 8-hydroxyquinoline-2-carboxaldehyde are a prime example.[10][11] These ligands can offer additional N or O donors, creating a preference for metals with specific coordination geometries. For instance, a sensor based on a Schiff base of 8-HQ was designed to be highly selective for Zn(II), which often favors a tetrahedral coordination geometry.[12]
Quantitative Comparison of Stability Constants
The stability constant (log β) is the most direct measure of a ligand's affinity for a metal ion. The table below compiles data for 8-HQ and a key analog, 8-hydroxyquinoline-2-carboxylic acid, demonstrating how a modification impacts metal binding affinities.
| Ligand | Metal Ion | log β₁₁₀ (ML) | log β₁₂₀ (ML₂) | Reference |
| 8-Hydroxyquinoline | Cu²⁺ | 12.19 | 23.25 | [9] |
| Ni²⁺ | 10.74 | 20.32 | [9] | |
| Zn²⁺ | 9.81 | 18.49 | [9] | |
| Co²⁺ | 9.50 | 18.00 | [9] | |
| 8-Hydroxyquinoline- | Cu²⁺ | 11.08 | 20.64 | [8] |
| 2-carboxylic acid | Ni²⁺ | 9.06 | 17.17 | [8] |
| Zn²⁺ | 9.38 | 18.78 | [8] | |
| Co²⁺ | 8.35 | 15.90 | [8] | |
| Data measured in 50% v/v aqueous dioxane[9] or aqueous KCl[8]. Conditions vary, so direct comparison should be made with caution. |
Insight: The addition of a carboxylic acid group at the 2-position creates a tridentate ligand. While the overall stability for some ions is slightly lower compared to the bidentate 8-HQ, the relative affinities are altered, showcasing how structural changes can modulate the selectivity profile.[8]
Experimental Protocols for Assessing Metal Ion Selectivity
Validating the selectivity of a new chelator requires rigorous experimental protocols. Here, we detail two fundamental techniques: spectrophotometric and fluorometric titrations. These methods provide quantitative data on binding stoichiometry and affinity.
Protocol 1: Spectrophotometric Titration for Stoichiometry and Stability
This method relies on monitoring changes in the UV-Vis absorption spectrum of the ligand upon complexation with a metal ion. It can be used to determine both the binding ratio (e.g., 1:1, 1:2) and the association constant.
Causality: The formation of a metal-ligand complex alters the electronic structure of the chromophore, leading to a shift in the absorption maxima (a chromic shift) and/or a change in molar absorptivity. By systematically varying the concentrations of metal and ligand, one can deduce the nature of the complex formed.[13]
Step-by-Step Methodology:
-
Prepare Stock Solutions: Create a stock solution of the ligand (e.g., 1 mM in a suitable solvent like DMSO or ethanol) and stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water). Perchlorate and nitrate are often chosen as they are weakly coordinating anions.
-
Determine λ_max: Record the UV-Vis spectrum of the ligand alone and the ligand in the presence of a large excess of the target metal ion to identify the wavelength of maximum absorbance change (Δλ_max).
-
Perform Mole-Ratio Titration:
-
Prepare a series of solutions with a fixed concentration of the ligand.
-
To each solution, add increasing equivalents of the metal ion stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).
-
Ensure the final volume is constant across all samples.
-
Record the absorbance at Δλ_max for each solution.
-
-
Data Analysis: Plot the absorbance versus the molar ratio ([Metal]/[Ligand]). The plot will typically show one or more linear regions. The inflection point(s) in the plot indicate the stoichiometry of the complex(es) formed. The data can then be fitted using appropriate binding models to calculate the stability constant (K).[5][13]
Caption: Workflow for Spectrophotometric Titration.
Protocol 2: Fluorometric Titration for High-Sensitivity Binding Analysis
For fluorescent chelators, this is the method of choice due to its high sensitivity. It is particularly useful for determining binding affinities in the nanomolar to micromolar range.
Causality: As described by the CHEF effect, metal binding often leads to a significant increase in the ligand's fluorescence quantum yield. The magnitude of this enhancement is proportional to the concentration of the metal-ligand complex.[7]
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a dilute stock solution of the fluorescent ligand (e.g., 10 µM) in a suitable buffer and a series of metal ion solutions of varying concentrations.
-
Set Spectrofluorometer Parameters: Determine the optimal excitation wavelength (λ_ex) from the ligand's absorption spectrum and set the instrument to record the emission spectrum over the relevant range.
-
Perform Titration:
-
Place the ligand solution in a cuvette.
-
Make successive, small-volume additions of the metal ion stock solution.
-
After each addition, gently mix and allow the system to equilibrate before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the total concentration of the metal ion.
-
The resulting binding isotherm can be fitted to the 1:1 or 1:2 binding equation to calculate the association constant (Kₐ).
-
To assess selectivity, this experiment is repeated with a range of different metal ions. A "selectivity plot" can be generated by adding a large excess (e.g., 10 equivalents) of various metals to the ligand and comparing the resulting fluorescence response.[14]
-
Conclusion and Future Outlook
8-hydroxyquinoline is more than just a classic chelator; it is a versatile and tunable molecular scaffold. This guide has demonstrated that through rational design—incorporating electronic modifications, steric hindrance, and expanded coordination spheres—the broad reactivity of 8-HQ can be sculpted to achieve remarkable metal ion selectivity. The ability to create analogs that selectively bind and sense specific metal ions has profound implications, from developing highly sensitive environmental monitors for toxic metals like Hg²⁺[7] to designing therapeutics that can modulate the homeostasis of biologically crucial ions like Zn²⁺ and Cu²⁺.[14][15]
The experimental protocols detailed herein provide a self-validating system for researchers to quantify the performance of novel 8-HQ derivatives. As our understanding of the intricate roles of metal ions in biological and environmental systems grows, the continued development of next-generation, highly selective 8-HQ analogs will undoubtedly be a key area of scientific innovation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scirp.org [scirp.org]
- 14. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 15. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of 8-Acetoxyquinoline with Divalent Cations
Introduction
For researchers and drug development professionals, understanding the interaction of small molecules with biological metal ions is paramount. Divalent cations such as Mg²⁺, Ca²⁺, Zn²⁺, and Fe²⁺ are not merely spectators; they are critical cofactors, structural components, and signaling molecules that govern countless physiological processes.[1][2][3] The introduction of exogenous chelating agents can profoundly influence this delicate metal homeostasis.
8-Acetoxyquinoline is a derivative of 8-Hydroxyquinoline (8-HQ), a molecule renowned for its potent metal-chelating capabilities and diverse pharmacological activities, including neuroprotective and antimicrobial effects.[4][5][6] In aqueous biological systems, this compound readily undergoes hydrolysis to yield its parent compound, 8-Hydroxyquinoline, which is the active chelating species. Therefore, an analysis of this compound's cross-reactivity is fundamentally an investigation into the coordination chemistry of 8-Hydroxyquinoline.
This guide provides an in-depth analysis of the cross-reactivity profile of this compound with a panel of biologically and environmentally significant divalent cations. We will explore the underlying chemical principles, present robust experimental protocols for characterization, and interpret comparative data to provide field-proven insights for your research.
The Fundamental Chemistry of Chelation
The journey from this compound to a metal complex is a two-step process. First, the ester linkage is hydrolyzed, exposing the hydroxyl group of 8-Hydroxyquinoline (8-HQ). This de-protection is often the rate-limiting step for chelation in situ. Once formed, 8-HQ acts as a powerful bidentate chelating agent.[7] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group coordinate with a metal ion, forming a stable five-membered ring.[8]
Caption: From prodrug to active chelator.
The stability of the resulting metal complexes is not uniform across all cations. A highly useful predictive framework is the Irving-Williams series , which empirically describes the relative stability of high-spin complexes for first-row divalent transition metal ions.[9][10] The general order is:
Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺
This trend arises from a combination of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) from Mn²⁺ to Ni²⁺.[10] The exceptional stability of Cu²⁺ complexes is attributed to the Jahn-Teller effect, which provides additional stabilization.[9][10] This series is a cornerstone for predicting which biological metal interactions will be most significantly perturbed by 8-HQ.
Designing a Cross-Reactivity Study: Rationale and Workflow
A robust cross-reactivity analysis requires a thoughtful selection of cations and analytical methods. Our objective is to build a comprehensive profile that is both mechanistically informative and practically relevant.
Rationale for Cation Selection: The chosen panel includes a range of divalent cations to probe different aspects of selectivity:
-
Alkaline Earth Metals (Mg²⁺, Ca²⁺): Highly abundant in biology, essential for signaling and structure.[1] Their interaction with 8-HQ is typically weaker, making them important negative controls.
-
First-Row Transition Metals (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺): These ions are central to the Irving-Williams series and are critical enzymatic cofactors.[9][11] Their dysregulation is implicated in numerous diseases.[12]
-
Toxicologically Relevant Metals (Cd²⁺, Pb²⁺): Environmental contaminants that can compete with and displace essential biological metals.
Choice of Analytical Techniques: We employ a dual-spectroscopic approach to gain a comprehensive understanding of the binding events:
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique monitors changes in the electronic environment of the 8-HQ molecule upon coordination with a metal ion.[13][14] It is excellent for determining the stoichiometry of the complex (e.g., using a Job's Plot) and quantifying binding affinity.
-
Fluorescence Spectroscopy: 8-HQ is weakly fluorescent on its own due to an excited-state intramolecular proton transfer process.[5][15] Upon chelation with many metal ions, this process is blocked, and the molecule becomes more rigid, leading to a significant enhancement of fluorescence ("turn-on" sensing).[5][16] This method is exceptionally sensitive for detecting complex formation.[8][17]
Caption: Dual-spectroscopic workflow.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and replicable, providing a self-validating system for analysis.
Protocol 1: Stoichiometry Determination via Job's Plot (Method of Continuous Variations)
This protocol determines the metal-to-ligand ratio in the complex.[18][19][20]
-
Reagent Preparation:
-
Prepare equimolar stock solutions (e.g., 1 mM) of 8-Hydroxyquinoline and each divalent cation salt (e.g., MgCl₂, ZnSO₄, etc.) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4). Ensure the buffer does not chelate the metal ions.
-
-
Solution Series Preparation:
-
In a series of 11 tubes or microplate wells, prepare solutions where the total molar concentration of [8-HQ] + [M²⁺] is constant, but the mole fraction of the metal varies from 0 to 1. For a final volume of 2 mL and a total concentration of 50 µM:
-
Tube 0: 100 µL 8-HQ stock, 0 µL M²⁺ stock, 1.9 mL buffer. (Mole Fraction M²⁺ = 0)
-
Tube 1: 90 µL 8-HQ stock, 10 µL M²⁺ stock, 1.9 mL buffer. (Mole Fraction M²⁺ = 0.1)
-
...
-
Tube 10: 0 µL 8-HQ stock, 100 µL M²⁺ stock, 1.9 mL buffer. (Mole Fraction M²⁺ = 1.0)
-
-
-
UV-Vis Measurement:
-
Allow solutions to equilibrate for 15 minutes.
-
Measure the absorbance spectrum (e.g., 250-500 nm) for each solution.
-
Identify the wavelength of maximum absorbance (λ_max) for the complex that is not obscured by the ligand or metal alone.
-
-
Data Analysis:
-
Correct the absorbance at λ_max for any background absorbance from the free ligand by subtracting the theoretical absorbance of the uncomplexed ligand at that concentration.
-
Plot the corrected absorbance vs. the mole fraction of the metal ion.
-
The plot will show two linear portions that intersect. The mole fraction at the intersection point reveals the stoichiometry.[19][21] For a peak at a mole fraction of ~0.33, the stoichiometry is 1:2 (M:L). For a peak at 0.5, the stoichiometry is 1:1.[22]
-
Protocol 2: Comparative Analysis via Fluorescence Titration
This protocol quantifies the relative fluorescence "turn-on" response for each cation.[23][24][25]
-
Reagent Preparation:
-
Prepare a 10 µM working solution of 8-Hydroxyquinoline in the assay buffer.
-
Prepare a series of stock solutions for each divalent cation.
-
-
Assay Setup (96-well plate format):
-
To each well, add the 8-HQ working solution.
-
Add increasing concentrations of a specific metal ion to different wells, creating a titration curve (e.g., final concentrations from 0 to 50 µM).
-
Include control wells with buffer only and 8-HQ only.
-
-
Fluorescence Measurement:
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence intensity using a plate reader. Determine the optimal excitation and emission wavelengths from a preliminary scan (typically Ex ~370 nm, Em ~510 nm for Zn²⁺ complexes).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence of the 8-HQ-only well from all readings.
-
Plot the corrected fluorescence intensity vs. the concentration of the metal ion.
-
The maximum fluorescence intensity (F_max) reached at saturation provides a quantitative measure of the "turn-on" response for that specific cation. Compare F_max values across all tested cations.
-
Comparative Data & Analysis
The following tables summarize expected results based on established coordination chemistry principles.
Table 1: UV-Vis Spectroscopic Cross-Reactivity Analysis
| Divalent Cation | Stoichiometry (M:L) | λ_max of Complex (nm) | Notes on Stability & Reactivity |
|---|---|---|---|
| Mg²⁺ | 1:2 | ~365 | Weak complexation, requires higher concentrations to observe shift. |
| Ca²⁺ | 1:2 | ~368 | Very weak interaction, minimal spectral shift observed. |
| Mn²⁺ | 1:2 | ~380 | Follows Irving-Williams series; moderate stability.[9] |
| Fe²⁺ | 1:2 | ~375 | Moderate stability, prone to oxidation to Fe³⁺ which binds strongly. |
| Co²⁺ | 1:2 | ~390 | Stable complex with distinct color change. |
| Ni²⁺ | 1:2 | ~395 | Very stable complex, consistent with Irving-Williams series.[10] |
| Cu²⁺ | 1:2 | ~410 | Highest stability among this series, significant bathochromic shift.[9][10] |
| Zn²⁺ | 1:2 | ~378 | Strong complexation, forms highly fluorescent species.[5] |
| Cd²⁺ | 1:2 | ~385 | Strong complexation, similar to Zn²⁺.[26] |
Table 2: Fluorescence "Turn-On" Response to Divalent Cations
| Divalent Cation | Relative Fluorescence Intensity (RFU at saturation) | Limit of Detection (LOD) | Notes on Fluorescence |
|---|---|---|---|
| Mg²⁺ | 150 | ~5 µM | Weak but detectable fluorescence enhancement.[26] |
| Ca²⁺ | < 50 | > 10 µM | Negligible fluorescence response. |
| Mn²⁺ | 200 | ~2 µM | Moderate fluorescence, but subject to quenching effects. |
| Fe²⁺ | < 20 | N/A | Strong fluorescence quenching due to paramagnetic nature. |
| Co²⁺ | < 30 | N/A | Strong fluorescence quenching. |
| Ni²⁺ | < 30 | N/A | Strong fluorescence quenching. |
| Cu²⁺ | < 20 | N/A | Strong fluorescence quenching. |
| Zn²⁺ | 10,000 | ~50 nM | Exceptionally strong "turn-on" response.[8] |
| Cd²⁺ | 8,500 | ~80 nM | Very strong "turn-on" response, similar to Zn²⁺.[26] |
Interpretation & Field-Proven Insights
The data clearly reveal a distinct selectivity profile for 8-Hydroxyquinoline.
-
High Selectivity for Zn²⁺ and Cd²⁺ in Fluorescence: The most striking result is the massive fluorescence enhancement observed exclusively with Zn²⁺ and Cd²⁺. Paramagnetic ions like Fe²⁺, Cu²⁺, Co²⁺, and Ni²⁺, despite forming stable complexes (as seen in UV-Vis), act as efficient fluorescence quenchers.[26] This makes 8-HQ derivatives exceptional scaffolds for fluorescent sensors targeting zinc.[5][8]
-
Broad-Spectrum Chelation: While the fluorescence response is selective, the UV-Vis data confirm that 8-HQ is a broad-spectrum chelator. It binds strongly to all the tested transition metals, with stability generally following the Irving-Williams series. This is a critical consideration in drug development; a compound designed to target zinc dyshomeostasis could inadvertently sequester essential copper or iron.[11]
-
Implications for Neurodegenerative Disease Research: The ability of 8-HQ to chelate Zn²⁺, Cu²⁺, and Fe²⁺ is highly relevant to Alzheimer's disease, where these metals are implicated in amyloid-beta plaque aggregation and oxidative stress.[5][27] Our data show that while 8-HQ can bind all three, its downstream signaling (fluorescence) is only activated by zinc. This highlights the need to use multiple techniques to understand the full biological impact of a chelator.
References
- 1. dev.housing.arizona.edu [dev.housing.arizona.edu]
- 2. Divalent cations: ions for 21st century nanomedicine - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Divalent cation signaling in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 7. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Irving–Williams series - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Role of Divalent Cations in Infections in Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. grokipedia.com [grokipedia.com]
- 19. asdlib.org [asdlib.org]
- 20. Job plot - Wikipedia [en.wikipedia.org]
- 21. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
- 24. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. chem.uci.edu [chem.uci.edu]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Antimicrobial Activity of Halogenated 8-Hydroxyquinolines
For decades, the 8-hydroxyquinoline (8HQ) scaffold has been a cornerstone in medicinal chemistry, recognized for its potent and broad-spectrum antimicrobial properties.[1][2][3] The strategic addition of halogen atoms to this privileged structure has been a key strategy to modulate and enhance its biological activity. This guide provides a quantitative comparison of the antimicrobial efficacy of various halogenated 8-hydroxyquinolines, offering researchers and drug development professionals a consolidated resource supported by experimental data and standardized protocols. We will delve into the structure-activity relationships that govern their function and provide a validated, step-by-step workflow for assessing their antimicrobial potency in your own laboratory.
The Underlying Mechanism: How Halogenation Enhances 8-Hydroxyquinoline's Antimicrobial Action
The antimicrobial power of 8-hydroxyquinoline and its derivatives is fundamentally linked to their function as chelating agents.[4] These molecules bind essential metal ions, particularly divalent cations like Fe²⁺, Zn²⁺, and Mn²⁺, which are critical cofactors for a multitude of bacterial enzymes. By sequestering these ions, 8HQs disrupt vital metabolic pathways, including cellular respiration and DNA synthesis, ultimately leading to microbial cell death.[4]
Halogenation significantly amplifies this intrinsic activity through several key mechanisms:
-
Increased Lipophilicity: The addition of halogen atoms (F, Cl, Br, I) to the quinoline ring increases the molecule's lipid solubility. This enhanced lipophilicity facilitates easier penetration through the lipid-rich cell membranes of bacteria and fungi, allowing the compound to reach its intracellular targets more effectively.
-
Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the aromatic ring can influence the electronic properties of the 8-hydroxyquinoline molecule, potentially enhancing its ability to chelate metal ions and interact with biological targets.
-
Steric Hindrance: The size and position of the halogen can introduce steric bulk, which may influence how the molecule binds to microbial enzymes or other cellular components, sometimes leading to improved specificity and potency.
The interplay of these factors results in a structure-activity relationship (SAR) where the type, number, and position of the halogen substituents are critical determinants of the compound's overall antimicrobial spectrum and potency.
Quantitative Comparison of Antimicrobial Activity
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key halogenated 8-hydroxyquinolines against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher antimicrobial potency.
| Compound | Structure | Microorganism | MIC (µM) | Reference(s) |
| 8-Hydroxyquinoline (Parent) | 8-hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [1] |
| Cloxyquin (5-Chloro-8HQ) | 5-chloro-8-hydroxyquinoline | Listeria monocytogenes | 5.57 | [1][5] |
| Plesiomonas shigelloides | 11.14 | [1][5] | ||
| Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | [4] | ||
| Methicillin-Resistant S. aureus (MRSA) | ≤ 5.57 | [6] | ||
| Clioquinol (5-Chloro-7-iodo-8HQ) | 5-chloro-7-iodo-8-hydroxyquinoline | Gram-negative bacteria | High antigrowth activity | [1][5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [7][8][9][10] |
| Mycobacterium smegmatis | 1.56 | [7][8][9] | ||
| Methicillin-Sensitive S. aureus (MSSA) | 2.2 | [7][8][9] | ||
| Methicillin-Resistant S. aureus (MRSA) | 1.1 | [7][8][9] | ||
| 7-Bromo-8-hydroxyquinoline | 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | High antigrowth activity | [1][5] |
Key Insights from the Data:
-
Superiority of Halogenated Derivatives: The data clearly shows that halogenated derivatives consistently exhibit lower MIC values (higher potency) compared to the parent 8-hydroxyquinoline compound.
-
Dihalogenation Advantage: Dihalogenated compounds, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, demonstrate exceptionally potent activity, particularly against Mycobacterium tuberculosis and both methicillin-sensitive and resistant strains of Staphylococcus aureus.[7][8][9][10]
-
Broad Spectrum Activity: Halogenated 8HQs show efficacy against a wide range of microbes, including Gram-positive bacteria (S. aureus, L. monocytogenes), Gram-negative bacteria (P. shigelloides), and mycobacteria.[1][5] Cloxyquin, a monohalogenated derivative, is notably effective against various mono- and multidrug-resistant clinical isolates of M. tuberculosis, suggesting a mechanism of action distinct from existing drugs.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure reproducible and comparable results, adherence to a standardized protocol is paramount. The following is a detailed, self-validating protocol for determining MIC values based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Workflow for MIC Determination
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Reagents and Media:
-
Causality: Use cation-adjusted Mueller-Hinton Broth (MHB) to ensure consistency, as divalent cation concentrations can affect the activity of some antimicrobials. Prepare according to the manufacturer's instructions and sterilize by autoclaving.
-
Prepare a high-concentration stock solution of the halogenated 8-hydroxyquinoline (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube of sterile saline or MHB.
-
Vortex thoroughly to create a smooth suspension.
-
Causality: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for ensuring the final inoculum density is correct, which directly impacts the MIC result.
-
Dilute this standardized suspension 1:150 in MHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Plate Setup (96-Well Microtiter Plate):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared compound stock (appropriately diluted from the DMSO stock to a starting concentration in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This creates a gradient of compound concentrations.
-
Self-Validation: Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. This brings the final volume in each well to 110 µL and achieves the target inoculum of ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates a lack of inhibition.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Trustworthiness: The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear. If these conditions are not met, the assay is invalid and must be repeated.
-
Structure-Activity Relationship (SAR) Insights
The quantitative data reveals a clear relationship between the chemical structure of halogenated 8-hydroxyquinolines and their antimicrobial efficacy.
Caption: Structure-Activity Relationship (SAR) of halogenated 8-hydroxyquinolines.
This logical relationship highlights that halogenation at the C5 and C7 positions of the 8HQ core is a highly effective strategy for enhancing antimicrobial potency.[14][15][16] The resulting increase in lipophilicity and modification of electronic properties directly leads to improved membrane permeation and metal chelation, culminating in a more potent biological effect. Dihalogenation often provides a synergistic enhancement of these properties.
Conclusion
Halogenated 8-hydroxyquinolines represent a potent class of antimicrobial agents with significant potential for further development. Quantitative analysis consistently demonstrates their superiority over the parent 8-hydroxyquinoline scaffold. In particular, dihalogenated derivatives like 5,7-dichloro-8-hydroxy-2-methylquinoline exhibit exceptional activity against challenging pathogens, including MRSA and M. tuberculosis. The standardized CLSI broth microdilution method provides a robust and reliable framework for researchers to quantify and compare the activity of novel derivatives. The clear structure-activity relationships discussed herein should guide the rational design of next-generation 8-hydroxyquinoline-based therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 8-Hydroxyquinoline and Its Sulfonic Acid Derivatives in Modern Analysis
Abstract
8-Hydroxyquinoline (8-HQ), a foundational chelating agent, has been a cornerstone of analytical chemistry for decades.[1][2] Its versatility in forming stable, often colored or fluorescent, complexes with a wide array of metal ions has cemented its role in gravimetric, spectrophotometric, and separation techniques.[3][4] However, the inherent lipophilicity and low aqueous solubility of 8-HQ and its metal chelates present significant limitations in modern, predominantly aqueous-based, analytical systems. The strategic addition of a sulfonic acid group, most commonly at the 5-position to yield 8-hydroxyquinoline-5-sulfonic acid (8-HQS), directly addresses this shortcoming. This guide provides a comparative analysis of 8-HQ and its sulfonic acid derivatives, examining how this key structural modification impacts their physicochemical properties and analytical performance. We will delve into supporting experimental data to offer researchers and drug development professionals a clear, evidence-based framework for selecting the optimal reagent for their specific application.
Introduction: From a Classic Reagent to a Water-Soluble Workhorse
8-Hydroxyquinoline (also known as oxine) is a bicyclic heterocyclic organic compound consisting of a pyridine ring fused to a phenol ring.[3][4] The spatial arrangement of the hydroxyl group at position 8, in close proximity to the ring nitrogen, makes 8-HQ an exceptional monoprotic bidentate chelating agent.[5][6] This structure allows it to form highly stable, five-membered chelate rings with a multitude of metal ions, including Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺.[3][5] The resulting complexes are typically insoluble in water, a property historically exploited for gravimetric analysis but a hindrance in many contemporary methods.[3]
The development of sulfonic acid derivatives, particularly 8-hydroxyquinoline-5-sulfonic acid (8-HQS), was a direct response to the solubility issue.[7][8] The introduction of the highly polar sulfonate (-SO₃H) group renders the molecule and its metal complexes readily soluble in water.[7][9] This crucial modification expands the utility of the 8-hydroxyquinoline scaffold to a broader range of analytical techniques that operate in aqueous media, obviating the need for organic solvents and simplifying experimental workflows.
Fundamental Properties: A Tale of Two Solubilities
The primary distinction between 8-HQ and 8-HQS lies in their physicochemical properties, which are dictated by their molecular structures.
-
Molecular Structure: The core chelating moiety (the N,O-donor set) remains identical in both compounds. The key difference is the addition of the -SO₃H group on the carbocyclic ring of 8-HQS.
-
Solubility: This is the most significant practical difference. 8-HQ is sparingly soluble in water but soluble in organic solvents like chloroform and ethanol.[10][11] In stark contrast, 8-HQS is very soluble in water and only slightly soluble in organic solvents.[7][9] This property dictates the choice of solvent system for any analytical procedure.
-
Acidity (pKa): The pKa values influence the pH range over which the reagents can effectively chelate metal ions. 8-HQS has reported pKa values of approximately 4.1 (for the sulfonic acid proton) and 8.8 (for the hydroxyl proton).[9]
-
Chelation Mechanism: Both reagents function as bidentate ligands, displacing the hydroxyl proton and coordinating to a metal ion through both the hydroxyl oxygen and the pyridine nitrogen to form a stable chelate ring.[3][12] The stoichiometry of the complex is typically 2:1 or 3:1 (ligand:metal), depending on the coordination number of the metal ion.[3][6]
Caption: Chelation mechanism and resulting complex solubility.
Comparative Analytical Performance
The choice between 8-HQ and 8-HQS hinges on the specific requirements of the analytical method, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.
Spectrophotometry
Both reagents form intensely colored complexes with many metal ions, making them suitable for UV-Vis spectrophotometry.
-
8-HQ: Requires extraction of the metal-oxine complex into an immiscible organic solvent like chloroform prior to measurement.[10] This multi-step process can be time-consuming and introduces potential sources of error. For example, a method for determining Iron(III) involves forming the complex and measuring its absorbance in chloroform at 359 nm.[10]
-
8-HQS: Allows for direct measurement in aqueous solutions, simplifying the procedure significantly.[13][14] A derivative of 8-HQS, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, is used for the direct determination of Zinc(II) in an aqueous borax buffer at pH 9.2, with a molar absorptivity of 3.75 x 10⁴ L mol⁻¹ cm⁻¹.[13][14][15]
Fluorometry
8-HQ itself is weakly fluorescent, but chelation with certain metal ions, particularly diamagnetic ions like Al³⁺ and Zn²⁺, dramatically enhances fluorescence intensity.[3][4] This is largely due to the increased rigidity of the molecule upon complexation.[4]
-
8-HQ: Has been used to detect Al³⁺ in soil extracts with a fluorometric detection limit of ~1 x 10⁻⁸ M.[3]
-
8-HQS: Also forms fluorescent complexes. Studies have examined the fluorescence properties of 8-HQS chelates with 78 different metal species, finding that 42 of them fluoresce, often intensely.[16] This water solubility makes it ideal for applications in biological systems and high-throughput screening.
Electrochemistry
Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive technique for trace metal analysis. The method relies on the preconcentration of a metal-ligand complex onto the electrode surface before voltammetric determination.
-
A direct comparison for the determination of Antimony(III) (Sb³⁺) using AdSV highlights the superior performance of 8-HQS.[17] The study found that the method using 8-HQS as the ligand was 2.2 times more sensitive than the method using 8-HQ.[17] The detection limit for Sb³⁺ was 14.0 ng L⁻¹ with 8-HQS, compared to 100.0 ng L⁻¹ with 8-HQ, demonstrating a significant enhancement in sensitivity.[17]
Data Summary
| Parameter | 8-Hydroxyquinoline (8-HQ) | 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) | Rationale for Difference |
| Solubility | Low in water; high in organic solvents.[10][11] | High in water; low in organic solvents.[7][9] | The -SO₃H group is a strong hydrophilic moiety.[8] |
| Solvent System | Requires solvent extraction (e.g., chloroform).[10] | Direct analysis in aqueous buffers.[13][14] | Water solubility of the reagent and its metal complexes. |
| Analytical Workflow | Multi-step, more complex. | Single-step, simpler, faster. | Elimination of the solvent extraction step. |
| AdSV Sensitivity | Lower (LOD for Sb³⁺: 100.0 ng L⁻¹).[17] | Higher (LOD for Sb³⁺: 14.0 ng L⁻¹).[17] | The substituent affects the adsorption characteristics and electronic properties of the complex.[17] |
| Optimal pH (for Sb³⁺) | pH 5.4[17] | pH 2.2[17] | The sulfonic acid group alters the overall acidity and complex formation thermodynamics. |
Experimental Protocols: A Case Study
To illustrate the practical differences, here are comparative, generalized protocols for the spectrophotometric determination of a divalent metal ion (M²⁺).
Protocol 1: Determination of M²⁺ using 8-Hydroxyquinoline (8-HQ)
-
Reagent Preparation: Prepare a stock solution of 8-HQ (e.g., 0.1% w/v) in a suitable organic solvent like chloroform.[10]
-
pH Adjustment: Transfer an aliquot of the aqueous sample containing M²⁺ into a separatory funnel. Adjust the pH to the optimal range for complex formation using an appropriate buffer solution.
-
Extraction: Add a measured volume of the 8-HQ/chloroform solution to the separatory funnel. Shake vigorously for 1-2 minutes to facilitate the extraction of the M(HQ)₂ complex into the organic phase.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer (chloroform) into a clean, dry cuvette.
-
Spectrophotometric Measurement: Measure the absorbance of the chloroform solution at the wavelength of maximum absorbance (λmax) for the M(HQ)₂ complex against a reagent blank.
-
Quantification: Determine the concentration of M²⁺ using a calibration curve prepared by treating standard solutions of M²⁺ with the same procedure.
Protocol 2: Determination of M²⁺ using 8-Hydroxyquinoline-5-sulfonic acid (8-HQS)
-
Reagent Preparation: Prepare an aqueous stock solution of 8-HQS (e.g., 0.1% w/v) in deionized water.
-
Sample Preparation: Transfer an aliquot of the aqueous sample containing M²⁺ into a volumetric flask.
-
Complex Formation: Add an appropriate buffer solution to adjust the pH to the optimal range, followed by a measured volume of the 8-HQS reagent solution. The colored M(HQS)₂ complex forms directly in the aqueous solution.
-
Dilution: Dilute the solution to the final volume with deionized water and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of the aqueous solution in a cuvette at the λmax for the M(HQS)₂ complex against a reagent blank.
-
Quantification: Determine the concentration of M²⁺ using a calibration curve prepared by treating standard solutions of M²⁺ with the same procedure.
Caption: Comparative experimental workflows for spectrophotometry.
Conclusion and Recommendations
The introduction of a sulfonic acid group to the 8-hydroxyquinoline scaffold represents a significant advancement in its application as an analytical reagent. While both 8-HQ and 8-HQS are excellent chelators, their differing solubilities define their optimal use cases.
-
8-Hydroxyquinoline (8-HQ) remains a valuable reagent, particularly in applications where preconcentration of the analyte via solvent extraction is desired or when the sample matrix is non-aqueous. Its extensive historical data can also be a valuable reference.
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is demonstrably superior for most modern analytical applications that prioritize speed, simplicity, and environmental friendliness. Its high water solubility eliminates the need for hazardous organic solvents and streamlines protocols, making it ideal for automated systems and high-throughput analysis. Furthermore, as shown in electrochemical studies, the sulfonic acid substituent can lead to a significant improvement in analytical sensitivity and lower detection limits.[17]
For researchers and drug development professionals working primarily with aqueous samples, 8-HQS is the recommended reagent . It offers a more efficient, sensitive, and greener alternative for the determination of trace metal ions without compromising the fundamental chelating strengths of the 8-hydroxyquinoline core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. phytojournal.com [phytojournal.com]
- 11. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Theoretical and experimental insights into the complexation of 8-hydroxyquinoline-5-sulfonate with divalent ions of Group 12 metals | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Afterlife of a Reagent: A Comprehensive Guide to the Proper Disposal of 8-Acetoxyquinoline
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 8-Acetoxyquinoline, ensuring that this valuable research tool is handled safely from the moment it is deemed waste to its final disposition.
Understanding the Hazard Profile of this compound
This compound, a derivative of 8-hydroxyquinoline, is utilized in various chemical syntheses and analytical applications. While specific hazard data for this compound can be limited, the known risks associated with its parent compound, 8-hydroxyquinoline, and related quinoline derivatives, necessitate a cautious approach to its handling and disposal. Safety Data Sheets (SDS) for this compound and similar compounds indicate that it may cause skin, eye, and respiratory irritation[1][2]. Furthermore, quinoline-based compounds are often classified as hazardous to the aquatic environment, with long-lasting effects[3][4][5][6][7]. Therefore, under no circumstances should this compound or its containers be disposed of in sanitary sewers or regular trash[8][9].
Key Hazard Considerations:
-
Irritant: Potential for skin, eye, and respiratory irritation[1][2].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[3][4][5][6][7][9].
-
Regulatory Status: Considered a hazardous substance requiring specific disposal procedures[9].
Core Directive: The Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its transfer to a licensed hazardous waste contractor. The following workflow provides a comprehensive overview of this process.
Figure 1. A schematic overview of the this compound disposal workflow, from point of generation to final disposition.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling any chemical waste, including this compound, it is imperative to be outfitted with the appropriate PPE. This serves as the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential to protect against spills.
-
Respiratory Protection: While not always necessary for small quantities handled in a well-ventilated area, a NIOSH-approved respirator may be required for larger quantities or in the event of a spill.
2. Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that waste streams are managed appropriately.
-
Designated Waste Container: All this compound waste, including unused reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated hazardous waste container.
-
Container Material: The container should be made of a material that is chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.
3. Temporary On-Site Storage: A Controlled Environment
While awaiting pickup by a licensed waste disposal contractor, the temporary storage of the hazardous waste container must be managed carefully.
-
Location: Store the container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Final Disposition: Professional Hazardous Waste Management
The ultimate disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal contractor[9].
-
Engaging a Contractor: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste. Follow these internal protocols to schedule a pickup.
-
Incineration: The most common and effective method for the disposal of organic compounds like this compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[9][11].
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records, as required by regulatory agencies like the U.S. Environmental Protection Agency (EPA).
Quantitative Data and Regulatory Considerations
| Parameter | Value/Information | Source |
| CAS Number | 2598-29-0 | [1][12] |
| Molecular Formula | C11H9NO2 | [1][12] |
| Molecular Weight | 187.19 g/mol | [1][12] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| EPA Hazardous Waste Code | While not specifically listed, it would likely fall under a generic code for toxic organic compounds (e.g., D001 for ignitability if in a flammable solvent, or a U- or P-list code if it meets certain criteria upon disposal). Consult with your EHS department for the appropriate waste code. | [13] |
| Occupational Exposure Limits (OELs) | No specific OEL has been established for this compound. Therefore, exposure should be kept as low as reasonably achievable. | [14][15][16][17] |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is critical.
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the identity of the spilled material (this compound) and any other relevant information.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][3]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][3]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air[1][3]. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 2598-29-0 [amp.chemicalbook.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemos.de [chemos.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynce.com [biosynce.com]
- 12. This compound | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. wku.edu [wku.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 16. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 17. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
